molecular formula C26H22O8 B1278788 1,3,5-Tri-O-benzoyl-a-D-ribofuranose CAS No. 22224-41-5

1,3,5-Tri-O-benzoyl-a-D-ribofuranose

カタログ番号: B1278788
CAS番号: 22224-41-5
分子量: 462.4 g/mol
InChIキー: HUHVPBKTTFVAQF-PIXQIBFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHVPBKTTFVAQF-PIXQIBFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294785
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22224-41-5
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22224-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose: A Key Intermediate in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a crucial protected carbohydrate intermediate in the field of medicinal chemistry and drug development. Its strategic use of benzoyl protecting groups allows for selective modifications at the C2 position of the ribofuranose ring, making it an essential building block for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are the cornerstones of numerous antiviral and anticancer therapies. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white crystalline powder. The benzoyl groups serve as effective protecting groups for the hydroxyl functions at the C1, C3, and C5 positions of the D-ribofuranose moiety, rendering the molecule stable under various reaction conditions while allowing for chemical manipulation at the free C2 hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22224-41-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₆H₂₂O₈--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 462.45 g/mol --INVALID-LINK--
Appearance White crystalline powder--INVALID-LINK--
Melting Point 127 - 142 °C--INVALID-LINK--, --INVALID-LINK--
Purity ≥ 98% (HPLC)--INVALID-LINK--
Storage Conditions 2°C - 8°C--INVALID-LINK--

Table 2: Spectroscopic Data for a Related Compound: 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Data TypeKey FeaturesReference
¹H NMR Anomeric proton at δ 5.8–6.2 ppm (doublet), benzoyl protons at δ 7.4–8.0 ppm (multiplet), ribose protons at δ 4.0–5.2 ppm (multiplet).--INVALID-LINK--
¹³C NMR Benzoyl carbonyl carbons at δ 165–170 ppm.--INVALID-LINK--
Mass Spectrometry Molecular ion peaks consistent with the molecular formula. For C₂₇H₂₄O₈ (the methylated analogue), m/z 476.5.--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzoylation of D-ribose. The following is a representative protocol based on established chemical principles for the protection of carbohydrates.

Materials:

  • D-ribose

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Suspend D-ribose in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred suspension. The amount of benzoyl chloride should be in stoichiometric excess to ensure complete benzoylation of the hydroxyl groups.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Application in Nucleoside Synthesis: A General Workflow

This compound is a versatile starting material for the synthesis of various nucleoside analogues. A key strategy involves the modification of the C2 hydroxyl group, followed by the introduction of a nucleobase at the anomeric C1 position.

Workflow:

  • Modification at C2: The free hydroxyl group at the C2 position can be oxidized to a ketone or subjected to other modifications. For instance, oxidation with a mild oxidizing agent like Dess-Martin periodinane can yield the corresponding 2-ketoribose derivative.

  • Glycosylation: The modified ribofuranose derivative is then coupled with a silylated nucleobase (e.g., persilylated uracil) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, often a variation of the Vorbrüggen glycosylation, forms the N-glycosidic bond.

  • Deprotection: The benzoyl protecting groups are subsequently removed under basic conditions, typically using sodium methoxide in methanol, to yield the final nucleoside analogue.

Role in Drug Development

The significance of this compound in drug development lies in its utility for creating modified nucleosides that can act as antiviral or anticancer agents. --INVALID-LINK-- By serving as a scaffold, it allows for the introduction of various functional groups at the C2 position, which can enhance the therapeutic properties of the resulting nucleosides, such as increased metabolic stability or improved binding to viral enzymes.

A notable example of a drug whose synthesis can involve intermediates derived from protected ribose is Remdesivir. While the commercial synthesis of Remdesivir has evolved through several generations, early synthetic strategies often rely on protected ribose derivatives to construct the core nucleoside structure. The synthesis of the C-nucleoside core of Remdesivir involves the coupling of a protected ribonolactone with the pyrrolo[2,1-f][1][2][3]triazine base.

Visualizations

experimental_workflow start 1,3,5-Tri-O-benzoyl- a-D-ribofuranose oxidation Oxidation of C2-OH (e.g., Dess-Martin periodinane) start->oxidation ketone 2-Keto-1,3,5-tri-O-benzoyl- D-ribofuranose oxidation->ketone glycosylation Vorbrüggen Glycosylation (Silylated Nucleobase, Lewis Acid) ketone->glycosylation protected_nucleoside Protected Nucleoside Analogue glycosylation->protected_nucleoside deprotection Deprotection (e.g., NaOMe/MeOH) protected_nucleoside->deprotection final_product Final Nucleoside Analogue deprotection->final_product

Caption: General workflow for nucleoside synthesis starting from this compound.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its well-defined chemical properties and reactivity make it a reliable and versatile starting material for the stereocontrolled synthesis of complex nucleoside analogues. The continued exploration of new synthetic methodologies employing this key intermediate will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy against a range of diseases.

References

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in the synthesis of therapeutic nucleoside analogues. This document details its chemical structure, physicochemical properties, and its critical role in the development of antiviral and anticancer agents.

Chemical Structure and Properties

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a protected derivative of D-ribose, a central component of RNA. The benzoyl groups at the 1, 3, and 5 positions serve as protecting groups, preventing unwanted reactions at these hydroxyl functionalities and allowing for selective modifications at the 2-position of the ribofuranose ring.[1] This strategic protection is instrumental in the stereoselective synthesis of nucleoside analogues with desired biological activities.[1]

Below is a visualization of the chemical structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

structure Chemical Structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 O3 O C3->O3 O4 O C4->O4 C5 C5 C4->C5 O4->C1 O5 O C5->O5 Bz1 Bz O1->Bz1 Bz3 Bz O3->Bz3 Bz5 Bz O5->Bz5

Caption: Chemical structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₂₂O₈[2]
Molecular Weight 462.45 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 138-142 °C[3]
Optical Rotation +82.0 to +88.0 deg (c=1, CHCl₃)[4]
Purity ≥ 98% (HPLC)[2]
CAS Number 22224-41-5[2]
Spectroscopic Data

Note: The following data is for the related compound 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose and should be used for comparative purposes.

Spectroscopic DataKey Features
¹H NMR (in CDCl₃) Signals corresponding to benzoyl protons are expected in the aromatic region (δ 7.3-8.1 ppm). The anomeric proton (H-1) typically appears as a doublet. Protons of the ribofuranose ring are expected between δ 4.0 and 6.0 ppm.
¹³C NMR (in CDCl₃) Carbonyl carbons of the benzoyl groups are expected around δ 165 ppm. Signals for the ribofuranose ring carbons would appear between δ 60 and 100 ppm. Aromatic carbons from the benzoyl groups would be observed between δ 128 and 134 ppm.
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak [M]+ or adducts such as [M+Na]+. A characteristic fragment ion at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is typically observed.

Role in Drug Development

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a cornerstone intermediate in the synthesis of a wide array of nucleoside analogues that form the basis of many antiviral and anticancer therapies.[2][5] The strategic placement of the benzoyl protecting groups allows for precise chemical modifications, particularly at the 2'-position of the ribose sugar, which is crucial for the biological activity of many nucleoside drugs.[1]

The general workflow for the synthesis of nucleoside analogues using this intermediate is depicted below.

workflow General Workflow for Nucleoside Analogue Synthesis start D-Ribose step1 Benzoylation (Protection of OH groups) start->step1 intermediate 1,3,5-Tri-O-benzoyl-α-D-ribofuranose step1->intermediate step2 Modification at C2' (e.g., fluorination, methylation) intermediate->step2 modified_sugar Modified Benzoylated Ribofuranose step2->modified_sugar step3 Glycosylation (Coupling with a nucleobase) modified_sugar->step3 protected_nucleoside Protected Nucleoside Analogue step3->protected_nucleoside step4 Deprotection (Removal of benzoyl groups) protected_nucleoside->step4 final_product Active Nucleoside Analogue step4->final_product

Caption: Generalized synthetic pathway for nucleoside analogues.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. These are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

The synthesis is typically a multi-step process starting from D-ribose. A common strategy involves the initial formation of a methyl ribofuranoside, followed by benzoylation and subsequent removal of the methyl group to yield the target compound.

Materials:

  • D-ribose

  • Anhydrous methanol

  • Acetyl chloride or dry HCl gas

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Formation of Methyl Ribofuranoside: D-ribose is dissolved in anhydrous methanol and treated with a catalytic amount of acetyl chloride or dry HCl gas at 0°C to room temperature. The reaction is stirred for several hours until TLC analysis indicates the consumption of the starting material. The reaction is then neutralized, and the solvent is removed under reduced pressure.

  • Benzoylation: The crude methyl ribofuranoside is dissolved in anhydrous pyridine and cooled to 0°C. Benzoyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

  • Anomeric Mixture Separation (if necessary): The benzoylation step may produce a mixture of α and β anomers. These can often be separated by column chromatography.

  • Characterization: The structure of the purified 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is confirmed by NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

Data Analysis:

  • ¹H NMR: Identify the signals for the aromatic protons of the benzoyl groups (typically in the range of 7.3-8.1 ppm). The anomeric proton (H-1) is a key diagnostic signal and its chemical shift and coupling constant can confirm the α-configuration. The remaining ribose protons will appear in the region of 4.0-6.0 ppm.

  • ¹³C NMR: Identify the carbonyl carbons of the benzoyl groups (around 165 ppm). The anomeric carbon (C-1) will also be a key diagnostic signal. The other ribose carbons will be in the range of 60-90 ppm. The aromatic carbons will appear between 128 and 134 ppm.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Analysis:

  • Identify the molecular ion peak, which may appear as [M+H]⁺, [M+Na]⁺, or other adducts depending on the ionization conditions.

  • Look for characteristic fragment ions. A prominent peak at m/z 105, corresponding to the benzoyl cation, is a strong indicator of the presence of benzoyl groups.

Conclusion

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined structure and the strategic placement of protecting groups make it an invaluable building block for the synthesis of a vast number of nucleoside analogues. A thorough understanding of its properties and the experimental procedures for its synthesis and characterization is essential for researchers and professionals engaged in the discovery and development of new therapeutics.

References

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22224-41-5

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, primary applications, and relevant experimental considerations.

Chemical and Physical Properties

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a modified carbohydrate characterized by the presence of three benzoyl protective groups.[1] These groups enhance the compound's stability and reactivity, making it a valuable reagent in various synthetic pathways.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 22224-41-5
Molecular Formula C₂₆H₂₂O₈[2][3][4]
Molecular Weight 462.45 g/mol [2][3][4]
Melting Point 125-129 °C[5], 138.0 to 142.0 °C[6]
Boiling Point 629.6 °C at 760 mmHg[5]
Appearance White to almost white powder or crystal[6]
Purity ≥97.0% (HPLC)[6], ≥98%[4][5]
Storage Temperature 2°C - 8°C[2], 4°C[4][5]
SMILES O=C(C1=CC=CC=C1)OC[C@H]2O--INVALID-LINK----INVALID-LINK--[C@@H]2OC(C4=CC=CC=C4)=O[4]
InChI Key HUHVPBKTTFVAQF-OTANADJBSA-N[5]

Core Applications in Research and Development

The strategic placement of benzoyl groups makes this ribofuranose derivative an essential building block in several areas of chemical and pharmaceutical research.

  • Nucleoside Synthesis: The compound is a critical starting material and intermediate for the synthesis of a wide array of nucleosides.[1][3] These synthetic nucleosides are foundational to the development of antiviral and anticancer therapeutic agents.[1]

  • Glycoscience: It is employed in the preparation of glycosides and other complex carbohydrates. The benzoyl groups serve as protecting groups for the hydroxyl functions, allowing for selective chemical modifications at other positions, which is a crucial step in advancing glycoscience.[1]

  • Biochemical Research: Researchers utilize this compound in studies of carbohydrate chemistry to better understand the structure and function of ribonucleic acids (RNA).[1]

  • Drug Development: Beyond nucleoside synthesis, it plays a role in the creation of prodrugs designed to improve bioavailability and therapeutic effectiveness. Its utility in targeted drug delivery systems is also an area of active research.[1]

Key Applications of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose A 1,3,5-Tri-O-benzoyl-α-D-ribofuranose B Nucleoside Synthesis A->B C Glycoscience A->C D Biochemical Research A->D E Antiviral & Anticancer Drugs B->E F Complex Carbohydrate Synthesis C->F G RNA Structure-Function Studies D->G

Caption: Applications of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Experimental Protocols and Methodologies

While detailed proprietary synthesis methods are often unpublished, the general chemical pathways are well-established in organic chemistry literature. The use of this compound typically involves its role as a glycosyl donor or a precursor to one.

General Workflow for Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-α-D-ribofuranose serves as a precursor to activated ribose species required for coupling with nucleobases. A common strategy involves converting the anomeric hydroxyl group into a better leaving group (e.g., a halide or acetate) to facilitate the crucial glycosylation step.

The conversion of the free hydroxyl group at the 2-position can also be a key step for creating further derivatives. For instance, oxidation of this hydroxyl group can precede the introduction of other functionalities.[7]

Generalized Workflow for Nucleoside Synthesis cluster_0 Activation of Ribose Moiety cluster_1 Coupling and Deprotection A 1,3,5-Tri-O-benzoyl-α-D-ribofuranose B Activation at Anomeric Carbon (e.g., Acetylation, Halogenation) A->B Reagents: Ac₂O, Pyridine or HBr/AcOH C Activated Ribose Intermediate B->C E Glycosylation (Coupling Reaction) (e.g., Vorbrüggen glycosylation) C->E D Silylated Nucleobase D->E F Protected Nucleoside E->F G Deprotection of Benzoyl Groups (e.g., NaOMe/MeOH) F->G Basic Conditions H Final Nucleoside Product G->H

Caption: Generalized workflow for nucleoside synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its reaction products. While a full dataset is proprietary to manufacturers, typical expected data is available.

Spectroscopic MethodObserved Data
¹H NMR A complex spectrum is expected. Aromatic protons from the benzoyl groups typically appear in the δ 7.4–8.0 ppm range. Protons on the ribose core would be observed between δ 4.0–5.2 ppm.[8]
¹³C NMR Data is available from suppliers upon request for structural confirmation.
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z 462.45. A characteristic fragment ion for the benzoyl group (C₆H₅CO⁺) is commonly observed at m/z 105.[8]
Infrared (IR) Characteristic peaks for C=O (ester) and C-O stretching would be prominent.

Note: Specific NMR shift values can vary based on the solvent and instrument used. The data cited for NMR and MS may refer to a closely related methylated derivative.[8]

Safety and Handling

Proper handling of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

Safety AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat to prevent skin exposure.[9]
Handling Avoid contact with skin, eyes, or clothing. Prevent ingestion and inhalation. Avoid the formation of dust.[9] Ensure adequate ventilation.[9]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9]
First Aid (Inhalation) Move the person into fresh air. If not breathing, give artificial respiration.
First Aid (Skin Contact) Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
First Aid (Ingestion) Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disclaimer: This guide is intended for informational purposes for a research audience. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a pivotal carbohydrate derivative extensively utilized in the fields of organic synthesis and medicinal chemistry. As a protected form of D-ribose, it serves as a crucial building block in the synthesis of various nucleoside analogues, which are the cornerstones of numerous antiviral and anticancer therapies. The benzoyl protecting groups enhance the stability of the ribofuranose ring and facilitate stereoselective reactions at the anomeric center, making it an indispensable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physical properties, experimental protocols for synthesis and characterization, and its significant role in drug development.

Physical Properties of this compound

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₆H₂₂O₈[1]
Molecular Weight 462.45 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 125-142 °C
Optical Rotation +82.0° to +88.0° (c=1, CHCl₃)
Solubility Slightly soluble in chloroform and ethyl acetate. Insoluble in water.
Storage Conditions Store at 0-8 °C in a dry place.[1]

Experimental Protocols

Synthesis of this compound from D-Ribose

The synthesis of this compound from D-ribose involves the protection of the hydroxyl groups with benzoyl chloride. While the direct synthesis of the α-anomer can be challenging to achieve with complete stereoselectivity, the following protocol is a representative method adapted from procedures for similar benzoylated ribofuranose derivatives.

Materials:

  • D-ribose

  • Anhydrous pyridine

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-ribose in anhydrous pyridine.

  • Benzoylation: Cool the solution in an ice bath (0 °C). Slowly add benzoyl chloride dropwise to the stirred solution. The molar ratio of benzoyl chloride to D-ribose should be in excess (e.g., 3.5 to 4 equivalents) to ensure complete benzoylation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used as the eluent to separate the desired product from byproducts. The α-anomer is generally less polar and will elute before the β-anomer.

  • Recrystallization: Further purify the collected fractions containing the α-anomer by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as a white crystalline solid.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water is a typical mobile phase. The exact gradient will depend on the specific column and system but can start from a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over a period of 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm or 254 nm is suitable due to the presence of the benzoyl groups.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

  • ¹H NMR (400 or 500 MHz): The spectrum will show characteristic signals for the aromatic protons of the benzoyl groups (typically in the range of 7.2-8.2 ppm) and the protons of the ribofuranose ring. The anomeric proton (H-1) of the α-anomer will appear as a distinct signal, and its chemical shift and coupling constant are key for confirming the stereochemistry.

  • ¹³C NMR (100 or 125 MHz): The spectrum will display signals for the carbonyl carbons of the benzoyl groups (around 165-166 ppm), the aromatic carbons, and the carbons of the ribofuranose ring.

Role in Drug Development: A Key Intermediate in Nucleoside Synthesis

This compound is a cornerstone in the synthesis of a wide array of nucleoside analogues with therapeutic potential. The benzoyl groups serve as effective protecting groups for the hydroxyl functions of the ribose sugar, allowing for precise chemical modifications at the anomeric carbon (C1'). This is particularly crucial in glycosylation reactions, where a nucleobase is coupled to the ribose moiety to form the nucleoside. The stereochemistry at the anomeric center is critical for the biological activity of the resulting nucleoside, and the use of protected ribofuranose derivatives like this one allows for greater control over the formation of the desired β-anomer in many synthetic routes.

A prominent example of its application is in the synthesis of antiviral drugs. The general workflow involves the coupling of a protected ribose derivative with a nucleobase, followed by deprotection to yield the final nucleoside.

G General Workflow for Nucleoside Synthesis cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Core Reaction cluster_3 Final Product Synthesis D_Ribose D-Ribose Protected_Ribose 1,3,5-Tri-O-benzoyl- a-D-ribofuranose D_Ribose->Protected_Ribose Benzoylation Nucleobase Nucleobase (e.g., Adenine, Guanine, etc.) Glycosylation Glycosylation (Coupling Reaction) Nucleobase->Glycosylation Protected_Ribose->Glycosylation Protected_Nucleoside Protected Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Nucleoside Final Nucleoside Analogue Deprotection->Final_Nucleoside

Caption: General workflow for the synthesis of nucleoside analogues.

Conclusion

This compound is a fundamentally important molecule in the synthesis of modified nucleosides for drug discovery and development. Its well-defined physical properties and the established protocols for its synthesis and characterization make it a reliable and versatile starting material. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's chemistry is essential for the design and execution of efficient synthetic routes to novel therapeutic agents. The continued exploration of its reactivity and applications will undoubtedly lead to the discovery of new and improved drugs to combat a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in carbohydrate chemistry and nucleoside synthesis. This document details its chemical and physical properties, applications in drug development, and illustrative experimental protocols.

Core Chemical and Physical Properties

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a modified carbohydrate that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its benzoyl groups act as protecting groups for the hydroxyls of the ribofuranose ring, enhancing its stability and allowing for selective chemical modifications, which is critical in the development of therapeutic agents and targeted drug delivery systems.[2]

A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 462.45 g/mol [1][2][3][4]
Molecular Formula C₂₆H₂₂O₈[1][2][3][4][5]
CAS Number 22224-41-5[2][3][5][6]
Melting Point 127 °C to 142 °C[1][5][6][7]
Appearance White crystalline powder[2]
Purity ≥97% (HPLC)[2][3][7]
Optical Rotation +82.0 to +88.0 deg (c=1, CHCl₃)[7]
Storage Conditions 0-8 °C[1][2]
Synonyms α-D-Ribofuranose 1,3,5-tribenzoate[2][3][6]

Applications in Research and Drug Development

The primary utility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose lies in its role as a versatile intermediate in organic synthesis.[2] Its applications are central to several areas of pharmaceutical and biochemical research:

  • Nucleoside Synthesis : It is a fundamental starting material for the synthesis of a wide range of nucleosides.[2][6] These synthetic nucleosides are essential for the development of antiviral and anticancer drugs.[2]

  • Biochemical Research : The compound is utilized in studies related to carbohydrate chemistry, aiding researchers in understanding the structure and function of ribonucleic acids (RNA).[2]

  • Glycoscience : It is employed in the preparation of glycosides and other complex carbohydrates, contributing to advancements in the field.[2]

  • Drug Delivery : The ability to selectively modify the ribose structure after deprotection makes it valuable in creating prodrugs that can enhance bioavailability and therapeutic efficacy.[2]

The general workflow for its use in creating therapeutic nucleoside analogs is depicted below.

G A 1,3,5-Tri-O-benzoyl- α-D-ribofuranose (Starting Material) B Chemical Modification (e.g., Glycosylation with a Nucleobase) A->B Step 1 C Deprotection (Removal of Benzoyl Groups) B->C Step 2 D Synthetic Nucleoside Analog C->D Step 3 E Biological Screening (Antiviral, Anticancer Assays) D->E Step 4 F Lead Compound for Drug Development E->F Step 5

Workflow for Nucleoside Analog Development.

Experimental Protocols

While specific protocols for the direct synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose are proprietary, the synthesis of the closely related and widely used intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, provides a clear example of the chemistry involved. The process generally includes glycosylation, benzoylation, and acetylation steps.[8]

Illustrative Synthesis of a Ribofuranose Intermediate

The following protocol is based on patented industrial synthesis methods for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, demonstrating a typical workflow starting from ribose.[9]

Step 1: Glycosylation (Methylation)

  • A reactor containing methyl alcohol (100 ml) is cooled to 0–5 °C.

  • Thionyl chloride (5 ml) is added, and the mixture is stirred for 10-15 minutes.

  • D-ribose (10 g) is added to the flask.

  • The reaction is stirred and maintained at 0–5 °C for 8 hours to facilitate the methylation reaction.[9]

Step 2: Benzoylation

  • Following the methylation period, ethyl acetate (150 ml), pyridine (5 ml), and potassium carbonate (30 g) are added to the flask.

  • The mixture is heated to 60–70 °C.

  • Over a period of 99 minutes, benzyl chloride (30 ml) is added intermittently.

  • The reaction is allowed to continue for an additional 4 to 8 hours.[9]

  • The resulting solid, a non-acetylated ribose benzyl glycoside, is isolated by neutralizing the solution with sulfuric acid and filtering the precipitate.[9]

Step 3: Acetylation

  • The isolated benzyl ribose glycoside is placed in a separate flask.

  • Glacial acetic acid and acetic anhydride are added while maintaining a temperature between -5 and 5 °C.

  • The mixture is stirred for 5 hours.

  • The final product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, is obtained after recrystallization with ethyl alcohol and isolation via filtration.[9]

The logical flow of this multi-step synthesis is illustrated in the diagram below.

G cluster_0 Step 1: Glycosylation cluster_1 Step 2: Benzoylation cluster_2 Step 3: Acetylation Ribose D-Ribose Methylation Methylation (MeOH, SOCl₂, 0-5 °C, 8h) Ribose->Methylation Benzoylation Benzoylation (Pyridine, K₂CO₃, Benzyl Chloride, 60-70 °C) Isolation Neutralization & Isolation Benzoylation->Isolation Acetylation Acetylation (Acetic Anhydride, Glacial Acetic Acid, -5 to 5 °C, 5h) FinalProduct 1-O-acetyl-2,3,5-tri-O- benzoyl-β-L-ribofuranose Acetylation->FinalProduct

Synthesis Workflow for a Ribofuranose Derivative.

References

The Benzoyl Group: A Cornerstone in Ribofuranose Chemistry for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, the judicious selection and application of protecting groups are paramount. Among the arsenal of available protecting groups, the benzoyl (Bz) group has established itself as a versatile and indispensable tool in ribofuranose chemistry. Its unique combination of stability, ease of introduction and removal, and its profound influence on the stereochemical outcome of glycosylation reactions have made it a cornerstone in the development of numerous antiviral and anticancer agents. This technical guide provides a comprehensive overview of the role of benzoyl protecting groups in ribofuranose chemistry, detailing experimental protocols, quantitative data, and key strategic applications.

The Strategic Importance of Benzoyl Protecting Groups

The utility of the benzoyl group in ribofuranose chemistry stems from several key properties:

  • Stereodirecting Influence: The 2-O-benzoyl group is renowned for its ability to direct the formation of 1,2-trans-glycosidic bonds through a mechanism known as neighboring group participation. This stereochemical control is crucial for the synthesis of biologically active β-ribonucleosides.

  • Robustness and Orthogonality: Benzoyl esters exhibit significant stability across a wide range of reaction conditions, including those used for the introduction and removal of other common protecting groups like silyl ethers (e.g., TBDMS) and acetals. This orthogonality is essential for complex, multi-step synthetic strategies.[][2]

  • Ease of Introduction and Removal: Benzoylation is typically achieved under mild conditions using benzoyl chloride in the presence of a base like pyridine.[3][4] Deprotection is also straightforward, commonly accomplished by basic hydrolysis with reagents such as sodium methoxide in methanol (Zemplén deacylation) or ammonia in methanol.[5][6][7]

Key Applications in Drug Synthesis

The strategic deployment of benzoyl protecting groups has been instrumental in the synthesis of several life-saving drugs. A prime example is the antiviral drug Sofosbuvir , a key therapeutic for Hepatitis C. While the final drug molecule does not contain a benzoyl group, its synthesis has involved intermediates where hydroxyl groups of the ribofuranose moiety were protected as benzoates.[8][9][10] Similarly, in the synthesis of various other nucleoside analogues, benzoyl groups play a critical role in controlling stereochemistry and protecting reactive hydroxyls during key transformations.[5]

Experimental Protocols

Detailed and reliable experimental protocols are the bedrock of successful synthetic chemistry. The following sections provide step-by-step methodologies for the introduction and removal of benzoyl groups in ribofuranose derivatives.

Benzoylation of Ribofuranose Derivatives

The most common method for the benzoylation of hydroxyl groups in ribofuranose is the use of benzoyl chloride in the presence of pyridine.

Protocol 1: Per-O-benzoylation of a Ribofuranoside

  • Dissolution: Dissolve the ribofuranoside (1.0 eq) in anhydrous pyridine (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1-1.2 eq per hydroxyl group) to the cooled solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench the excess benzoyl chloride.

  • Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure benzoylated ribofuranose derivative.

Table 1: Representative Yields for Benzoylation of Ribofuranose Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
Methyl α-D-ribofuranosideBenzoyl chloride, Pyridine, 0 °C to rt, 12hMethyl 2,3,5-tri-O-benzoyl-α-D-ribofuranoside>90Adapted from[11]
1-O-Acetyl-D-ribofuranoseBenzoyl chloride, Pyridine, 0 °C to rt, 16h1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose85-95Adapted from[11]
Various diols and carbohydrates1-Benzoylimidazole, DBU, MeCN, 50 °C, 8hRegioselectively benzoylated products60-96[12]
Debenzoylation of Ribofuranose Derivatives

The removal of benzoyl groups is typically achieved under basic conditions. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a widely used and efficient method.

Protocol 2: Debenzoylation using Sodium Methoxide in Methanol (Zemplén Conditions)

  • Dissolution: Dissolve the benzoylated ribofuranoside (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.

  • Addition of Sodium Methoxide: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, 0.1 eq).

  • Reaction: Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Neutralization: Upon completion, neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H+) until the pH is neutral.

  • Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting deprotected ribofuranoside is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.[6][13]

Protocol 3: Debenzoylation using Ammonia in Methanol

  • Preparation of Reagent: Prepare a solution of ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C until saturation is reached.

  • Reaction: Dissolve the benzoylated nucleoside in the methanolic ammonia solution.

  • Incubation: Seal the reaction vessel and let it stand at room temperature for 12-24 hours.

  • Concentration: Remove the solvent under reduced pressure to obtain the deprotected nucleoside.

  • Purification: Purify the product as needed by crystallization or chromatography.[5][7]

Table 2: Representative Yields for Debenzoylation of Ribofuranosides

SubstrateReagents and ConditionsProductYield (%)Reference
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseNaOMe (cat.), MeOH, rt, 1h1-O-Acetyl-D-ribofuranose>95Adapted from[6]
N-Benzoyl-2',3',5'-tri-O-benzoyl-adenosineNH₃/MeOH, rt, 24hAdenosine>90Adapted from[5]
Fully acylated ribonucleosidesHydroxylaminium acetate, Pyridine2'-O-deacylated ribonucleosides61-74[14]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Neighboring_Group_Participation Ribofuranose Ribofuranose Derivative (2-O-Benzoyl) Oxocarbenium Acyloxonium Ion Intermediate Ribofuranose->Oxocarbenium Activation of Anomeric Center Product 1,2-trans-Glycoside (β-anomer) Oxocarbenium->Product Nucleophilic Attack (from opposite face) Nucleophile Nucleophile (e.g., Nucleobase) Nucleophile->Product

Caption: Mechanism of neighboring group participation by the 2-O-benzoyl group.

Experimental_Workflow Start Ribofuranose Benzoylation Benzoylation (Benzoyl Chloride, Pyridine) Start->Benzoylation Protected Per-O-benzoylated Ribofuranose Benzoylation->Protected Glycosylation Glycosylation (with Nucleobase) Protected->Glycosylation Protected_Nucleoside Protected Ribonucleoside Glycosylation->Protected_Nucleoside Debenzoylation Debenzoylation (NaOMe/MeOH or NH3/MeOH) Protected_Nucleoside->Debenzoylation Final_Product Ribonucleoside Debenzoylation->Final_Product

Caption: A typical experimental workflow for ribonucleoside synthesis using benzoyl protecting groups.

Orthogonal_Deprotection Start 2'-O-TBDMS 3',5'-di-O-Benzoyl Ribonucleoside TBAF TBAF Start->TBAF Selective Silyl Deprotection NaOMe NaOMe / MeOH Start->NaOMe Selective Benzoyl Deprotection Product1 2'-OH 3',5'-di-O-Benzoyl Ribonucleoside TBAF->Product1 Product2 2'-O-TBDMS 3',5'-di-OH Ribonucleoside NaOMe->Product2

Caption: Logical relationship of orthogonal deprotection of silyl and benzoyl groups.

Conclusion

The benzoyl protecting group remains a powerful and reliable tool in the synthesis of complex ribofuranose-containing molecules. Its ability to direct stereochemistry, coupled with its robust nature and straightforward manipulation, ensures its continued prominence in the fields of medicinal chemistry and drug development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the full potential of the benzoyl group in their synthetic endeavors, ultimately contributing to the discovery of novel therapeutics.

References

1,3,5-Tri-O-benzoyl-a-D-ribofuranose solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide on the Solubility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a key intermediate in the synthesis of various nucleosides and nucleotides, which are fundamental for the development of antiviral and anticancer drugs.[1] Its unique structure, featuring three bulky benzoyl protecting groups, significantly influences its physical properties, most notably its solubility in organic solvents. Understanding this solubility profile is critical for its application in synthetic chemistry, purification, and formulation development.

This technical guide provides a comprehensive overview of the solubility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. While precise quantitative solubility data is not extensively available in published literature, this document compiles qualitative solubility information and presents a standardized experimental protocol for its quantitative determination.

Qualitative Solubility Profile

The molecular structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, with its large nonpolar benzoyl groups, governs its solubility, making it generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents. The principle of "like dissolves like" is a key determinant of its behavior.[2]

Table 1: Qualitative Solubility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in Common Organic Solvents

Solvent ClassSolventQualitative SolubilityRationale
Halogenated Dichloromethane (DCM)SolubleNonpolar nature aligns with the benzoyl groups.
ChloroformSolubleSimilar polarity to DCM.
Ethers Diethyl EtherSparingly SolubleLess polar than esters but can dissolve the compound.
Tetrahydrofuran (THF)SolubleEffective solvent for a range of polarities.
Esters Ethyl Acetate (EtOAc)SolubleOften used in purification (e.g., column chromatography).
Aromatics TolueneSolubleNonpolar aromatic nature interacts well with benzoyl rings.
BenzeneSolubleSimilar to toluene.
Ketones AcetoneSolubleAprotic polar solvent capable of dissolving the compound.
Alcohols Methanol (MeOH)Sparingly SolublePolarity of the hydroxyl group reduces solubility.
Ethanol (EtOH)Sparingly SolubleSlightly less polar than methanol, but still limited solubility.
Aprotic Polar Dimethylformamide (DMF)SolubleStrong aprotic solvent.
Dimethyl Sulfoxide (DMSO)SolubleStrong aprotic solvent, often used for stock solutions.[3][4]
Hydrocarbons Hexanes / HeptaneInsolubleHighly nonpolar, often used as an anti-solvent for precipitation.
Aqueous WaterInsolubleThe hydrophobic nature of the molecule prevents dissolution.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The shake-flask method is considered a reliable and widely used technique for determining thermodynamic (equilibrium) solubility.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is accurately measured.

Materials and Equipment
  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Methodology: Shake-Flask Protocol
  • Preparation: Add an excess amount of crystalline 1,3,5-Tri-O-benzoyl-α-D-ribofuranose to a vial. The excess solid should be clearly visible to ensure saturation is achieved.[5]

  • Solvent Addition: Add a precisely measured volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.[7]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.[6]

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualized Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solid to settle D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC-UV) G->H I Report solubility (e.g., mg/mL @ 25°C) H->I

Caption: Workflow for quantitative solubility determination using the shake-flask method.

References

The Stereochemical Landscape of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of nucleoside analogs with therapeutic potential. This document delves into the molecule's structural features, conformational analysis, and its critical role in the development of antiviral and anticancer agents.

Core Stereochemical Features

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a derivative of D-ribose, a pentose sugar that forms the backbone of RNA. The stereochemistry of this molecule is defined by the spatial arrangement of its substituents around the furanose ring.

The "D" designation indicates the configuration at the stereocenter furthest from the anomeric carbon (C1), which is C4. In D-ribose, the hydroxyl group at C4 is on the right in the Fischer projection. The "α" (alpha) designation specifies the orientation of the substituent at the anomeric carbon (C1). In the α-anomer of a D-sugar, the substituent at C1 is on the opposite face of the ring from the CH₂OH group (at C4).

The IUPAC name for this compound is [(2R,3R,4R)-3,5-bis(benzoyloxy)-4-hydroxyoxolan-2-yl]methyl benzoate. The absolute configuration of the chiral centers in the ribofuranose ring is (2R, 3R, 4R). The benzoyl groups at positions 1, 3, and 5 serve as protecting groups, enhancing the compound's stability and allowing for selective modifications at the 2'-position, a common site for alterations in the development of nucleoside analogs.

Conformational Analysis

The five-membered furanose ring of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo and C3'-endo. This puckering is crucial as it dictates the overall three-dimensional shape of the molecule and, consequently, the nucleosides derived from it.

  • C3'-endo (North, N-type) conformation: In this arrangement, the C3' atom is displaced on the same side as the C5' substituent relative to the plane formed by C1', C2', C4', and the ring oxygen. This conformation is characteristic of A-form nucleic acids like double-stranded RNA.

  • C2'-endo (South, S-type) conformation: Here, the C2' atom is displaced on the same side as the C5' substituent. This conformation is predominantly found in B-form DNA.

Quantitative Physicochemical and Spectroscopic Data

Precise quantitative data is essential for the characterization and quality control of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in a research and development setting.

PropertyValueReference
CAS Number 22224-41-5
Molecular Formula C₂₆H₂₂O₈
Molecular Weight 462.45 g/mol
Melting Point 138-142 °C
Optical Rotation +82.0 to +88.0° (c=1, CHCl₃)

Expected NMR Spectroscopic Data:

While a dedicated spectrum for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose was not found, the following table presents expected chemical shifts based on data from structurally similar compounds like 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose.[1] The anomeric proton (H1') of the α-anomer is anticipated to appear as a doublet at a lower field compared to the β-anomer.

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H
H1'~6.0 - 6.4dThe chemical shift is sensitive to the anomeric configuration.
H2'~4.5 - 4.9mThe hydroxyl group at this position is available for further reaction.
H3'~5.2 - 5.6mBenzoylated position.
H4'~4.3 - 4.7m
H5', H5''~4.4 - 4.8mBenzoylated position.
Aromatic~7.3 - 8.1mProtons of the three benzoyl groups.
¹³C
C1'~95 - 100Anomeric carbon.
C2'~70 - 75Carbon bearing the free hydroxyl group.
C3'~72 - 77
C4'~80 - 85
C5'~63 - 68
Carbonyl~165 - 167Carbonyl carbons of the benzoyl groups.
Aromatic~128 - 134Aromatic carbons of the benzoyl groups.

Experimental Protocols

The synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a critical process for its application in drug discovery. While the full text for a specific stereocontrolled synthesis was not retrieved, a representative protocol can be adapted from the well-established methodologies for the synthesis of similar benzoylated ribofuranose derivatives. The following is a plausible experimental protocol.

Representative Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose:

This multi-step synthesis starts from D-ribose and involves the formation of a methyl glycoside, followed by benzoylation and subsequent removal of the anomeric methyl group to yield the target compound.

Step 1: Synthesis of Methyl D-ribofuranoside

  • Suspend D-ribose in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

  • Stir the mixture at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate or pyridine).

  • Remove the solvent under reduced pressure to obtain the crude methyl D-ribofuranoside as a mixture of anomers.

Step 2: Benzoylation

  • Dissolve the crude methyl D-ribofuranoside in a suitable solvent such as pyridine.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding water or ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

Step 3: Anomeric Deprotection and Benzoylation

  • The selective removal of the anomeric methyl group and subsequent benzoylation at the C1 position to favor the α-anomer can be challenging and requires specific conditions that promote thermodynamic control. One approach involves acidic hydrolysis of the methyl glycoside followed by a controlled benzoylation.

  • Alternatively, a stereocontrolled glycosylation reaction starting from a suitable ribofuranosyl donor can be employed to directly install the α-benzoyl group.

Purification: The final product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure 1,3,5-Tri-O-benzoyl-α-D-ribofuranose are combined and the solvent is evaporated to yield the product as a white solid.

Visualization of Synthetic and Mechanistic Pathways

The primary utility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is as a precursor for nucleoside analogs. The following diagrams illustrate its central role in the synthesis of a hypothetical antiviral drug and the subsequent mechanism of action of that drug.

G cluster_synthesis Drug Synthesis Workflow A 1,3,5-Tri-O-benzoyl- a-D-ribofuranose B 2'-Modification (e.g., Fluorination) A->B Reagents C Glycosylation (Coupling with Nucleobase) B->C Activated Nucleobase D Deprotection C->D Base/Acid E Antiviral Nucleoside Analog D->E

Caption: Synthetic workflow for an antiviral nucleoside analog.

G cluster_moa Mechanism of Action of the Nucleoside Analog A Antiviral Nucleoside Analog (Prodrug) C Active Triphosphate Form A->C Phosphorylation B Cellular Kinases D Viral Polymerase C->D Competitive Inhibition E Viral RNA/DNA Chain D->E Incorporation F Chain Termination E->F G Inhibition of Viral Replication F->G

Caption: Mechanism of action for a hypothetical antiviral drug.

Conclusion

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a cornerstone molecule in medicinal chemistry, particularly in the realm of nucleoside-based therapeutics. Its well-defined stereochemistry and the conformational preferences of its furanose ring are critical determinants of the biological activity of the final drug products. A thorough understanding of its synthesis, characterization, and stereochemical properties, as outlined in this guide, is paramount for researchers and scientists dedicated to the development of next-generation antiviral and anticancer agents. The strategic use of this intermediate will undoubtedly continue to fuel innovations in drug discovery.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose, a key intermediate in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. Understanding the stability of this compound is critical for optimizing reaction conditions, storage, and handling, thereby ensuring the integrity and purity of final drug products.

Introduction

This compound is a protected form of D-ribose, where the hydroxyl groups at positions 1, 3, and 5 are masked with benzoyl esters. These protecting groups enhance the compound's stability under certain conditions and allow for selective modifications at other positions of the ribose ring.[1] However, the lability of these ester linkages under other conditions dictates the compound's degradation profile. This guide explores the chemical and enzymatic degradation pathways of this compound, providing available quantitative data and detailed experimental protocols.

Chemical Stability and Degradation

The stability of the benzoyl ester linkages in this compound is highly dependent on the pH of the environment. Generally, benzoyl groups are stable under neutral and acidic conditions but are readily cleaved under basic conditions.

Stability in Acidic and Neutral Conditions
Degradation in Basic Conditions (Saponification)

The primary degradation pathway for this compound is through saponification of the benzoyl ester linkages under basic conditions. This process, often referred to as Zemplén deacylation when using a catalytic amount of sodium methoxide in methanol, is a transesterification reaction that yields the deprotected ribose and methyl benzoate.

Table 1: Conditions for Base-Catalyzed Debenzoylation

Reagent(s)Solvent(s)TemperatureReaction TimeNotes
Sodium methoxide (catalytic)MethanolRoom Temperature1 - 4 hoursThe most common and mild method for debenzoylation.
Sodium hydroxideMethanol/WaterRoom TemperatureVariesCan be used, but may be harsher and lead to side reactions.
AmmoniaMethanolRoom TemperatureVariesA milder alternative to sodium methoxide.
Experimental Protocol: Zemplén Debenzoylation of this compound

This protocol describes the removal of the benzoyl protecting groups from this compound using the Zemplén conditions.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH) or solid sodium metal

  • Dowex® 50WX8 (H+ form) resin or Amberlite® IR120 (H+ form) resin

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)

  • TLC visualization agent (e.g., p-anisaldehyde stain or UV light)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide solution (typically 0.1 to 0.5 equivalents). If using solid sodium, add a small piece to the methanol to generate sodium methoxide in situ.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The product (D-ribose) will have a much lower Rf value than the starting material.

  • Once the reaction is complete (typically when the starting material spot has disappeared), neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Dowex® 50WX8, H+ form).

  • Stir the mixture for 15-30 minutes, then filter to remove the resin.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected D-ribose.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Monitoring the Reaction:

  • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Develop the plate in a suitable solvent system (e.g., 1:1 Ethyl acetate/Hexane). Visualize the spots under UV light (the benzoylated compound is UV active) and/or by staining with p-anisaldehyde solution followed by heating. The disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf indicates the progress of the reaction.

Enzymatic Degradation

Enzymatic methods offer a milder and often more selective alternative to chemical deprotection. Lipases and esterases are the primary enzymes used for the hydrolysis of ester bonds in carbohydrate derivatives.

While specific studies on the enzymatic degradation of this compound are limited, research on the enzymatic hydrolysis of acetylated D-ribose derivatives suggests that enzymes like porcine pancreatic lipase (PPL) and porcine liver esterase (PLE) can regioselectively deacetylate the anomeric center. It is plausible that similar enzymes could be effective for the debenzoylation of this compound.

Table 2: Potential Enzymes for the Degradation of this compound

Enzyme ClassSpecific Enzyme (Example)SourceOptimal pHOptimal Temperature (°C)
LipasePorcine Pancreatic Lipase (PPL)Sus scrofa~7-837-40
LipaseCandida antarctica Lipase B (CALB)Pseudozyma antarctica~740-50
EsterasePorcine Liver Esterase (PLE)Sus scrofa~825-37
Experimental Protocol: General Procedure for Enzymatic Debenzoylation

This protocol provides a general framework for the enzymatic hydrolysis of the benzoyl esters of this compound. Optimization of the specific enzyme, pH, temperature, and reaction time will be necessary.

Materials:

  • This compound

  • Selected lipase or esterase (e.g., PPL, CALB, or PLE)

  • Phosphate buffer solution (e.g., 0.1 M, pH 7-8)

  • Organic co-solvent (e.g., acetone, tetrahydrofuran) if needed to improve substrate solubility

  • Analytical HPLC system

  • Standard laboratory glassware

Procedure:

  • Prepare a solution or suspension of this compound in the appropriate phosphate buffer. An organic co-solvent may be added to aid solubility, but its concentration should be kept low to avoid denaturing the enzyme.

  • Add the selected enzyme to the reaction mixture. The enzyme-to-substrate ratio will need to be optimized.

  • Incubate the reaction mixture at the optimal temperature for the chosen enzyme with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by analytical HPLC.

  • Upon completion, the enzyme can be denatured by heating or removed by filtration (if immobilized).

  • The product can be extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

Monitoring the Reaction:

  • HPLC Analysis: An analytical reversed-phase HPLC method can be developed to monitor the disappearance of the starting material and the appearance of the debenzoylated products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% trifluoroacetic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength where the benzoyl groups absorb (around 230 nm).

Visualization of Degradation Pathways and Workflows

Chemical Degradation Pathway

Chemical Degradation of this compound cluster_main A This compound B D-Ribofuranose A->B NaOMe (cat.), MeOH (Zemplén Debenzoylation) C Methyl Benzoate (3 eq.) A->C NaOMe (cat.), MeOH (Zemplén Debenzoylation)

Caption: Base-catalyzed degradation of this compound.

Experimental Workflow for Chemical Degradation Analysis

Workflow for Chemical Degradation Analysis cluster_workflow A Dissolve Substrate in MeOH B Add NaOMe Catalyst A->B C Monitor by TLC/HPLC B->C D Neutralize with Acidic Resin C->D Reaction Complete E Filter and Concentrate D->E F Isolate and Characterize Product E->F

Caption: Experimental workflow for Zemplén debenzoylation.

Enzymatic Degradation Pathway

Enzymatic Degradation of this compound cluster_enzymatic A This compound B Partially Debenzoylated Intermediates A->B Lipase or Esterase H2O, Buffer D Benzoic Acid (3 eq.) A->D Lipase or Esterase H2O, Buffer C D-Ribofuranose B->C Lipase or Esterase H2O, Buffer

Caption: Enzymatic hydrolysis of this compound.

Conclusion

The stability of this compound is a critical consideration in its application in pharmaceutical synthesis. This guide has outlined the primary degradation pathways, which are predominantly base-catalyzed or enzyme-mediated hydrolysis of the benzoyl ester groups. While the compound exhibits good stability under acidic and neutral conditions, care must be taken to avoid basic environments during storage and in reaction steps where deprotection is not desired. The provided experimental protocols offer a starting point for researchers to perform and monitor the debenzoylation of this important synthetic intermediate. Further research to quantify the kinetics of degradation under various conditions would be beneficial for the development of robust and well-controlled synthetic processes.

References

The Cornerstone of Nucleoside Synthesis: A Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of nucleoside analogues that are fundamental to the development of antiviral and anticancer therapeutics. This document details its chemical identity, physicochemical properties, synthesis protocols, and its critical role in glycosylation reactions for drug discovery.

Chemical Identity and Synonyms

This compound is a protected derivative of D-ribose, where the hydroxyl groups at positions 1, 3, and 5 are masked by benzoyl groups. This protection strategy is crucial for directing the stereochemistry of subsequent glycosylation reactions, primarily yielding the desired β-anomer in nucleoside synthesis. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for unambiguous identification and cross-referencing in chemical databases and literature.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
Systematic Name [(2R,3S,4R,5R)-3,5-bis(benzoyloxy)-4-hydroxyoxolan-2-yl]methyl benzoate
Common Synonyms 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose
α-D-Ribofuranose, 1,3,5-tribenzoate
1,3,5-Tribenzoyl-α-D-ribofuranose
a-D-Ribofuranose 1,3,5-tribenzoate
CAS Number 22224-41-5[1]
PubChem CID 11005061
Beilstein Registry Number 98446[1]
MDL Number MFCD00080818
EC Number 606-957-6
DSSTox Substance ID DTXSID601294785

Physicochemical and Spectroscopic Data

The benzoyl protecting groups render the molecule soluble in common organic solvents and amenable to standard purification techniques like column chromatography. Key physicochemical and spectroscopic data are summarized in Table 2, providing researchers with essential parameters for characterization and quality control.

Table 2: Quantitative Data for this compound

PropertyValue
Molecular Formula C₂₆H₂₂O₈
Molecular Weight 462.45 g/mol
Appearance White crystalline powder
Melting Point 132-142 °C[1]
Optical Rotation [α]20/D +85.0° (c = 1 in chloroform)
Purity (HPLC) ≥ 98%
¹H NMR (CDCl₃, ppm) δ 7.4–8.0 (m, aromatic protons), δ 4.0–5.2 (m, ribose protons)
¹³C NMR (CDCl₃, ppm) δ 165–170 (benzoyl carbonyls)
FT-IR (cm⁻¹) ~1700 (C=O, benzoyl), ~1100–1250 (C-O, ethers), ~700–800 (C-H, aromatic)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of nucleosides, a cornerstone in the development of antiviral and anticancer drugs.[1]

Synthesis of this compound

The preparation of this compound typically involves the benzoylation of D-ribose. While the direct synthesis of the α-anomer can be challenging, a common approach involves the preparation of a mixture of anomers followed by separation, or the synthesis of a related precursor that favors the α-configuration. The following is a general protocol adapted from the synthesis of similar acylated ribofuranoses.

Materials:

  • D-ribose

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Suspend D-ribose in anhydrous pyridine and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred suspension. The amount of benzoyl chloride should be in slight excess relative to the hydroxyl groups to be protected.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water, followed by dilution with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired this compound.

Nucleoside Synthesis via Vorbrüggen Glycosylation

This compound, or more commonly its 1-O-acetylated derivative, is a key glycosyl donor in the Vorbrüggen (Silyl-Hilbert-Johnson) reaction for the synthesis of nucleosides.[2] This method involves the coupling of a silylated nucleobase with the protected ribose in the presence of a Lewis acid.[2]

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (can be synthesized from the title compound)

  • Pyrimidine or purine base (e.g., uracil, thymine, N⁶-benzoyladenine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Methanolic ammonia or sodium methoxide in methanol

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile. Add BSA or HMDS and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated base.

  • Glycosylation Reaction: Cool the solution of the silylated base to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile and add it to the silylated base solution.

  • Cool the reaction mixture to 0 °C and add the Lewis acid (TMSOTf or SnCl₄) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and quench by adding it to a stirred solution of saturated sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude protected nucleoside by silica gel column chromatography.

  • Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol and stir at room temperature until the benzoyl groups are completely removed (monitored by TLC).

  • Neutralize the reaction mixture with an acidic resin or by adding acetic acid.

  • Concentrate the solution and purify the final nucleoside product by recrystallization or column chromatography.

Workflow and Logical Relationships

The synthesis of nucleosides using this compound is a multi-step process that involves the protection of the ribose sugar, followed by a stereoselective glycosylation reaction and subsequent deprotection. The logical flow of this synthetic pathway is illustrated below.

Nucleoside_Synthesis_Workflow DRibose D-Ribose Benzoylation Benzoylation (Benzoyl Chloride, Pyridine) DRibose->Benzoylation TribenzoylRibose 1,3,5-Tri-O-benzoyl- a-D-ribofuranose Benzoylation->TribenzoylRibose Acetylation Acetylation (Acetic Anhydride, Acetic Acid) TribenzoylRibose->Acetylation AcetylTribenzoylRibose 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Acetylation->AcetylTribenzoylRibose Glycosylation Vorbrüggen Glycosylation (Lewis Acid, e.g., TMSOTf) AcetylTribenzoylRibose->Glycosylation Nucleobase Nucleobase (e.g., Uracil) Silylation Silylation (BSA or HMDS) Nucleobase->Silylation SilylatedBase Silylated Nucleobase Silylation->SilylatedBase SilylatedBase->Glycosylation ProtectedNucleoside Protected Nucleoside Glycosylation->ProtectedNucleoside Deprotection Deprotection (Methanolic Ammonia) ProtectedNucleoside->Deprotection FinalNucleoside Final Nucleoside (e.g., Uridine) Deprotection->FinalNucleoside

Caption: Synthetic workflow for nucleoside production.

This technical guide serves as a foundational resource for professionals engaged in the field of medicinal chemistry and drug development. The detailed information on the synonyms, properties, and experimental protocols for this compound will aid in the efficient and reproducible synthesis of novel nucleoside analogues for the advancement of therapeutic interventions.

References

Methodological & Application

Application Note: Stereocontrolled Synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose, a key intermediate in the synthesis of various nucleosides and other bioactive molecules.[1][2] The synthesis involves a multi-step procedure starting from D-ribose, culminating in the stereoselective formation of the α-anomer. This application note includes comprehensive experimental protocols, tabulated data for key reactions, and a visual representation of the synthetic workflow.

Introduction

1,3,5-tri-O-benzoyl-α-D-ribofuranose is a valuable protected ribofuranose derivative used extensively in organic synthesis, particularly for the preparation of nucleoside analogues with potential antiviral and anticancer activities.[1][3] The benzoyl protecting groups enhance stability and allow for regioselective modifications, while the α-configuration at the anomeric center is crucial for the synthesis of specific biologically active nucleosides. The stereocontrolled synthesis of this compound is therefore of significant interest to the drug development community. The most common route involves the preparation of the versatile intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, from D-ribose, followed by a stereocontrolled conversion to the desired α-anomer.[4]

Synthesis Pathway Overview

The overall synthetic strategy is a multi-step process starting from commercially available D-ribose. The key stages are:

  • Methyl Glycosidation: Protection of the anomeric hydroxyl group of D-ribose as a methyl glycoside.

  • Benzoylation: Protection of the remaining hydroxyl groups at positions 2, 3, and 5 with benzoyl groups.

  • Acetylation: Replacement of the anomeric methyl group with an acetyl group to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Stereocontrolled Anomerization: Conversion of the β-acetyl precursor to the target 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

Synthesis_Workflow D_Ribose D-Ribose Methyl_Ribofuranoside Methyl Ribofuranoside D_Ribose->Methyl_Ribofuranoside  1. MeOH, H+ Methyl_Tribenzoyl_Ribofuranoside Methyl 2,3,5-tri-O-benzoyl- β-D-ribofuranoside Methyl_Ribofuranoside->Methyl_Tribenzoyl_Ribofuranoside  2. Benzoyl Chloride,      Pyridine Acetyl_Tribenzoyl_Ribofuranose 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Methyl_Tribenzoyl_Ribofuranoside->Acetyl_Tribenzoyl_Ribofuranose  3. Acetic Anhydride,      Acetic Acid, H+ Target_Compound 1,3,5-tri-O-benzoyl- α-D-ribofuranose Acetyl_Tribenzoyl_Ribofuranose->Target_Compound  4. Stereocontrolled      Conversion

Caption: Synthetic workflow for 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol is adapted from established procedures for the synthesis of the key β-acetyl intermediate.[5][6][7]

Step 1: Methylation of D-Ribose

  • Suspend D-ribose in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl in methanol).

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or triethylamine).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in pyridine and cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the cooled solution with continuous stirring.

  • Allow the reaction to proceed at a low temperature for several hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside.

Step 3: Acetylation

  • Dissolve the benzoylated intermediate in a mixture of glacial acetic acid and acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry, filter, and concentrate the organic layer. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to afford pure 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Protocol 2: Stereocontrolled Synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose

A convenient one-step process for the conversion of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the target α-anomer has been reported. While the full experimental details from the primary literature are not provided here, the general approach involves the treatment of the β-acetyl precursor under conditions that favor the formation of the thermodynamically more stable α-anomer. This often involves the use of a Lewis acid or a specific solvent system that facilitates the anomerization. Researchers should refer to the work of Sapino et al. for the specific conditions.[4]

Data Presentation

Table 1: Reagent quantities and yields for the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
StepStarting MaterialReagentsSolventTemperatureTimeYield (%)
1. MethylationD-Ribose (5.0 g, 0.033 mol)HCl/MeOH (20 mL)Methanol20°C3 h-
2. BenzoylationMethyl ribofuranosideBenzoyl chloride (15 mL, 0.129 mol), Pyridine (50 mL)Pyridine10°C15 h-
3. AcetylationMethyl 2,3,5-tri-O-benzoyl-β-D-ribofuranosideAcetic anhydride (5 mL, 0.083 mol), Acetic acid (40 mL), H₂SO₄ (3 mL)Acetic acid10°C15 h74.3 (overall)

Data adapted from a representative procedure.[5] Yields can vary based on specific reaction conditions and purification methods.

Table 2: Characterization data for key compounds.
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation ([α]D)
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseC₂₈H₂₄O₉504.48128-130+24.3° (c=1, pyridine)
1,3,5-tri-O-benzoyl-α-D-ribofuranoseC₂₆H₂₂O₈462.45127Not available

Data compiled from various sources.[1]

Signaling Pathways and Logical Relationships

The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the protecting groups, the solvent, and the promoter. In the synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose, the presence of a participating group at the C2 position (the benzoyl group) can influence the stereoselectivity of the anomeric center.

Anomeric_Control cluster_precursor Precursor cluster_intermediate Reactive Intermediate cluster_product Product Beta_Acetyl 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Oxocarbenium Oxocarbenium Ion / Acyloxonium Ion Beta_Acetyl->Oxocarbenium Lewis Acid (Anomerization Catalyst) Alpha_Benzoyl 1,3,5-tri-O-benzoyl- α-D-ribofuranose Oxocarbenium->Alpha_Benzoyl Thermodynamic Control

Caption: Logical relationship in the stereocontrolled anomerization.

Conclusion

The stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is a critical process for the advancement of medicinal chemistry and drug development. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers in this field. The multi-step synthesis from D-ribose, yielding the key intermediate 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by a stereocontrolled anomerization, offers a reliable pathway to the desired α-product. Careful control of reaction conditions and appropriate characterization of intermediates are essential for a successful outcome.

References

Application Notes and Protocols: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-tri-O-benzoyl-α-D-ribofuranose and its derivatives as key intermediates in the chemical synthesis of nucleosides. Detailed protocols for the preparation of the ribose intermediate and its subsequent coupling with nucleobases are outlined, supported by quantitative data and reaction schemes.

Introduction

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a crucial protected form of D-ribose widely employed in the synthesis of nucleoside analogues, which are fundamental components of antiviral and anticancer therapeutics. The benzoyl protecting groups enhance the stability of the ribose moiety and allow for stereoselective glycosylation reactions. This intermediate is typically activated at the anomeric carbon, often as a 1-O-acetyl or 1-halo derivative, to facilitate coupling with silylated nucleobases in the presence of a Lewis acid, a process known as the Vorbrüggen glycosylation. This method is a cornerstone of modern nucleoside chemistry, enabling the efficient and stereocontrolled formation of the critical β-N-glycosidic bond.

Data Presentation

Table 1: Synthesis of Ribofuranose Intermediates
ProductStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Reference
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseD-RiboseHCl/MeOH, Benzoyl chloride, Acetic anhydride, H₂SO₄Methylation: 3h, Benzoylation: 15h, Acetylation: 15h74.3498.1 (HPLC)[1]
Methyl 2,3,5-tri-O-benzoyl-β-L-ribofuranosideMethyl L-ribofuranosideBenzoyl chloride, PyridineOvernight100-[2]
Table 2: Nucleoside Synthesis via Vorbrüggen Glycosylation
Nucleoside ProductRibose IntermediateNucleobaseLewis AcidSolventReaction TimeYield (%)Reference
Protected 2'-O-β-D-ribofuranosyladenosine1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseN⁶-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosineSnCl₄1,2-Dichloroethane7-16h at 0°C74-82[3]
Protected 2'-O-β-D-ribofuranosyluridine1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridineSnCl₄1,2-Dichloroethane2h at 0°C74-82[3]
Protected 7-Iodo-7-deazaguanosine derivative1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose6-Chloro-7-iodo-2-pivaloylamino-7-deazapurineTMSOTfAcetonitrile-73-75[4]
Protected Toyocamycin (N-7 isomer)1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidineTMSOTfAcetonitrile-Ratio of N-7 to N-1 was 2:1[5]

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol describes a three-step synthesis starting from D-ribose, involving methylation, benzoylation, and acetylation.[1]

Materials:

  • D-Ribose

  • Methanol (MeOH)

  • Hydrogen chloride (HCl)

  • Pyridine

  • Benzoyl chloride (BzCl)

  • Glacial acetic acid

  • Acetic anhydride (Ac₂O)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Methylation: Dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of HCl/MeOH solution. Stir the solution at 20°C for 3 hours.

  • Benzoylation: Concentrate the reaction mixture from step 1. Dissolve the residue in 50 mL of pyridine. Add 15 mL (0.129 mol) of benzoyl chloride and stir the solution at 10°C for 15 hours.

  • Acetylation: Work up the reaction from step 2 to isolate the benzoylated intermediate. Dissolve the product in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride. Add 3 mL of concentrated sulfuric acid and stir the solution at 10°C for 15 hours.

  • Purification: Purify the final product by recrystallization to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Protocol 2: General Vorbrüggen Glycosylation for Nucleoside Synthesis

This protocol outlines the general procedure for the coupling of a silylated nucleobase with a 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose intermediate.

Materials:

  • Nucleobase (e.g., Uracil, N⁶-Benzoyladenine)

  • Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Ammonium sulfate (catalyst for silylation)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Lewis Acid (e.g., SnCl₄, TMSOTf)

  • Anhydrous solvent (e.g., Acetonitrile, 1,2-Dichloroethane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)

  • Methanolic ammonia (for deprotection)

Procedure:

  • Silylation of the Nucleobase:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the nucleobase in an appropriate solvent (e.g., acetonitrile).

    • Add a catalytic amount of ammonium sulfate.

    • Add an excess of a silylating agent (e.g., HMDS or BSA) and reflux the mixture until the solution becomes clear.

    • Remove the solvent and excess silylating agent under reduced pressure to obtain the silylated nucleobase.

  • Glycosylation Reaction:

    • Dissolve the silylated nucleobase and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in an anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0°C).

    • Add the Lewis acid (e.g., SnCl₄ or TMSOTf) dropwise and stir the reaction mixture at the specified temperature for the required time (typically 2-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Deprotection:

    • Dissolve the purified protected nucleoside in methanolic ammonia.

    • Stir the solution at room temperature or with gentle heating until deprotection is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the deprotected nucleoside.

Visualizations

Synthesis_of_Intermediate D_Ribose D-Ribose Methyl_Ribofuranoside Methyl Ribofuranoside D_Ribose->Methyl_Ribofuranoside HCl/MeOH Tri_O_benzoyl_Methyl_Ribofuranoside Methyl 2,3,5-tri-O-benzoyl- β-D-ribofuranoside Methyl_Ribofuranoside->Tri_O_benzoyl_Methyl_Ribofuranoside BzCl, Pyridine Final_Product 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Tri_O_benzoyl_Methyl_Ribofuranoside->Final_Product Ac₂O, H₂SO₄

Figure 1. Synthesis of the Ribofuranose Intermediate.

Vorbruggen_Glycosylation cluster_silylation Silylation cluster_glycosylation Glycosylation cluster_deprotection Deprotection Nucleobase Nucleobase (e.g., Uracil, Adenine) Silylated_Nucleobase Silylated Nucleobase Nucleobase->Silylated_Nucleobase HMDS or BSA Protected_Nucleoside Protected Nucleoside Silylated_Nucleobase->Protected_Nucleoside Ribose_Intermediate 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Ribose_Intermediate->Protected_Nucleoside Lewis Acid (e.g., SnCl₄, TMSOTf) Final_Nucleoside Final Nucleoside Protected_Nucleoside->Final_Nucleoside Methanolic Ammonia

Figure 2. Vorbrüggen Glycosylation Workflow.

Logical_Relationship Start Start: D-Ribose & Nucleobase Intermediate_Synthesis Synthesis of Protected Ribose Intermediate Start->Intermediate_Synthesis Silylation Silylation of Nucleobase Start->Silylation Coupling Vorbrüggen Glycosylation Intermediate_Synthesis->Coupling Silylation->Coupling Deprotection Deprotection Coupling->Deprotection End End: Nucleoside Analogue Deprotection->End

Figure 3. Logical Flow of Nucleoside Synthesis.

Conclusion

1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its 1-O-acetyl derivative are indispensable intermediates in the synthesis of a wide array of nucleoside analogues. The Vorbrüggen glycosylation protocol, utilizing these protected ribose donors, provides a reliable and stereoselective method for the formation of the β-N-glycosidic bond. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel nucleoside-based therapeutics.

References

Application Notes and Protocols for the Use of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose as a key starting material for the synthesis of novel nucleoside analogues with potential antiviral activities. The document outlines the rationale for its use, details synthetic strategies, presents antiviral activity data for derived compounds, and provides established protocols for the evaluation of these potential drug candidates.

Introduction

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a crucial protected form of D-ribose, a fundamental component of ribonucleosides. The benzoyl protecting groups at the 1, 3, and 5 positions offer stability and allow for regioselective modifications at the 2-position, making it an ideal precursor for the synthesis of a diverse range of nucleoside analogues.[1] These synthetic nucleosides can mimic naturally occurring building blocks of viral RNA and DNA, thereby interfering with viral replication processes. Their structural modifications, facilitated by the use of this protected ribofuranose, can lead to enhanced antiviral potency, improved pharmacokinetic properties, and reduced cytotoxicity.[1]

Rationale for Use in Antiviral Drug Development

The core principle behind using 1,3,5-Tri-O-benzoyl-α-D-ribofuranose lies in its ability to serve as a scaffold for creating nucleoside analogues that can act as:

  • Chain Terminators: Once incorporated into a growing viral RNA or DNA strand by the viral polymerase, these analogues can halt further elongation due to the absence of a 3'-hydroxyl group or the presence of a modifying group that prevents the formation of a phosphodiester bond.

  • Enzyme Inhibitors: The synthesized nucleosides, after intracellular phosphorylation, can act as competitive or non-competitive inhibitors of key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or inosine monophosphate dehydrogenase (IMPDH).

Key Antiviral Targets and Mechanisms of Action

Nucleoside analogues derived from 1,3,5-Tri-O-benzoyl-α-D-ribofuranose are designed to target critical viral enzymes. The primary mechanisms of action include:

  • Inhibition of RNA-Dependent RNA Polymerase (RdRp): Many RNA viruses, including influenza and coronaviruses, rely on RdRp for the replication of their genomes.[2] Nucleoside analogues can be converted intracellularly to their triphosphate form and compete with natural nucleoside triphosphates for incorporation by RdRp, leading to the termination of the nascent RNA chain.

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the de novo synthesis of guanine nucleotides. Inhibition of IMPDH depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis and capping. Ribavirin, a well-known broad-spectrum antiviral, exhibits this mechanism of action.

Synthesis of Antiviral Nucleoside Analogues

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a versatile starting material for the synthesis of various nucleoside analogues, including 1,2,3-triazole derivatives. The general synthetic approach involves the conversion of the protected ribofuranose into a ribofuranosyl azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a desired alkyne-containing heterocyclic base.

Antiviral Activity of a 1,2,3-Triazolyl Nucleoside Analogue

A series of 1,2,3-triazolyl nucleoside analogues were synthesized using a protected D-ribofuranosyl azide. The antiviral activity of these compounds was evaluated against Influenza A/PR/8/34/(H1N1) and Coxsackievirus B3. The following table summarizes the quantitative data for a representative active compound.

CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)
2f Coxsackievirus B312.4181.5
5f Coxsackievirus B311.3181.6
2i Influenza A (H1N1)57.5>100>1.7
5i Influenza A (H1N1)24.3>100>4.1
11c Influenza A (H1N1)29.2>100>3.4

*Data extracted from a study on 1,2,3-triazolyl nucleoside analogues. The synthesis in this study started from D-ribose to generate a 2,3,5-tri-O-acetyl-β-d-ribofuranosylazide intermediate.[2]

Experimental Protocols

General Protocol for the Synthesis of 1,2,3-Triazolyl Nucleoside Analogues

This protocol is a general guideline for the synthesis of 1,2,3-triazolyl nucleoside analogues starting from a protected ribofuranose.

Step 1: Synthesis of 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Azide

This step involves the conversion of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose to the corresponding azide. This can be achieved by first converting the starting material to a more reactive glycosyl donor, such as a glycosyl bromide or acetate, followed by reaction with an azide source like sodium azide or trimethylsilyl azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of the alkyne-functionalized heterocyclic base (1.0 eq) and 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide (1.1 eq) in a suitable solvent (e.g., a mixture of tert-butanol and water), add a copper(I) source (e.g., copper(II) sulfate pentahydrate, 0.1 eq) and a reducing agent (e.g., sodium ascorbate, 0.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside analogue.

Step 3: Deprotection

  • Dissolve the protected nucleoside analogue in a solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Purify the final deprotected nucleoside analogue by column chromatography or recrystallization.

Protocol for Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for Coxsackievirus B3, MDCK cells for Influenza A) to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Infection: Remove the growth medium from the cell monolayer and infect the cells with the virus dilution for 1 hour at 37°C.

  • Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 2% low-melting-point agarose and the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol for Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Seed a 96-well plate with host cells.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is the concentration of the compound that reduces the absorbance by 50% compared to the untreated cell control.

Visualizations

Antiviral_Drug_Development_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 1,3,5-Tri-O-benzoyl-a-D-ribofuranose Azide Ribofuranosyl Azide Intermediate Start->Azide CuAAC CuAAC Click Reaction with Heterocycle Azide->CuAAC Protected Protected Nucleoside Analogue CuAAC->Protected Deprotection Deprotection Protected->Deprotection Final Final Nucleoside Analogue Deprotection->Final Antiviral Antiviral Assay (e.g., Plaque Reduction) Final->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT) Final->Cytotoxicity Data IC50, CC50, SI Calculation Antiviral->Data Cytotoxicity->Data

Caption: Workflow for the synthesis and evaluation of antiviral nucleoside analogues.

RdRp_Inhibition_Pathway NucleosideAnalogue Nucleoside Analogue (Prodrug) Triphosphate Active Triphosphate Form NucleosideAnalogue->Triphosphate Intracellular Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Binding Inhibition Inhibition ViralRNA Viral RNA Replication RdRp->ViralRNA Catalyzes Inhibition->ViralRNA Blocks

Caption: Mechanism of RdRp inhibition by a nucleoside analogue.

IMPDH_Inhibition_Pathway NucleosideAnalogue Nucleoside Analogue (e.g., Ribavirin) Monophosphate Monophosphate Form NucleosideAnalogue->Monophosphate Intracellular Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Monophosphate->IMPDH Inhibits GTP Guanosine Triphosphate (GTP) Synthesis IMPDH->GTP Catalyzes Inhibition Inhibition ViralReplication Viral RNA Synthesis & Capping GTP->ViralReplication Essential for Inhibition->GTP Depletes

Caption: Mechanism of IMPDH inhibition by a nucleoside analogue.

References

Application Notes and Protocols for Glycosylation Reactions Using 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a pivotal reaction in the synthesis of a vast array of biologically significant molecules, including nucleosides, antibiotics, and other glycoconjugates. The stereoselective formation of the glycosidic bond is a central challenge in carbohydrate chemistry. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its analogs are versatile glycosyl donors for the synthesis of various ribofuranosides. This document provides detailed protocols for glycosylation reactions, primarily focusing on the widely applicable Vorbrüggen glycosylation for the synthesis of nucleosides. While the more common glycosyl donor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the principles and procedures outlined here are readily adaptable for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, which would typically be activated in situ or used under conditions that generate the reactive oxocarbenium ion intermediate.

The protocols detailed below are designed to be a comprehensive guide for researchers, providing step-by-step instructions for the glycosylation of pyrimidine and purine bases, subsequent deprotection, and purification of the final products.

Core Principle: The Vorbrüggen Glycosylation

The silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation, is the most prevalent method for the synthesis of nucleosides.[1] This reaction involves the coupling of a silylated heterocyclic base (nucleophile) with an electrophilic sugar species. The use of a ribose moiety protected with acyl groups, such as the benzoyl groups in 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, is crucial. The benzoyl group at the C-2 position can participate in the reaction, leading to the stereoselective formation of the β-anomer of the nucleoside through neighboring group participation.[1][2] The reaction is typically catalyzed by a Lewis acid.

A general schematic for the Vorbrüggen glycosylation is presented below:

G cluster_reactants Reactants Ribose 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (Glycosyl Donor) Reaction Vorbrüggen Glycosylation Ribose->Reaction Base Silylated Nucleobase (Glycosyl Acceptor) Base->Reaction Catalyst Lewis Acid (e.g., SnCl4, TMSOTf) Catalyst->Reaction Activation Intermediate Oxocarbenium Ion Intermediate Reaction->Intermediate Formation of Product Protected β-Nucleoside Intermediate->Product Nucleophilic Attack G start Start silylation Silylation of Nucleobase start->silylation glycosylation Vorbrüggen Glycosylation silylation->glycosylation With 1,3,5-Tri-O-benzoyl- α-D-ribofuranose workup Aqueous Workup & Extraction glycosylation->workup purification1 Column Chromatography (Protected Nucleoside) workup->purification1 deprotection Deprotection of Benzoyl Groups purification1->deprotection purification2 Purification (Final Nucleoside) deprotection->purification2 end End Product purification2->end

References

Application Notes and Protocols for the Synthesis of C-Nucleosides from 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nucleosides are a class of nucleoside analogues in which the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of the typical nitrogen-carbon bond. This structural modification imparts greater metabolic stability by rendering the glycosidic bond resistant to enzymatic cleavage by phosphorylases and hydrolases. Consequently, C-nucleosides are of significant interest in the development of therapeutic agents, including antiviral and anticancer drugs. This document provides detailed protocols for the synthesis of C-nucleosides, commencing from the readily available starting material, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. The synthetic strategy hinges on the oxidation of the C-2 hydroxyl group to a ketone, followed by the nucleophilic addition of a carbon-based nucleophile and subsequent stereoselective reduction and deprotection.

Overall Synthetic Strategy

The synthesis of C-nucleosides from 1,3,5-Tri-O-benzoyl-α-D-ribofuranose generally proceeds through a multi-step sequence. The initial and crucial step involves the selective oxidation of the free hydroxyl group at the C-2 position of the ribofuranose ring to generate a 2-keto sugar intermediate. This intermediate is then subjected to a nucleophilic attack by a carbon nucleophile, such as an organometallic reagent, to form the C-C bond at the C-2 position. Subsequent stereoselective reduction of the anomeric center and removal of the benzoyl protecting groups yield the final C-nucleoside.

Synthesis_Workflow start 1,3,5-Tri-O-benzoyl-α-D-ribofuranose oxidation Step 1: Dess-Martin Oxidation start->oxidation keto_intermediate 2-Keto-1,3,5-tri-O-benzoyl-D-ribofuranose oxidation->keto_intermediate nucleophilic_addition Step 2: Nucleophilic Addition of R-M keto_intermediate->nucleophilic_addition alkynyl_intermediate 2-Alkynyl-2-hydroxy Intermediate nucleophilic_addition->alkynyl_intermediate reduction Step 3: Stereoselective Reduction alkynyl_intermediate->reduction protected_c_nucleoside Protected C-Nucleoside reduction->protected_c_nucleoside deprotection Step 4: Deprotection protected_c_nucleoside->deprotection final_product C-Nucleoside deprotection->final_product

Figure 1. General workflow for the synthesis of C-nucleosides.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tri-O-benzoyl-D-erythro-pentofuran-2-ulose (2-Keto-1,3,5-tri-O-benzoyl-D-ribofuranose)

This protocol details the oxidation of the C-2 hydroxyl group of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose using Dess-Martin periodinane (DMP) to yield the corresponding 2-keto sugar. This oxidation is a critical step, providing the electrophilic center for the subsequent C-C bond formation.

Dess_Martin_Oxidation starting_material 1,3,5-Tri-O-benzoyl-α-D-ribofuranose reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) starting_material->reagents reaction Stir at room temperature reagents->reaction workup Quench with Na2S2O3/NaHCO3 Extract with DCM Dry and Concentrate reaction->workup product 2-Keto-1,3,5-tri-O-benzoyl-D-ribofuranose workup->product Nucleophilic_Addition keto_intermediate 2-Keto-1,3,5-tri-O-benzoyl-D-ribofuranose reagents Grignard Reagent (R-MgX) Anhydrous THF or Et2O keto_intermediate->reagents reaction Stir at low temperature (e.g., -78 °C to 0 °C) reagents->reaction workup Quench with sat. aq. NH4Cl Extract with EtOAc Dry and Concentrate reaction->workup product 2-Substituted-2-hydroxy Intermediate workup->product Deprotection protected_nucleoside Protected C-Nucleoside reagents Sodium Methoxide (catalytic) Methanol (MeOH) protected_nucleoside->reagents reaction Stir at room temperature reagents->reaction workup Neutralize with acid resin Filter and Concentrate Purify reaction->workup final_product C-Nucleoside workup->final_product

Application Notes and Protocols: Deprotection of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the field of carbohydrate chemistry and nucleoside synthesis. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a key intermediate in the synthesis of various biologically active nucleoside analogues used in antiviral and anticancer drug development. The benzoyl groups serve as robust protecting groups for the hydroxyl functions of the ribose moiety during synthetic transformations. This document provides detailed experimental procedures for the efficient deprotection of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose to yield D-ribofuranose, a crucial building block for drug discovery. Two common and effective methods, Zemplén debenzoylation and ammonolysis, are presented.

Data Presentation

The selection of a deprotection method often depends on the desired reaction conditions, scale, and the presence of other functional groups in the molecule. Below is a summary of typical reaction conditions and expected outcomes for the deprotection of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

MethodReagentsSolventTypical Reaction TimeTypical TemperatureReported Yield
Zemplén Debenzoylation Catalytic Sodium Methoxide (NaOMe)Methanol (MeOH)1-4 hoursRoom TemperatureHigh to Quantitative
Ammonolysis Methanolic Ammonia (NH₃/MeOH)Methanol (MeOH)12-24 hoursRoom TemperatureHigh

Experimental Workflows

To visualize the procedural flow of each deprotection method, the following diagrams outline the key steps from starting material to the final purified product.

Zemplen_Deprotection_Workflow start 1,3,5-Tri-O-benzoyl-α-D-ribofuranose dissolve Dissolve in Methanol start->dissolve add_naome Add Catalytic NaOMe dissolve->add_naome react Stir at Room Temperature (Monitor by TLC) add_naome->react neutralize Neutralize with Ion-Exchange Resin react->neutralize filter Filter and Concentrate neutralize->filter purify Purification (e.g., Crystallization) filter->purify end D-Ribofuranose purify->end

Caption: Zemplén Debenzoylation Experimental Workflow.

Ammonolysis_Workflow start 1,3,5-Tri-O-benzoyl-α-D-ribofuranose dissolve Dissolve in Methanolic Ammonia start->dissolve react Stir in a Sealed Vessel at Room Temperature dissolve->react concentrate Concentrate in vacuo react->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify end D-Ribofuranose purify->end

Caption: Ammonolysis Experimental Workflow.

Experimental Protocols

Protocol 1: Zemplén Debenzoylation

This method utilizes a catalytic amount of sodium methoxide in methanol for the transesterification of the benzoate esters. It is a mild, rapid, and high-yielding procedure.

Materials:

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH or 25 wt% in MeOH)

  • Dowex® 50WX8 or Amberlite® IR120 (H⁺ form) ion-exchange resin

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of starting material). Stir the solution at room temperature until the starting material is completely dissolved. For sensitive substrates, the reaction can be performed under an inert atmosphere (argon or nitrogen).

  • Initiation of Deprotection: To the stirred solution, add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material is significantly less polar than the deprotected product. The reaction is typically complete within 1-4 hours at room temperature.

  • Quenching and Neutralization: Once the starting material is consumed, add the acidic ion-exchange resin to the reaction mixture portion-wise until the pH of the solution becomes neutral (check with pH paper). Stir the mixture for an additional 15-30 minutes.

  • Work-up: Filter the reaction mixture to remove the ion-exchange resin, and wash the resin with methanol. Combine the filtrate and the washings.

  • Isolation and Purification: Remove the solvent from the combined filtrate under reduced pressure. The resulting crude D-ribofuranose can be purified by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by silica gel column chromatography if necessary.

Protocol 2: Deprotection using Ammonolysis

This method employs a solution of ammonia in methanol and is particularly useful in nucleoside synthesis as it is effective for the deprotection of both the sugar and base moieties.

Materials:

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

  • Methanolic ammonia solution (typically 7N)

  • Pressure-rated sealed tube or a well-sealed flask

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: Dissolve 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in a saturated solution of ammonia in methanol in a pressure-rated sealed tube or a tightly stoppered flask.

  • Reaction: Stir the solution at room temperature. The reaction is generally slower than Zemplén debenzoylation and may require 12-24 hours for completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, remove the solvent and excess ammonia under reduced pressure.

  • Purification: The crude product, D-ribofuranose, is typically purified by silica gel column chromatography. The by-product, benzamide, can be separated during this process.

Safety Precautions

  • Sodium methoxide is corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts violently with water.

  • Methanolic ammonia is a corrosive and toxic solution with a pungent odor. All manipulations should be performed in a well-ventilated fume hood.

  • Organic solvents such as methanol, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Application Notes and Protocols: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose in Glycoscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a key intermediate in glycoscience, primarily utilized for the synthesis of nucleoside analogues, many of which are potent antiviral and anticancer agents. The benzoyl protecting groups enhance the stability of the ribofuranose ring and influence the stereochemical outcome of glycosylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of nucleosides and other glycosides.

Core Applications

The primary application of this compound in glycoscience is as a precursor for more reactive glycosyl donors, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which are then used in glycosylation reactions to form nucleosides and other glycoconjugates. The benzoyl groups at the O-2, O-3, and O-5 positions provide steric hindrance and participate in neighboring group effects, which are crucial for controlling the stereoselectivity of the glycosidic bond formation, typically favoring the formation of the β-anomer. This stereocontrol is essential for the biological activity of many nucleoside drugs.

Key applications include:

  • Synthesis of Antiviral Nucleosides: A prominent example is the synthesis of Ribavirin, a broad-spectrum antiviral agent.

  • Synthesis of Anticancer Nucleosides: Used in the synthesis of various purine and pyrimidine nucleoside analogues with chemotherapeutic potential.

  • Glycosyl Donor in Oligosaccharide Synthesis: While less common than in nucleoside synthesis, it can be used as a building block for the assembly of oligosaccharides containing ribofuranose units.

Data Presentation: Synthesis of Nucleoside Analogues

The following tables summarize quantitative data for the synthesis of various nucleoside analogues starting from protected ribofuranose derivatives.

NucleobaseGlycosyl DonorCatalyst/PromoterSolventYield (%)Reference
2-Chloroadenine (silylated)1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-α,β-D-ribofuranoseTriflic acidDichloroethane68% (β-anomer)[1]
3-Nitro-1,2,4-triazole1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseNone (fusion)None88%
Methyl 1,2,4-triazole-3-carboxylate1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseHigh temperatureNone54-83%[2][3]
8-(Trifluoromethyl)-2-methyl-4-quinazolinone (silylated)1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTMSOTfAcetonitrileNot specified

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol describes the conversion of D-ribose to the key intermediate 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a versatile glycosyl donor.

Materials:

  • D-ribose

  • Methanol (anhydrous)

  • Thionyl chloride or concentrated Sulfuric Acid

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Ethyl acetate

  • Potassium carbonate

  • Glacial acetic acid

  • Acetic anhydride

Procedure:

  • Methyl Glycoside Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-ribose in anhydrous methanol.

    • Cool the solution to 0 °C and slowly add thionyl chloride or concentrated sulfuric acid dropwise.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction with a solid base (e.g., sodium bicarbonate) and filter. Concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside.

  • Benzoylation:

    • Dissolve the crude methyl ribofuranoside in anhydrous pyridine and cool to 0 °C.

    • Add benzoyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding cold water or ice.

    • Extract the product with ethyl acetate. Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

  • Acetolysis:

    • Dissolve the benzoylated methyl glycoside in a mixture of glacial acetic acid and acetic anhydride.

    • Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction at room temperature for several hours (monitor by TLC).

    • Pour the reaction mixture onto ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol) to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[4]

Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis

This protocol outlines the general procedure for the synthesis of a protected nucleoside using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and a silylated nucleobase.

Materials:

  • Nucleobase (e.g., uracil, adenine, etc.)

  • Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Ammonium sulfate (catalyst for silylation)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

  • Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl4))

Procedure:

  • Silylation of the Nucleobase:

    • In a flame-dried flask under an inert atmosphere, suspend the nucleobase in HMDS or a suitable solvent with BSA.

    • Add a catalytic amount of ammonium sulfate.

    • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.

    • Remove the excess silylating agent under reduced pressure.

  • Glycosylation:

    • Dissolve the silylated nucleobase and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in an anhydrous solvent.

    • Cool the solution to the desired temperature (typically 0 °C to room temperature).

    • Add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

    • Stir the reaction mixture until the glycosyl donor is consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude protected nucleoside by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and concentrate the filtrate to obtain the deprotected nucleoside.

    • Further purification can be achieved by recrystallization or chromatography if necessary.

Visualizations

Experimental Workflow: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

G cluster_0 Step 1: Methyl Glycoside Formation cluster_1 Step 2: Benzoylation cluster_2 Step 3: Acetolysis d_ribose D-Ribose reaction1 MeOH, H+ (cat.) d_ribose->reaction1 methyl_riboside Methyl Ribofuranoside reaction1->methyl_riboside reaction2 Benzoyl Chloride, Pyridine methyl_riboside->reaction2 methyl_tribenzoyl_riboside Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside reaction2->methyl_tribenzoyl_riboside reaction3 Acetic Anhydride, Acetic Acid, H2SO4 (cat.) methyl_tribenzoyl_riboside->reaction3 final_product 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose reaction3->final_product

Caption: Workflow for the synthesis of the glycosyl donor.

Signaling Pathway: General Vorbrüggen Glycosylation

G cluster_0 Reactant Preparation cluster_1 Glycosylation Reaction cluster_2 Deprotection nucleobase Nucleobase silylation Silylation (HMDS or BSA) nucleobase->silylation silylated_base Silylated Nucleobase silylation->silylated_base reaction_complex Reaction Intermediate silylated_base->reaction_complex glycosyl_donor 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose lewis_acid Lewis Acid (e.g., TMSOTf) glycosyl_donor->lewis_acid lewis_acid->reaction_complex protected_nucleoside Protected Nucleoside reaction_complex->protected_nucleoside deprotection Deprotection (e.g., NaOMe/MeOH) protected_nucleoside->deprotection final_nucleoside Final Nucleoside deprotection->final_nucleoside

Caption: General workflow for Vorbrüggen nucleoside synthesis.

References

Application Notes and Protocols for the Characterization of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose, a key intermediate in nucleoside synthesis.[1][2] The protocols outlined below cover Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography.

Compound Information

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a protected derivative of D-ribose, widely utilized in the synthesis of various nucleosides that are fundamental for the development of antiviral and anticancer drugs.[1] Its benzoyl groups serve as protecting agents for the hydroxyl functionalities, preventing unwanted side reactions and facilitating specific chemical modifications.

PropertyValue
Chemical Formula C₂₆H₂₂O₈
Molecular Weight 462.45 g/mol
CAS Number 22224-41-5
Appearance White to off-white crystalline solid
Melting Point Approximately 127 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 25 °C

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. These values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
H-1~6.5sAnomeric proton
H-2~4.8mRibose proton
H-3~5.9mRibose proton
H-4~4.6mRibose proton
H-5a, H-5b~4.7mRibose protons
Aromatic7.3-8.2mBenzoyl protons
¹³C NMR Expected Chemical Shift (ppm) Assignment
C-1~98Anomeric carbon
C-2~75Ribose carbon
C-3~72Ribose carbon
C-4~81Ribose carbon
C-5~64Ribose carbon
Aromatic CH128-134Benzoyl carbons
Aromatic C (quaternary)~129Benzoyl carbons
Carbonyl (C=O)165-166Benzoyl carbons

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound and can be adapted for quantitative analysis.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Data Presentation: Expected Chromatographic Parameters
ParameterExpected Value
Retention Time Dependent on the specific HPLC system and column, but expected to be in the range of 10-15 minutes under the specified conditions.
Purity >98% (as determined by peak area percentage)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis.

Experimental Protocol

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol (approximately 10-50 µg/mL).

Instrument Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ESI

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

  • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizer Gas: Nitrogen, 1-2 Bar

  • Drying Gas: Nitrogen, 6-8 L/min

  • Drying Gas Temperature: 180-220 °C

Data Presentation: Expected Mass Spectral Data
IonExpected m/z
[M+Na]⁺ 485.12
[M+H]⁺ 463.13
[C₇H₅O]⁺ (Benzoyl cation) 105.03
[M+H - C₇H₆O₂]⁺ (Loss of benzoic acid) 341.09

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of this compound in the solid state.

Experimental Protocol

Crystal Growth:

  • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Slowly add a less polar solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.

  • Allow the solution to stand undisturbed at room temperature or in a refrigerator (4 °C) for slow evaporation and crystallization. Single crystals suitable for X-ray diffraction should form over several days.

Data Collection and Structure Refinement:

  • Instrument: Single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Data Presentation: Expected Crystallographic Parameters

While specific crystallographic data is not available in the public domain, a successful analysis would yield the following parameters:

ParameterExpected Information
Crystal System e.g., Orthorhombic, Monoclinic
Space Group e.g., P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z Number of molecules per unit cell
Calculated Density g/cm³
Final R-indices R1, wR2

Visualized Workflows and Relationships

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Compound 1,3,5-Tri-O-benzoyl- a-D-ribofuranose NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structure Elucidation MS Mass Spectrometry (ESI-MS) Compound->MS Molecular Weight Confirmation XRay X-ray Crystallography Compound->XRay 3D Structure HPLC HPLC-UV Compound->HPLC Purity Check

Caption: Overall analytical workflow for the characterization of this compound.

NMR_Workflow Start Sample Weighing (10-20 mg) Dissolve Dissolve in CDCl₃ (~0.6 mL) Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Data Acquisition (¹H and ¹³C NMR) Transfer->Acquire Process Data Processing (Fourier Transform, Phase/Baseline Correction) Acquire->Process Analyze Spectral Analysis (Peak Integration, Chemical Shift Assignment) Process->Analyze

Caption: Experimental workflow for NMR spectroscopic analysis.

HPLC_Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Dilute Dilute to 0.1 mg/mL with Mobile Phase Start->Dilute Filter Filter with 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC (10 µL) Filter->Inject Separate Chromatographic Separation (C18, Gradient Elution) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Analyze Data Analysis (Retention Time, Peak Area) Detect->Analyze

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in nucleoside synthesis. Due to the limited availability of fully assigned public domain spectral data for this specific compound, this note presents an analysis based on closely related structures and general principles of carbohydrate NMR spectroscopy. Detailed protocols for sample preparation and NMR data acquisition are also provided to ensure high-quality, reproducible results.

Introduction

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a protected derivative of D-ribose, a fundamental building block in the synthesis of various biologically active nucleoside analogues used in drug development. The precise structural confirmation of this intermediate is critical for the successful synthesis of target molecules. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such compounds in solution. This application note details the expected ¹H and ¹³C NMR spectral features and provides standardized protocols for their acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.5s-
H-2~4.8 - 5.0d~4-5
H-3~5.9dd~5, ~7
H-4~4.6m-
H-5a, H-5b~4.5 - 4.7m-
Aromatic-H (ortho)~8.0 - 8.2m-
Aromatic-H (meta, para)~7.3 - 7.6m-

Table 2: Predicted ¹³C NMR Spectral Data for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-1~98
C-2~75
C-3~72
C-4~82
C-5~64
C=O (Benzoyl)~165 - 166
C (Aromatic)~128 - 134

Experimental Protocols

Protocol 1: NMR Sample Preparation

Materials:

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃, 99.8% D) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Glass wool

  • Vial

Procedure:

  • Accurately weigh the desired amount of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial.

  • Gently swirl the vial to dissolve the compound completely.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Number of Scans: 1024 or more (depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

Data Analysis and Interpretation

The ¹H NMR spectrum is expected to show the anomeric proton (H-1) as a singlet at a downfield chemical shift due to the α-configuration and the deshielding effect of the adjacent benzoyl group and the furanose ring oxygen. The protons on the furanose ring (H-2 to H-5) will appear in the range of 4.5-6.0 ppm, with their multiplicities providing information about the coupling with adjacent protons. The aromatic protons of the three benzoyl groups will be observed in the typical aromatic region of 7.3-8.2 ppm.

The ¹³C NMR spectrum will show distinct signals for each of the five carbons of the ribofuranose ring. The anomeric carbon (C-1) is expected to be the most downfield of the sugar ring carbons. The carbonyl carbons of the benzoyl groups will appear significantly downfield, in the range of 165-166 ppm. The aromatic carbons will resonate in the 128-134 ppm region.

Visualizations

molecular_structure cluster_ribose Ribofuranose Ring cluster_benzoyl1 Benzoyl at C1 cluster_benzoyl3 Benzoyl at C3 cluster_benzoyl5 Benzoyl at C5 C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 C4 C4 C3->C4 O3 O C3->O3 O4 O C4->O4 C5 C5 C4->C5 O4->C1 O5 O C5->O5 CO1 C=O O1->CO1 Ph1 Ph CO1->Ph1 CO3 C=O O3->CO3 Ph3 Ph CO3->Ph3 CO5 C=O O5->CO5 Ph5 Ph CO5->Ph5 experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants process->analyze structure Confirm Structure analyze->structure

Application Note: HPLC Purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues and other pharmaceuticals. Due to the hydrophobic nature of the benzoyl protecting groups, reversed-phase HPLC is an effective strategy for achieving high purity.[1] This document provides a comprehensive methodology, including instrument parameters, mobile phase preparation, and sample handling, to guide researchers in obtaining highly pure material suitable for subsequent synthetic steps or biological evaluation.

Introduction

The purification of protected carbohydrate intermediates is a critical step in synthetic organic chemistry and drug development. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a precursor whose purity directly impacts the yield and quality of the final active pharmaceutical ingredient. The benzoyl groups, while essential for selective synthesis, render the molecule non-polar, making reversed-phase HPLC the logical purification choice.[1] This method separates the target compound from reaction byproducts and impurities based on its hydrophobicity. This protocol outlines a reliable method using a C18 stationary phase with a methanol-water mobile phase gradient and UV detection.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC purification protocol.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Methanol
Gradient 70% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature 25 °C
Run Time 30 minutes

Experimental Protocol

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length). Phenyl-based stationary phases can also be considered for alternative selectivity.[1]

  • HPLC grade methanol and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm) for sample preparation.

Mobile Phase Preparation
  • Prepare Mobile Phase A by measuring a desired volume of HPLC grade water into a clean solvent reservoir.

  • Prepare Mobile Phase B by measuring a desired volume of HPLC grade methanol into a separate clean solvent reservoir.

  • Degas both mobile phases for at least 15 minutes using an appropriate method such as sonication or helium sparging to prevent bubble formation in the system.

Sample Preparation
  • Accurately weigh approximately 10 mg of the crude 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

  • Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Method
  • Equilibrate the C18 column with the initial mobile phase composition (70% Methanol / 30% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 230 nm. The benzoyl groups provide strong UV absorbance, making this a suitable detection method.[2][3]

  • Inject 20 µL of the prepared sample onto the column.

  • Run the following gradient program:

    • 0-20 min: 70% to 95% Methanol (linear gradient).

    • 20-25 min: Hold at 95% Methanol.

    • 25-26 min: 95% to 70% Methanol (linear gradient).

    • 26-30 min: Hold at 70% Methanol (re-equilibration).

  • Monitor the chromatogram for the elution of the desired product.

Fraction Collection
  • Collect the eluent corresponding to the main peak, which represents the purified 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

  • Multiple injections may be necessary to process the entire batch of crude material.

  • Combine the collected fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the purity of the final product by re-injecting a small, diluted sample onto the HPLC using the same method. Purity levels of ≥99.5% can be achievable with optimized methods.[4]

Mandatory Visualization

HPLC_Purification_Workflow A Sample Preparation (Dissolve & Filter Crude Product) C Sample Injection (20 µL) A->C Filtered Sample B HPLC System Equilibration (C18 Column, 70% Methanol) B->C Equilibrated System D Gradient Elution (70-95% Methanol) C->D Inject E UV Detection (230 nm) D->E Separated Analytes F Fraction Collection (Collect Peak of Interest) E->F Signal to Collector G Solvent Evaporation (Rotary Evaporator) F->G Collected Fractions H Pure 1,3,5-Tri-O-benzoyl- α-D-ribofuranose G->H Purified Product

Caption: HPLC purification workflow for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose?

A1: The main challenge lies in controlling the stereochemistry and regioselectivity of the benzoylation reaction. D-ribose exists in a complex equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms, as well as α and β anomers. To obtain the desired α-furanose product, reaction conditions must be carefully optimized to favor its formation over other isomers.

Q2: Why is pyridine used in the benzoylation reaction?

A2: Pyridine serves a dual role in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated from the reaction between the hydroxyl groups of ribose and benzoyl chloride. Secondly, pyridine can act as a nucleophilic catalyst, reacting with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate, which then readily acylates the hydroxyl groups of the ribose.

Q3: What are the common side products in this synthesis?

A3: Common side products include the β-anomer of the desired product, pyranose forms of tribenzoylated ribose, and incompletely benzoylated ribose derivatives (mono- and di-benzoyl-ribofuranose). The formation of these byproducts is highly dependent on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system, such as ethyl acetate/hexane, can be used to separate the starting material (D-ribose), the product, and any major byproducts. The spots can be visualized using a UV lamp (due to the benzoyl groups) and/or by staining with a suitable agent like p-anisaldehyde or potassium permanganate.

Q5: What is the recommended method for purifying the final product?

A5: The most common method for purification is recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. Column chromatography on silica gel can also be employed for more challenging separations of isomeric byproducts. The choice of purification method will depend on the purity of the crude product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield Suboptimal reaction temperature favoring the formation of the more stable pyranose isomer.Conduct the initial glycosylation/benzoylation step at a low temperature (e.g., 0-5 °C) to kinetically favor the formation of the furanose ring.
Incomplete reaction due to insufficient reaction time or inadequate mixing.Monitor the reaction by TLC until the starting material is consumed. Ensure efficient stirring throughout the reaction.
Presence of water in the reaction mixture, which can hydrolyze benzoyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (observed on TLC) Incorrect stoichiometry of benzoyl chloride leading to partially benzoylated products.Use a slight excess of benzoyl chloride to ensure complete benzoylation of all three hydroxyl groups.
Reaction temperature is too high, leading to a mixture of anomers and ring isomers.Maintain a consistently low temperature during the addition of benzoyl chloride.
Product is an oil or fails to crystallize Presence of isomeric impurities that inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Residual pyridine in the product.Ensure complete removal of pyridine during the work-up by washing the organic layer with an acidic solution (e.g., dilute HCl) followed by a bicarbonate solution and brine.
Difficulty in removing the anomeric protecting group in subsequent steps The benzoyl group at the anomeric position is stable.Specific deprotection strategies may be required. For instance, if the goal is to introduce a different group at the anomeric position, a two-step process involving conversion to a glycosyl halide followed by substitution may be necessary.

Experimental Protocols

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (A related procedure that can be adapted)

This procedure describes the synthesis of a closely related compound and provides a strong starting point for optimizing the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Step 1: Methylation of D-Ribose

  • Dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of HCl/MeOH.

  • Stir the solution at 20°C for 3 hours.

Step 2: Benzoylation

  • Dissolve the product from Step 1 in 50 mL of pyridine.

  • Cool the solution to 10°C.

  • Add 15 mL (0.129 mol) of benzoyl chloride and stir the solution at 10°C for 15 hours.

Step 3: Acetylation

  • Dissolve the product from Step 2 in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.

  • Add 3 mL of concentrated sulfuric acid.

  • Stir the solution at 10°C for 15 hours to obtain the final product.

Note: This protocol reports a total yield of 74.34% with an HPLC purity of 98.1%. To favor the α-anomer of the tribenzoate, modifications to the reaction conditions, particularly temperature and the order of reagent addition, may be necessary.

Data Presentation

Table 1: Effect of Temperature on Furanose vs. Pyranose Equilibrium of D-Ribose
Temperature (°C)Approximate Furanose Form (%)Approximate Pyranose Form (%)
252575
503565
804555

This table illustrates the general trend that higher temperatures can favor a higher proportion of the furanose isomer in aqueous solution, though the pyranose form is generally more stable at lower temperatures.

Table 2: Troubleshooting Guide for TLC Analysis during Benzoylation
Observation on TLC Plate Interpretation Suggested Action
Prominent starting material spot (low Rf) Incomplete reaction.Extend reaction time, add more benzoyl chloride if necessary.
Multiple spots between starting material and product Formation of partially benzoylated intermediates.Ensure sufficient equivalents of benzoyl chloride and adequate reaction time.
Spot with similar Rf to the product, but with a different ratio in different solvents Potential presence of an isomeric byproduct (e.g., β-anomer or pyranose form).Optimize reaction conditions (e.g., lower temperature) to improve selectivity. Column chromatography may be required for separation.
Streaking of spots Presence of pyridine or other basic impurities.Ensure the TLC plate is thoroughly dried before development.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product D_Ribose D-Ribose Benzoylation Benzoylation (Benzoyl Chloride, Pyridine) D_Ribose->Benzoylation Quenching Quenching (e.g., with water/ice) Benzoylation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (acid, base, brine) Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Final_Product 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Purification->Final_Product

Caption: Experimental workflow for the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Cause1 Incorrect Furanose/Pyranose Ratio Low_Yield->Cause1 Cause2 Incomplete Reaction Low_Yield->Cause2 Cause3 Formation of Side Products Low_Yield->Cause3 Cause4 Product Loss During Purification Low_Yield->Cause4 Solution1 Optimize Temperature (Lower Temperature) Cause1->Solution1 Solution2 Increase Reaction Time/ Reagent Stoichiometry Cause2->Solution2 Solution3 Control Stoichiometry and Temperature Cause3->Solution3 Solution4 Optimize Purification Method Cause4->Solution4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

common side reactions in the benzoylation of D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the benzoylation of D-ribose.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the benzoylation of D-ribose?

A1: The primary challenges in the benzoylation of D-ribose revolve around controlling regioselectivity and the extent of benzoylation. Common side reactions or undesired outcomes include:

  • Formation of Regioisomers: D-ribose has multiple hydroxyl (-OH) groups with similar reactivity. Without specific strategies, benzoylation can occur at various positions, leading to a mixture of mono-, di-, tri-, and tetra-benzoated isomers.

  • Over-benzoylation: The reaction can proceed beyond the desired degree of substitution, leading to the formation of more highly benzoylated products. For instance, attempting a monobenzoylation may yield significant amounts of dibenzoates or tribenzoates.[1]

  • Incomplete Reactions: The reaction may not go to completion, leaving a significant amount of unreacted D-ribose or partially benzoylated intermediates.

  • Anomerization: The reaction conditions, particularly if acidic or basic, can potentially cause the anomeric center (C-1) to change its stereoconfiguration (from α to β or vice versa).

  • Formation of Furanose vs. Pyranose Isomers: D-ribose exists in equilibrium between furanose (five-membered ring) and pyranose (six-membered ring) forms. The reaction conditions can influence which ring form reacts, leading to different product distributions.

Q2: How can I improve the regioselectivity of the benzoylation reaction?

A2: Improving regioselectivity is crucial for a successful synthesis. Several strategies can be employed:

  • Use of Protecting Groups: A common strategy is to protect certain hydroxyl groups before benzoylation to direct the reaction to the desired position. For example, converting D-ribose into an isopropylidene or benzylidene acetal can protect two adjacent hydroxyl groups.[2][3][4]

  • Stannylene Acetal Method: Activating the sugar with dibutyltin oxide (Bu₂SnO) forms a stannylene acetal intermediate. This method can selectively activate specific hydroxyl groups, enhancing their nucleophilicity and directing benzoylation to a particular position. The choice of solvent (e.g., benzene vs. DME) can drastically alter the product ratios in this method.[1]

  • Temperature Control: Performing the reaction at low temperatures (e.g., -35 °C to -78 °C) can help differentiate the reactivity of the various hydroxyl groups, favoring reaction at the most nucleophilic site and minimizing side reactions.[5][6]

  • Controlled Stoichiometry: Carefully controlling the molar equivalents of the benzoylating agent (e.g., benzoyl chloride) is critical. Using just one equivalent for a monobenzoylation can help reduce the formation of di- and tri-benzoylated products.[1]

Q3: My reaction yields a complex mixture of products. What is the likely cause and how can I fix it?

A3: A complex product mixture is a classic sign of poor regioselectivity and uncontrolled benzoylation.

  • Likely Cause: The reaction conditions (temperature, solvent, stoichiometry) are not optimized to differentiate between the hydroxyl groups of D-ribose. Using a general base like pyridine at room temperature with excess benzoyl chloride will likely result in a mixture of many isomers.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using the correct molar equivalents of benzoyl chloride for the desired level of substitution.

    • Lower the Temperature: Cool the reaction mixture significantly (e.g., -40 °C) before and during the addition of benzoyl chloride.[6]

    • Consider a Directed Approach: Implement a regioselective method, such as the dibutyltin oxide procedure, to activate a specific hydroxyl group.[1]

    • Analyze Reaction Progression: Use Thin-Layer Chromatography (TLC) to monitor the reaction. This helps determine the optimal reaction time and prevent the formation of over-benzoylated products.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Impure reagents (e.g., hydrolyzed benzoyl chloride). 3. Presence of water in the reaction mixture. 4. Inefficient workup leading to product loss.1. Monitor the reaction by TLC to ensure it has gone to completion. Consider increasing the temperature or reaction time if necessary. 2. Use freshly distilled or a new bottle of benzoyl chloride and dry solvents (e.g., pyridine). 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). 4. Optimize the extraction and purification steps.
Formation of Over-benzoylated Products 1. Excess benzoylating agent used. 2. Reaction temperature is too high. 3. Reaction time is too long.1. Reduce the molar equivalents of benzoyl chloride to slightly more than the desired substitution (e.g., 1.1 eq. for mono-benzoylation). 2. Perform the reaction at a lower temperature to decrease the reaction rate. 3. Stop the reaction as soon as TLC indicates the consumption of the starting material or the desired product is maximized.
Poor Regioselectivity (Mixture of Isomers) 1. Reactivity of hydroxyl groups is not sufficiently differentiated. 2. Inappropriate solvent or catalyst.1. Employ regioselective methods like using dibutyltin oxide or enzymatic catalysis.[1][8] 2. Experiment with different solvents. Non-coordinating solvents like benzene or toluene can favor certain isomers in tin-mediated reactions.[1] 3. Use a protecting group strategy to block undesired positions before benzoylation.[4]
Product Decomposition during Workup/Purification 1. Residual acid (from benzoyl chloride) or base (pyridine) causing degradation. 2. Hydrolysis of benzoyl esters during aqueous workup. 3. Product instability on silica gel during chromatography.1. Ensure the workup procedure effectively neutralizes all acidic/basic components. A wash with dilute HCl or NaHCO₃ solution is common.[1] 2. Use cold solutions during the aqueous wash steps to minimize hydrolysis. 3. Deactivate the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like neutral alumina.

Quantitative Data on Regioselectivity

The distribution of benzoylated products is highly dependent on the reaction conditions. The following table summarizes results from tin-mediated benzoylation to illustrate this sensitivity.

Table 1: Influence of Reaction Conditions on the Dibenzoylation of a D-Ribose Derivative (Methyl 4-C-methyl-β-D-ribopyranoside)

Activating ReagentBenzoylation ConditionProduct 1: 2,3-dibenzoateProduct 2: 3-benzoate
Dibutyltin oxideBenzoyl chloride in boiling benzene>95%<5%
Bis(tributyltin) oxideBenzoyl chloride in boiling benzene80%20%
Dibutyltin oxideBenzoyl chloride in DME at room temp.0%100% (as monobenzoate)
Dibutyltin oxideBenzoyl chloride in benzene at low temp.~10%~66% (as part of a 1:2 mix with 2-benzoate)
Data synthesized from Holzapfel, C.W., et al., S. Afr. J. Chem., 1984.[1]

Experimental Protocols

Protocol 1: General Benzoylation in Pyridine

This protocol describes a general method for benzoylation, which often produces a mixture of products without specific regioselective control.

  • Preparation: Dissolve D-ribose (1 equivalent) in anhydrous pyridine under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0 °C or lower (e.g., -40 °C) in an ice-salt or dry ice-acetone bath.[6][7]

  • Addition of Reagent: Slowly add benzoyl chloride (desired equivalents, e.g., 1.1 eq. for monobenzoylation) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC. Let the reaction warm to room temperature only if necessary.

  • Quenching: Once the reaction is complete, cool the mixture again and quench by slowly adding cold water or methanol.

  • Workup: Dilute the mixture with a solvent like dichloromethane (DCM) or ethyl acetate. Wash sequentially with cold dilute HCl to remove pyridine, then with a saturated NaHCO₃ solution to neutralize excess acid, and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[7]

Protocol 2: Regioselective Benzoylation via Stannylene Acetal

This method enhances selectivity for specific hydroxyl groups.

  • Acetal Formation: Suspend the D-ribose derivative (1 eq.) and dibutyltin oxide (1 eq.) in benzene or toluene.[1]

  • Azeotropic Removal of Water: Reflux the mixture using a Dean-Stark apparatus for several hours (e.g., 16 h) to remove water and form the stannylene acetal.[1]

  • Cooling & Benzoylation: Cool the resulting solution to the desired temperature (e.g., room temperature or boiling, depending on the desired isomer). Add benzoyl chloride (1-2 eq.) directly to the solution.[1]

  • Reaction and Workup: Stir for the required time. After completion, remove the solvent under reduced pressure. The tin byproducts can often be removed during silica gel chromatography or by specific precipitation methods.

  • Purification: Purify the residue by flash column chromatography to isolate the desired regioisomer.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Preparation reaction Reaction workup Workup & Purification analysis Analysis start Dissolve D-Ribose in Anhydrous Solvent cool Cool to Low Temp (e.g., 0°C to -40°C) start->cool add_bzcl Add Benzoyl Chloride (Dropwise) cool->add_bzcl stir Stir & Monitor (via TLC) add_bzcl->stir quench Quench Reaction (e.g., with Methanol) stir->quench extract Aqueous Workup (Wash with acid, base, brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the benzoylation of D-ribose.

Caption: Troubleshooting logic for poor regioselectivity in benzoylation.

References

Technical Support Center: Troubleshooting Anomeric Selectivity in Ribofuranosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting anomeric selectivity in ribofuranosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of ribonucleosides and other ribofuranosylated compounds. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ribofuranosylation reaction is yielding a mixture of α and β anomers. How can I improve the selectivity for the desired anomer?

A1: Anomeric selectivity in ribofuranosylation is influenced by a combination of factors, including the choice of solvent, temperature, protecting groups on the ribofuranosyl donor, and the Lewis acid promoter.[1][2][3] To improve selectivity, you can systematically modify these parameters. For instance, lowering the reaction temperature often enhances selectivity.[2][4]

Q2: I am aiming for β-selectivity, but my reaction predominantly yields the α-anomer. What strategies can I employ to favor the β-anomer?

A2: Achieving high β-selectivity can be challenging. Key strategies include:

  • Neighboring Group Participation (NGP): Employing a participating protecting group at the C2-position of the ribofuranosyl donor, such as an acetyl (Ac) or benzoyl (Bz) group, is a classic and effective method to favor the formation of the 1,2-trans product, which is the β-anomer for ribofuranosides.[5][6]

  • Solvent Choice: The use of nitrile solvents like acetonitrile can favor the formation of β-glycosides through the "nitrile effect".[1]

  • Lewis Acid and Promoter System: The choice and amount of the Lewis acid can significantly impact the anomeric ratio.[2][7] Experimenting with different Lewis acids (e.g., TMSOTf, BF₃·Et₂O) and their stoichiometry is recommended.

Q3: Conversely, how can I enhance the formation of the α-anomer?

A3: To favor the α-anomer (the 1,2-cis product for ribofuranosides), you should aim to suppress neighboring group participation and promote an SN1-type mechanism. This can be achieved by:

  • Non-Participating Protecting Groups: Using non-participating protecting groups at the C2-position, such as benzyl (Bn) or silyl ethers, will prevent the formation of a dioxolanylium intermediate that directs β-addition.[6]

  • Solvent Effects: Solvents that can stabilize an oxocarbenium ion intermediate, such as dichloromethane (DCM), are often employed.[1]

  • Temperature: In some systems, higher temperatures may favor the formation of the thermodynamically more stable anomer, which can be the α-anomer.[8]

Q4: What is the role of the protecting groups on the ribofuranosyl donor in determining anomeric selectivity?

A4: Protecting groups have a profound effect on the stereochemical outcome of ribofuranosylation.[5][6]

  • C2-Protecting Group: As mentioned, acyl groups at C2 promote β-selectivity through NGP.[5] Ether-type protecting groups are considered non-participating and are often used when aiming for α-anomers.[6]

  • C3 and C5-Protecting Groups: While the C2-protecting group is most influential, bulky protecting groups at C3 and C5 can also influence the conformation of the ribofuranosyl ring and the trajectory of the incoming nucleophile, thereby affecting the anomeric ratio.

  • Anomeric Leaving Group: The nature of the leaving group at the anomeric position (e.g., acetate, trichloroacetimidate, thiophenyl) also plays a crucial role in the reactivity of the donor and the resulting selectivity.

Q5: How does the reaction temperature influence the α/β ratio?

A5: Temperature is a critical parameter for controlling anomeric selectivity.[3][8][9] Lowering the reaction temperature generally increases the selectivity by favoring the kinetically controlled product and minimizing anomerization.[2][4] It is often beneficial to perform reactions at low temperatures (e.g., -78 °C to 0 °C) and carefully monitor the progress.[9] Some studies have shown that increasing the temperature can favor the formation of the α-glycoside in specific systems.[8]

Quantitative Data Summary

The following tables summarize the expected influence of various reaction parameters on the anomeric selectivity in ribofuranosylation.

Table 1: Effect of C2-Protecting Group on Anomeric Selectivity

C2-Protecting GroupExpected Major AnomerUnderlying Mechanism
Acetyl (Ac), Benzoyl (Bz)βNeighboring Group Participation (NGP)
Benzyl (Bn), Silyl (e.g., TBDMS)α / MixtureNon-participating, favors SN1-like pathway
Azido (N₃)αPrimarily α-directing

Table 2: Influence of Solvent on Anomeric Selectivity

SolventExpected Influence on Anomeric RatioRationale
Acetonitrile (MeCN)Favors β-anomer"Nitrile effect", formation of a reactive α-nitrilium ion intermediate.
Dichloromethane (DCM)Often favors α-anomer or mixtureNon-participating, stabilizes oxocarbenium ion.
Diethyl Ether (Et₂O)Can favor α-anomerCan promote SN1-like reactions.
TolueneCan favor α-anomerNon-polar, can influence ion pair formation.

Table 3: General Effect of Temperature on Anomeric Selectivity

Temperature ChangeGeneral Effect on SelectivityReason
DecreaseIncreaseFavors the kinetically controlled product.
IncreaseDecrease (or favors thermodynamic product)Can lead to anomerization or favor the more stable anomer.

Key Experimental Protocol

General Protocol for Lewis Acid-Catalyzed Ribofuranosylation

This protocol provides a general framework. The specific glycosyl donor, acceptor, Lewis acid, solvent, temperature, and reaction time should be optimized for each specific reaction.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Dry the chosen solvent over appropriate drying agents.

    • Ensure the glycosyl donor, glycosyl acceptor, and Lewis acid are pure and dry.

  • Reaction Setup:

    • Dissolve the glycosyl donor and glycosyl acceptor in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Add molecular sieves (e.g., 4 Å) to scavenge any residual moisture and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

  • Reaction Initiation:

    • Slowly add the Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O) to the stirred reaction mixture. The amount of Lewis acid can range from catalytic to stoichiometric depending on the substrates.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the glycosyl donor is consumed.

  • Quenching the Reaction:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a few drops of triethylamine or a saturated solution of sodium bicarbonate).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Filter off the molecular sieves and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the α and β anomers.

  • Characterization:

    • Characterize the purified anomers using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm their structure and determine the anomeric configuration. The coupling constant of the anomeric proton (JH1'-H2') is a key indicator of the anomeric configuration in ribofuranosides.

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting anomeric selectivity.

troubleshooting_workflow cluster_beta Strategies for β-Selectivity cluster_alpha Strategies for α-Selectivity start Problem: Poor Anomeric Selectivity q1 Is the desired anomer 1,2-trans (β)? start->q1 beta1 Use C2-participating group (e.g., Acyl) q1->beta1 Yes alpha1 Use C2-non-participating group (e.g., Benzyl) q1->alpha1 No (desire α) beta2 Use nitrile solvent (e.g., Acetonitrile) beta3 Lower reaction temperature end Improved Selectivity beta3->end alpha2 Use non-participating solvent (e.g., DCM) alpha3 Optimize Lewis Acid and Temperature alpha3->end neighboring_group_participation donor Ribofuranosyl Donor C2-Acyl Group intermediate Dioxolanylium Intermediate (Stabilized Cation) donor->intermediate Lewis Acid Activation product β-Ribofuranoside (1,2-trans product) intermediate->product Attack from opposite face nucleophile Nucleophile nucleophile->intermediate sn1_pathway donor Ribofuranosyl Donor C2-Non-participating Group intermediate Oxocarbenium Ion (Planar Intermediate) donor->intermediate Lewis Acid Activation products α/β Mixture intermediate->products Attack from either face nucleophile Nucleophile nucleophile->intermediate

References

Technical Support Center: Optimizing Debenzoylation of Benzoylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the debenzoylation of benzoylated nucleosides.

Troubleshooting Guide

This guide addresses common issues encountered during the debenzoylation of nucleosides, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s) Relevant Protocol(s)
Incomplete Debenzoylation - Insufficient reagent (e.g., sodium methoxide, ammonia). - Short reaction time. - Low reaction temperature. - Poor quality or old reagents. - Steric hindrance around the benzoyl group.- Increase the equivalents of the basic reagent. - Extend the reaction time and monitor closely by TLC. - Increase the reaction temperature. - Use freshly prepared reagents. - For sterically hindered substrates, consider a stronger base or longer reaction times.- Zemplén Debenzoylation - Methanolic Ammonia Debenzoylation
Formation of Side Products - Presence of water in the reaction can lead to hydrolysis of the glycosidic bond, especially under strongly basic conditions. - Migration of acyl groups between hydroxyl positions (e.g., 2' to 3'). - Cleavage of other protecting groups sensitive to basic conditions (e.g., acetyl groups).- Ensure all solvents and reagents are anhydrous. - Use milder basic conditions or shorter reaction times. - Carefully select orthogonal protecting groups that are stable to the debenzoylation conditions.- General Laboratory Best Practices
Low Yield of Desired Product - Incomplete reaction. - Degradation of the nucleoside under harsh basic conditions. - Loss of product during work-up and purification.- Optimize reaction conditions (time, temperature, reagent concentration) on a small scale first. - Use the mildest effective conditions. - Employ careful purification techniques, such as column chromatography on silica gel.- Zemplén Debenzoylation - Methanolic Ammonia Debenzoylation
Unexpected Cleavage of N-Benzoyl Groups - While O-benzoyl groups are generally more labile, prolonged reaction times or harsh conditions can lead to the cleavage of N-benzoyl groups.- Monitor the reaction closely and stop it as soon as the O-benzoyl groups are removed. - Use milder conditions, such as methanolic ammonia at room temperature.- Methanolic Ammonia Debenzoylation
Difficulty in Monitoring Reaction by TLC - Streaking of spots on the TLC plate. - Co-elution of starting material and product.- Ensure the spotting solvent is volatile and does not interfere with the chromatography. For high-boiling solvents like DMF or pyridine, co-spot with a known standard.[1] - Try different solvent systems to achieve better separation. A common system is dichloromethane/methanol.- General Laboratory Best Practices
Regioselective Debenzoylation Not Achieved - Incorrect choice of reagents or conditions for selective removal of a specific benzoyl group.- For selective 2'-O-debenzoylation, specific conditions like using potassium tert-butoxide in THF may be required.[2] - Controlled treatment with methanolic ammonia can also achieve selective debenzoylation of secondary hydroxyl groups.- Selective Debenzoylation with Methanolic Ammonia

Frequently Asked Questions (FAQs)

Q1: What is the most common method for debenzoylating nucleosides?

A1: The Zemplén debenzoylation, which utilizes a catalytic amount of sodium methoxide in methanol, is a widely used and effective method for the complete removal of benzoyl protecting groups from the hydroxyl functions of nucleosides.[3]

Q2: How can I selectively deprotect one benzoyl group in the presence of others?

A2: Selective debenzoylation can be achieved by carefully controlling the reaction conditions. For instance, using a well-defined concentration of ammonia in methanol at a specific temperature can selectively remove benzoyl groups from secondary hydroxyls.[4] Another method for regioselective 2'-O-debenzoylation of 2',3'-di-O-benzoyl threose nucleosides involves the use of potassium tert-butoxide in THF.[2]

Q3: My reaction is not going to completion. What should I do?

A3: If your reaction is incomplete, you can try several approaches. First, ensure your reagents are fresh and anhydrous. You can then consider increasing the amount of the basic reagent (e.g., sodium methoxide or ammonia), extending the reaction time, or moderately increasing the reaction temperature. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q4: I am observing multiple spots on my TLC, indicating side products. How can I avoid this?

A4: The formation of side products is often due to harsh reaction conditions. To minimize them, use the mildest conditions that still afford the desired deprotection. This could mean lowering the reaction temperature, reducing the concentration of the base, or shortening the reaction time. Ensuring your reaction is conducted under anhydrous conditions is also critical to prevent hydrolysis.

Q5: Can I use methanolic ammonia for debenzoylation? What are the advantages?

A5: Yes, a solution of ammonia in methanol is a very common and effective reagent for debenzoylation. It is particularly useful as it is generally milder than sodium methoxide, which can be advantageous when other base-sensitive protecting groups are present. It is also effective for removing N-benzoyl groups.

Q6: How do I neutralize the reaction mixture after debenzoylation?

A6: For Zemplén debenzoylation, the reaction is typically neutralized by adding an acidic resin (like Dowex-H+) until the pH is neutral, followed by filtration. Alternatively, acetic acid can be added to neutralize the sodium methoxide. For reactions with methanolic ammonia, the ammonia and methanol can often be removed under reduced pressure.

Data Presentation: Comparison of Debenzoylation Conditions

Table 1: Selective Debenzoylation of a Fully Benzoylated Uridine Derivative with Methanolic Ammonia

EntryEquivalents of NH₃ per Benzoyl GroupTemperature (°C)Time (h)Yield of 2',3'-Dihydroxy-5'-O-benzoyluridine (%)
11.5Room Temperature560
22.0Room Temperature570
32.5Room Temperature575
43.0Room Temperature578

Data synthesized from a study on the selective deprotection of fully benzoylated nucleoside derivatives.[4]

Experimental Protocols

Protocol 1: General Zemplén Debenzoylation

This protocol describes a general procedure for the complete debenzoylation of a benzoylated nucleoside using sodium methoxide in methanol.

  • Dissolution: Dissolve the benzoylated nucleoside in anhydrous methanol (approx. 10-20 mL per gram of nucleoside) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 to 0.5 equivalents relative to the nucleoside).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol solvent system). The reaction is typically complete within 1-4 hours.

  • Neutralization: Once the starting material is consumed, neutralize the reaction by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) until the pH of the solution is neutral.

  • Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the debenzoylated nucleoside.

Protocol 2: Debenzoylation with Methanolic Ammonia

This protocol is suitable for both O- and N-debenzoylation and is generally milder than the Zemplén method.

  • Preparation of Reagent: Prepare a solution of ammonia in methanol (e.g., 7N) by bubbling ammonia gas through anhydrous methanol at 0°C or use a commercially available solution.

  • Reaction Setup: Dissolve the benzoylated nucleoside in the methanolic ammonia solution in a sealed tube or a flask equipped with a condenser.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat (e.g., to 40-50°C) if necessary. The reaction time can vary from a few hours to overnight, depending on the substrate.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ammonia and methanol.

  • Purification: Purify the residue by silica gel column chromatography.

Visualizations

DebenzoylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Benzoylated Nucleoside Dissolve Benzoylated Nucleoside Start->Dissolve Benzoylated Nucleoside Add Reagent Add Reagent Dissolve Benzoylated Nucleoside->Add Reagent Prepare Reagent Prepare Reagent Prepare Reagent->Add Reagent Stir and Monitor by TLC Stir and Monitor by TLC Add Reagent->Stir and Monitor by TLC Check Completion Check Completion Stir and Monitor by TLC->Check Completion Check Completion->Stir and Monitor by TLC  No Neutralize Reaction Neutralize Reaction Check Completion->Neutralize Reaction  Yes Concentrate Concentrate Neutralize Reaction->Concentrate Purify Purify Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for the debenzoylation of nucleosides.

TroubleshootingTree Start Incomplete Reaction? Increase Time/Temp Increase Time/ Temperature Start->Increase Time/Temp Yes Side Products? Side Products? Start->Side Products? No Increase Reagent Increase Reagent Equivalents Increase Time/Temp->Increase Reagent Check Reagents Check Reagent Quality Increase Reagent->Check Reagents Milder Conditions Use Milder Conditions Side Products?->Milder Conditions Yes Low Yield? Low Yield? Side Products?->Low Yield? No Anhydrous Setup Ensure Anhydrous Conditions Milder Conditions->Anhydrous Setup Optimize Conditions Optimize on Small Scale Low Yield?->Optimize Conditions Yes Proceed to Workup Proceed to Work-up Low Yield?->Proceed to Workup No Careful Purification Careful Purification Optimize Conditions->Careful Purification

References

Technical Support Center: Preventing Acyl Migration in Partially Protected Ribose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with partially protected ribose derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent unwanted acyl migration during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in the context of ribose derivatives?

A1: Acyl migration is an intramolecular reaction where an acyl group (like acetyl or benzoyl) moves from one hydroxyl group to an adjacent one. In partially protected ribose, this typically involves the transfer of an acyl group between the 2'- and 3'-hydroxyl positions.[1][2][3] This process is spontaneous and often leads to a mixture of isomers, complicating synthesis and purification.[1]

Q2: What is the underlying mechanism of acyl migration?

A2: Acyl migration is generally base-catalyzed and proceeds through a stepwise mechanism involving a cyclic orthoester intermediate.[1][4][5] The reaction is initiated by the deprotonation of a free hydroxyl group, which then attacks the carbonyl carbon of the adjacent ester. This forms a five-membered cyclic orthoester which can then resolve to either the starting material or the migrated product.

Q3: What are the primary factors that influence the rate of acyl migration?

A3: Several factors significantly impact the rate of acyl migration:

  • pH: The migration is significantly faster at higher (basic) pH due to the increased concentration of the alkoxide ion, which initiates the intramolecular attack.[1][6]

  • Steric Hindrance: The structure of the acyl group plays a crucial role. Bulkier acyl groups, such as pivaloyl (Piv) and benzoyl (Bz), migrate much slower than smaller groups like acetyl (Ac).[2][5]

  • Stereochemistry: The cis relationship of the 2'- and 3'-hydroxyl groups in ribose makes it particularly prone to acyl migration compared to sugars with trans vicinal diols, as the formation of the five-membered ring intermediate is sterically more favorable.[2]

  • Solvent: The polarity of the solvent can influence the rate of migration. Polar solvents can stabilize the charged intermediate, potentially increasing the reaction rate.[6]

  • Temperature: Higher temperatures generally increase the rate of acyl migration.

Troubleshooting Guides

Problem 1: Unexpected formation of isomeric products during a reaction.

Symptom: NMR or LC-MS analysis of your product shows a mixture of 2'- and 3'-acylated ribose derivatives when you expected a single isomer.

Possible Cause: Acyl migration has occurred during your reaction or work-up. This is common under basic or even neutral aqueous conditions.

Solutions:

  • Modify Reaction Conditions:

    • If possible, conduct the reaction under acidic or strictly anhydrous neutral conditions.

    • Lower the reaction temperature to slow down the migration rate.

  • Choose a Bulkier Acyl Protecting Group:

    • If your synthesis allows, use a benzoyl or pivaloyl group instead of an acetyl group. The increased steric bulk will significantly hinder the formation of the orthoester intermediate and slow down migration.[2][5]

  • Optimize Work-up and Purification:

    • Avoid basic aqueous work-ups. Use a mildly acidic or neutral wash if possible.

    • Perform chromatography at lower temperatures if feasible.

Problem 2: Acyl migration during the deprotection of a silyl ether.

Symptom: You are removing a silyl protecting group (e.g., TBDMS) from a partially acylated ribose derivative, and you observe acyl migration in the product. This is common when using fluoride reagents like TBAF.[7]

Possible Cause: The basicity of the deprotection reagent (e.g., fluoride ions) is catalyzing the acyl migration.

Solutions:

  • Use a Lewis Acid Catalyst for Deprotection:

    • Cerium(IV) ammonium nitrate (CAN) in aqueous acetonitrile has been shown to effectively catalyze the desilylation of acetylated furanosides while preventing acetyl migration.[7][8]

  • Employ Milder Fluoride Sources:

    • Consider using HF-Pyridine or triethylamine trihydrofluoride (TEA·3HF), which are less basic than TBAF.

  • Control Reaction Time and Temperature:

    • Perform the deprotection at the lowest effective temperature and monitor the reaction closely to minimize the time the product is exposed to basic conditions.

Data Presentation

Table 1: Relative Migration Rates of Different Acyl Groups

This table summarizes the qualitative and quantitative differences in migration rates for common acyl protecting groups.

Acyl GroupStructureRelative Migration RateKey Considerations
Acetyl (Ac)-COCH₃FastHighly prone to migration, especially under basic conditions.
Benzoyl (Bz)-COC₆H₅SlowSignificantly more stable to migration than acetyl due to steric hindrance.[5][9]
Pivaloyl (Piv)-COC(CH₃)₃Very SlowThe bulky tert-butyl group provides substantial steric hindrance, making it very resistant to migration.[2]

Table 2: Comparison of Deprotection Methods for Silylated Acetylated Ribosides

This table compares common deprotection methods and their impact on acyl migration.

Deprotection ReagentTypical ConditionsEffect on Acyl MigrationReference
Tetrabutylammonium fluoride (TBAF)THF, 0 °C to rtHigh incidence of migration[7]
Cerium(IV) ammonium nitrate (CAN)CH₃CN/H₂O, 0 °CMinimal to no migration[7][8]
HF-PyridinePyridine, THF, 0 °CCan reduce migration compared to TBAF
Triethylamine trihydrofluoride (TEA·3HF)THF, rtMilder than TBAF, may reduce migration[10]

Experimental Protocols

Protocol 1: Minimized Acyl Migration during Desilylation using Ceric Ammonium Nitrate (CAN)

This protocol is adapted from studies on acetylated furanosides and is effective for preventing acyl migration during the removal of silyl ethers.[7]

Materials:

  • Silylated, partially acylated ribose derivative

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • Ceric(IV) ammonium nitrate (CAN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the silylated ribose derivative in a 9:1 mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add CAN (approximately 2.5 equivalents) portion-wise over 5-10 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Acyl Migration by ¹H NMR Spectroscopy

This protocol allows for the real-time or periodic monitoring of acyl migration.

Materials:

  • Partially acylated ribose derivative

  • Deuterated solvent (e.g., CD₃OD, DMSO-d₆, or a buffered D₂O solution)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a known quantity of the starting isomeric mixture of the acylated ribose derivative in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to determine the initial ratio of the 2'-O-acyl and 3'-O-acyl isomers. The anomeric proton (H-1') and the protons on the acylated carbon (H-2' or H-3') will have distinct chemical shifts and coupling constants for each isomer.

  • Incubate the NMR tube at a controlled temperature.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic signals for each isomer in each spectrum to determine the change in their relative concentrations over time. This allows for the calculation of the rate of migration under the chosen conditions.

Visualizations

Acyl_Migration_Mechanism cluster_start 2'-O-Acyl Ribose cluster_intermediate Orthoester Intermediate cluster_end 3'-O-Acyl Ribose 2_O_Acyl 2'-O-Acyl Derivative Orthoester Cyclic Orthoester Intermediate 2_O_Acyl->Orthoester + Base - H⁺ Orthoester->2_O_Acyl + H⁺ 3_O_Acyl 3'-O-Acyl Derivative Orthoester->3_O_Acyl + H⁺ 3_O_Acyl->Orthoester + Base - H⁺

Caption: Mechanism of base-catalyzed acyl migration via a cyclic orthoester intermediate.

Troubleshooting_Workflow Start Isomeric Mixture Observed? Cause Acyl Migration Likely Occurred Start->Cause Yes NoIssue No Isomeric Mixture Start->NoIssue No Solution1 Use Bulkier Acyl Group (e.g., Benzoyl, Pivaloyl) Cause->Solution1 Solution2 Modify Reaction Conditions (Lower Temp, Anhydrous) Cause->Solution2 Deprotection Migration during Silyl Deprotection? Cause->Deprotection CAN Use CAN for Deprotection Deprotection->CAN Yes

Caption: Troubleshooting workflow for addressing acyl migration.

References

Technical Support Center: Purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose?

A1: Common impurities include the β-anomer (1,3,5-Tri-O-benzoyl-β-D-ribofuranose), incompletely benzoylated ribofuranose derivatives (di- and mono-benzoyl species), residual benzoylating agents (e.g., benzoyl chloride, benzoic anhydride), and pyridine if used as a catalyst or solvent. Additionally, the formation of the pyranose form of the sugar can lead to related side products.[1]

Q2: How can I remove acidic impurities like benzoic acid from my crude product?

A2: Acidic impurities can be effectively removed by washing the crude product solution (typically in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, such as a saturated sodium bicarbonate solution, followed by a water wash to neutrality.[2]

Q3: My purified product is an oil or a sticky solid instead of a crystalline material. What should I do?

A3: The presence of impurities, particularly isomeric mixtures (α/β anomers) or residual solvents, can inhibit crystallization. It is recommended to re-purify the material using column chromatography. If the material is of high purity and still fails to crystallize, attempting crystallization from a different solvent system or using a seed crystal can be effective. For a similar compound, crystallization was achieved by letting the crude mixture stand at 4°C for several days.[3]

Q4: What analytical techniques are recommended for assessing the purity and anomeric ratio of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and quantifying the ratio of α and β anomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and stereochemistry of the desired α-anomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Product Incomplete reaction.Ensure sufficient reaction time and appropriate temperature for the benzoylation step.
Loss of product during aqueous workup.Minimize the number of aqueous extractions and ensure the organic phase is thoroughly collected.
Inefficient chromatographic separation.Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. A gradient elution may be necessary.
Presence of Multiple Spots on TLC After Purification Co-elution of impurities during column chromatography.Use a less polar solvent system for chromatography to improve separation. Re-purify the product using a different solvent system or a different stationary phase (e.g., alumina).
Degradation of the product on silica gel.Benzoyl groups can be sensitive to acidic conditions. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent.
Difficulty in Separating α and β Anomers Similar polarity of the anomers.Use a long chromatography column and a shallow solvent gradient to enhance separation. Repetitive column chromatography may be necessary. For some related compounds, crystallization can selectively isolate one anomer.[3][4]
Product appears as a syrup or oil after solvent removal Presence of residual solvent.Dry the product under high vacuum for an extended period.
Mixture of anomers or other impurities inhibiting crystallization.Re-purify by column chromatography to achieve higher purity. Attempt crystallization from various solvent systems (e.g., ethanol, ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes typical purity and yield data for a closely related compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which can serve as a benchmark for the purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Parameter Value Method Reference
Purity98.3 - 98.7%HPLC[1]
Overall Yield (from D-ribose)66.9 - 71.4%-[1]
Melting Point130 - 132 °C-[1]

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.

  • Packing the Column: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexanes) is often effective for separating the product from less polar and more polar impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combining and Concentrating Fractions: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.[2][4]

General Protocol for Recrystallization
  • Dissolution: Dissolve the purified product in a minimum amount of a suitable hot solvent (e.g., ethanol).[1][5]

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product wash Aqueous Wash (e.g., NaHCO3) crude->wash chromatography Silica Gel Column Chromatography wash->chromatography fractions Collect Fractions (TLC Analysis) chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product recrystallize Recrystallization (Optional) pure_product->recrystallize final_product Crystalline Product pure_product->final_product If crystalline recrystallize->final_product

Caption: General workflow for the purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Troubleshooting Logic for Anomer Separation

troubleshooting_anomers start Impure product with anomeric mixture column Column Chromatography (Shallow Gradient) start->column check_purity Check Purity/Anomeric Ratio (HPLC/NMR) column->check_purity pure Pure α-Anomer check_purity->pure Purity OK re_column Re-run Column (Different Solvent System) check_purity->re_column Impure crystallize Attempt Fractional Crystallization check_purity->crystallize Minor Impurity re_column->check_purity fail Impurity Persists re_column->fail crystallize->check_purity crystallize->fail

Caption: Decision tree for troubleshooting the separation of α and β anomers.

References

Technical Support Center: Scale-Up Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the industrial-scale synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in the production of various nucleoside analogues for therapeutic applications.[1][2] This resource offers detailed experimental protocols, troubleshooting guides for common scale-up challenges, and frequently asked questions to ensure a robust, efficient, and safe manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose?

A1: Scaling up the synthesis of protected carbohydrates like 1,3,5-Tri-O-benzoyl-α-D-ribofuranose presents several key challenges. These include controlling the regioselectivity of the benzoylation to avoid the formation of isomeric byproducts, managing the anomeric (α/β) ratio, ensuring complete reaction conversion, and developing effective purification strategies for large quantities of the product.[3] Additionally, handling hazardous reagents like benzoyl chloride safely on an industrial scale is a critical consideration.

Q2: How can the formation of the desired α-anomer be maximized?

A2: The stereochemical outcome of the glycosylation reaction is highly sensitive to reaction conditions.[3] To favor the α-anomer, careful selection of the activating agent and solvent system is crucial. The use of a Lewis acid catalyst can activate the anomeric center, and the specific choice of catalyst and reaction temperature can influence the stereoselectivity.[4] Monitoring the reaction closely and understanding the thermodynamic and kinetic factors at play are essential for controlling the anomeric ratio.

Q3: What are the recommended purification methods for industrial-scale production?

A3: For industrial-scale purification, crystallization is often the most cost-effective and efficient method to obtain a high-purity product.[5] Developing a robust crystallization process involves optimizing solvent systems, temperature profiles, and seeding strategies. If chromatographic purification is necessary, flash chromatography with a silica gel stationary phase is a viable option for protected carbohydrates.[6] The choice of eluent system is critical for achieving good separation from impurities.

Q4: What are the key safety precautions when handling benzoyl chloride in a manufacturing setting?

A4: Benzoyl chloride is a corrosive and lachrymatory substance that reacts with moisture. When handling it on an industrial scale, it is imperative to use a closed system with adequate ventilation to avoid inhalation of vapors.[7][8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[7] Emergency preparedness, including access to safety showers and eyewash stations, is also crucial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of the product during workup. - Suboptimal reaction temperature.- Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to ensure completion. - Maintain a controlled temperature throughout the reaction and workup. - Quench the reaction carefully and avoid prolonged exposure to acidic or basic conditions.
Formation of Isomeric Byproducts (e.g., other benzoylated forms) - Non-regioselective benzoylation. - Incorrect stoichiometry of reagents. - Inappropriate reaction temperature.- Slowly add benzoyl chloride to the reaction mixture at a controlled low temperature to improve selectivity. - Precisely control the molar equivalents of benzoyl chloride and the base. - Explore the use of protecting groups for other hydroxyls if regioselectivity remains a major issue.[3]
Unfavorable Anomeric (α/β) Ratio - Reaction conditions favoring the undesired anomer. - Equilibration of the anomeric center.- Adjust the solvent, catalyst, and temperature to influence the stereochemical outcome. - Understand the kinetic versus thermodynamic control of the reaction to isolate the desired anomer. - Anomerization can sometimes be achieved under specific acidic or basic conditions if the undesired anomer is formed.
Difficult Purification - Product and impurities have similar polarity. - Oiling out during crystallization. - Inefficient chromatographic separation.- For crystallization, conduct a thorough solvent screen to find a system that provides good selectivity and crystal habit. Seeding can also improve crystallization. - For chromatography, optimize the mobile phase composition and consider using a different stationary phase if silica gel is ineffective.[9]
Product Degradation during Storage - Presence of residual acid or base. - Exposure to moisture.- Ensure the final product is thoroughly washed and dried to remove any residual reagents. - Store the purified 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Experimental Protocols

Preparation of Methyl Ribofuranoside (Intermediate)

This initial step activates the anomeric carbon and sets the furanose ring structure.

Parameter Value
Reactants D-ribose, Methanol, Thionyl chloride (catalyst)
Solvent Methanol
Temperature 0-5 °C
Reaction Time 8 hours
Workup Neutralization with a weak base (e.g., sodium bicarbonate), filtration, and concentration under reduced pressure.

Procedure:

  • In a suitable reactor, cool methanol to 0-5 °C.

  • Slowly add thionyl chloride to the cooled methanol while maintaining the temperature.

  • Add D-ribose to the mixture in portions.

  • Stir the reaction mixture at 0-5 °C for 8 hours, monitoring for completion by TLC or HPLC.[8][10]

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside.

Benzoylation to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This is the key step where the benzoyl protecting groups are introduced.

Parameter Value
Reactants Methyl ribofuranoside, Benzoyl chloride, Pyridine (base and catalyst)
Solvent Pyridine or a co-solvent system
Temperature 0-10 °C
Reaction Time 12-16 hours
Workup Quenching with water, extraction with an organic solvent (e.g., dichloromethane), washing of the organic phase, and concentration.

Procedure:

  • Dissolve the crude methyl ribofuranoside in pyridine in a reactor and cool the mixture to 0 °C.

  • Slowly add benzoyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at this temperature for 12-16 hours, monitoring for completion.

  • Once the reaction is complete, quench by slowly adding water.

  • Extract the product into dichloromethane.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Purification by Crystallization

This step is critical for achieving the high purity required for pharmaceutical applications.

Parameter Value
Solvent System Ethanol/Water or Isopropanol/Heptane
Procedure Dissolution at elevated temperature, slow cooling, seeding (optional), filtration, and drying.
Drying Conditions Vacuum oven at 40-50 °C

Procedure:

  • Dissolve the crude 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in a minimal amount of the chosen solvent system at an elevated temperature.

  • Slowly cool the solution to induce crystallization. Seeding with a small amount of pure product can facilitate crystal formation.

  • Allow the crystallization to proceed at a low temperature for several hours to maximize yield.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflows

Synthesis_Workflow D_Ribose D-Ribose Methanolysis Methyl Ribofuranoside Formation D_Ribose->Methanolysis Methyl_Ribofuranoside Methyl Ribofuranoside (Intermediate) Methanolysis->Methyl_Ribofuranoside Benzoylation Benzoylation Methyl_Ribofuranoside->Benzoylation Crude_Product Crude 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Benzoylation->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Pure 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Purification->Final_Product QC Quality Control (HPLC, NMR) Final_Product->QC

Caption: Overall synthesis workflow for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction In-Process Control Analysis (HPLC/TLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Yes Check_Reagents Check Reagent Purity & Stoichiometry Incomplete->Check_Reagents Impurity_Profile Analyze Impurity Profile Incomplete->Impurity_Profile No Extend_Time->Check_Reaction Side_Reaction Side Reaction Dominant? Impurity_Profile->Side_Reaction Optimize_Conditions Optimize Temperature & Addition Rate Side_Reaction->Optimize_Conditions Yes Purification_Issue Purification Inefficient? Side_Reaction->Purification_Issue No Optimize_Conditions->Start Recrystallize Re-crystallize with Different Solvent System Purification_Issue->Recrystallize Yes Chromatography Consider Chromatography Purification_Issue->Chromatography If Crystallization Fails Success Pure Product at Target Yield Recrystallize->Success Chromatography->Success

Caption: Logical troubleshooting workflow for synthesis optimization.

References

stability and storage issues of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers also recommend storage at 0-8°C. Short-term storage at room temperature is generally acceptable for immediate use, but prolonged exposure to ambient conditions should be avoided.

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concerns are the hydrolysis of the benzoyl ester groups and acyl migration. Benzoyl esters are susceptible to cleavage under basic conditions. Acyl migration, the intramolecular transfer of a benzoyl group to a free hydroxyl group, can occur under both acidic and basic conditions, leading to isomeric impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection, as the benzoyl groups are UV-active. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and identifying isomeric impurities.

Q4: Is this compound sensitive to moisture?

A4: Yes, as with most acylated carbohydrates, it is advisable to handle this compound in a dry environment and store it in a desiccated container to minimize the risk of hydrolysis.

Q5: What are the potential degradation products of this compound?

A5: Degradation can lead to a mixture of partially debenzoylated ribofuranose isomers (e.g., 1,3-di-O-benzoyl-a-D-ribofuranose, 1,5-di-O-benzoyl-a-D-ribofuranose, 3,5-di-O-benzoyl-a-D-ribofuranose), fully debenzoylated ribose, and benzoic acid. Acyl migration can result in the formation of other tri-O-benzoylated ribofuranose isomers.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields in nucleoside synthesis.

Possible Cause: Degradation of this compound prior to or during the reaction.

Troubleshooting Steps:

  • Verify Purity: Before use, check the purity of the starting material using HPLC or TLC. Compare the results with the certificate of analysis or a reference standard.

  • Moisture Control: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Basic Conditions: If your reaction conditions are basic, consider if this is leading to premature deprotection of the benzoyl groups. If possible, adjust the pH or use a milder base.

  • Temperature Control: Avoid unnecessarily high temperatures, as this can accelerate degradation.

Issue 2: Appearance of unexpected spots on TLC or peaks in HPLC analysis of reaction mixture.

Possible Cause: Acyl migration or partial hydrolysis of the benzoyl groups.

Troubleshooting Steps:

  • Analyze the Starting Material: Run a TLC or HPLC of your starting this compound to ensure the unexpected spots are not due to an impure starting material.

  • Monitor the Reaction Over Time: Take aliquots from your reaction at different time points and analyze them by TLC or HPLC to observe the formation of byproducts. This can help determine if they are reaction intermediates or degradation products.

  • Consider Acyl Migration: If you observe isomers, acyl migration is a likely cause. This can be influenced by the solvent, temperature, and pH of your reaction. Neutral or slightly acidic conditions are generally preferred to minimize base-catalyzed acyl migration.

  • Characterize Byproducts: If possible, isolate the major byproducts and characterize them by NMR or mass spectrometry to confirm their identity. This will provide valuable insight into the degradation pathway.

Data Presentation

Table 1: General Stability Profile of this compound

ConditionStabilityPotential Degradation Pathways
Storage
2-8°C, dry, darkHighMinimal degradation expected.
Room TemperatureModerateSlow hydrolysis if exposed to moisture.
pH
Acidic (pH < 7)Generally StableRisk of acyl migration, especially with prolonged exposure.
Basic (pH > 7)LowRapid hydrolysis of benzoyl esters (Zemplén deacylation).
Solvents
Aprotic (e.g., DCM, THF)HighStable if anhydrous.
Protic (e.g., Methanol)Moderate to LowRisk of solvolysis, especially with acid or base catalysts.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature and take samples at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to the faster reaction rate. Neutralize each sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at various time points.

  • Photostability: Expose a solid sample and a solution to UV light (e.g., 254 nm) and visible light, and analyze at different time points. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (General)

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness. The gradient may need to be adjusted to achieve optimal separation of all degradation products.

Protocol 3: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 2:1 or 3:1 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.

  • Visualization: UV light (254 nm) to visualize the benzoylated compounds. Staining with a solution of potassium permanganate or ceric ammonium molybdate can reveal non-UV active degradation products.

Visualizations

degradation_pathway A This compound B Partially Debenzoylated Isomers (e.g., 1,3-di-O-benzoyl-ribofuranose) A->B Hydrolysis (Base/Acid) D Benzoic Acid A->D Hydrolysis E Acyl Migration Isomers (e.g., 1,2,5-Tri-O-benzoyl-ribofuranose) A->E Acyl Migration (Acid/Base catalysis) C Ribose B->C Further Hydrolysis B->D Hydrolysis

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Reaction Results or Unexpected Byproducts check_purity 1. Check Purity of Starting Material (HPLC, TLC) start->check_purity is_pure Is it pure? check_purity->is_pure use_new_batch Use a new, purified batch. is_pure->use_new_batch No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes end Problem Resolved use_new_batch->end is_basic Are conditions basic? check_conditions->is_basic hydrolysis_risk High risk of hydrolysis. Consider milder base or pH adjustment. is_basic->hydrolysis_risk Yes check_moisture 3. Check for Moisture is_basic->check_moisture No hydrolysis_risk->end is_anhydrous Are solvents/reagents anhydrous? check_moisture->is_anhydrous use_anhydrous Use anhydrous conditions (dry solvents, inert atmosphere). is_anhydrous->use_anhydrous No acyl_migration Consider Acyl Migration. Analyze for isomers. is_anhydrous->acyl_migration Yes use_anhydrous->end acyl_migration->end

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Monitoring 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Troubleshooting and FAQs

This section addresses common issues encountered during the TLC analysis of benzoylated ribofuranose derivatives.

Q1: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?

A: Streaking or tailing is a common issue that can obscure results. The primary causes and their solutions are:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[1][2][3][4] Prepare a more dilute solution of your reaction mixture and re-spot. A concentration of ~1% is often a good starting point.[4]

  • Inappropriate Solvent Polarity: The solvent system may not be optimal for your compound.[2] Try adjusting the polarity of your mobile phase.

  • Acidic or Basic Compounds: If your compound has strongly acidic or basic functional groups, it can interact strongly with the silica gel, causing streaking.[4] Adding a small amount of acid (e.g., 0.1–2.0% acetic acid) or base (e.g., 0.1–2.0% triethylamine) to your mobile phase can resolve this by neutralizing the compound or the silica surface.[1]

  • Compound Degradation: The compound may be unstable on the silica gel plate.[5] This can be tested by running a 2D TLC.[5]

Q2: I've run my TLC, but I don't see any spots. What went wrong?

A: The absence of spots can be perplexing. Here are several potential reasons:

  • Non-UV Active Compound: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose contains benzoyl groups, which are UV active and should be visible under a 254 nm UV lamp. However, if a product or starting material lacks a UV chromophore, it won't appear.[1] In this case, a chemical stain is necessary for visualization.

  • Sample Too Dilute: The concentration of your compound might be too low to be detected.[1][2] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[1][2]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[1]

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate.[2][4] If the origin is submerged, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[2][4]

Q3: My spots are either too close to the baseline (low Rf) or too close to the solvent front (high Rf). How do I get better separation?

A: The position of the spots (Rf value) is controlled by the polarity of the mobile phase.

  • Spots Near Baseline (Rf too low): Your eluent is not polar enough to move the compound up the plate.[1] Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).

  • Spots Near Solvent Front (Rf too high): Your eluent is too polar, causing the compound to travel with the solvent front.[1] Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate).

Q4: I see multiple unexpected spots on my developed plate. Where did they come from?

A: Extraneous spots can arise from several sources:

  • Contamination: Accidentally touching the face of the TLC plate with your fingers or dropping other organic compounds on it can introduce impurities that appear as spots after development.[2]

  • Reaction Byproducts: The unexpected spots may be side products from your reaction.

  • Compound Decomposition: Your starting material or product might be decomposing on the silica gel plate.[5] A 2D TLC can help diagnose this issue.[5]

  • Pen Ink: Using a pen instead of a pencil to draw the baseline can result in ink components separating and appearing as colored streaks or spots.[2]

Q5: My starting material and product have very similar Rf values. How can I tell them apart?

A: Differentiating between compounds with close Rf values can be challenging.

  • Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (a spot with both the starting material and reaction mixture applied on top of each other) on the same plate. If the reaction mixture spot resolves into two distinct spots and the co-spot appears as a single, elongated spot (or a "snowman" shape), it indicates the presence of both compounds.[5] If the reaction is complete, the co-spot will show two separate spots.

  • Change the Solvent System: Try different mobile phase combinations to improve separation.[5] Sometimes a small change in solvent composition can significantly impact resolution.

  • Use a Different Stain: Certain staining agents can produce different colors for different compounds, aiding in identification.[5] For example, p-anisaldehyde stain can result in spots of varying colors for different carbohydrates and protected sugars.[6]

Data Presentation: Eluent Systems for Benzoylated Sugars

The ideal mobile phase for TLC depends on the specific reaction, but systems of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether are common starting points for protected carbohydrates. Adjusting the ratio of these solvents will alter the polarity and thus the Rf values.

Mobile Phase (Solvent System)Typical ApplicationExpected Rf for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose
Hexane : Ethyl Acetate (3:1) Low to medium polarity compounds. Good starting point.Low to Moderate (e.g., 0.2 - 0.4)
Hexane : Ethyl Acetate (1:1) Medium polarity compounds.Moderate to High (e.g., 0.4 - 0.6)
Toluene : Ethyl Acetate (4:1) Alternative nonpolar/polar system.Moderate (e.g., 0.3 - 0.5)
Dichloromethane : Methanol (98:2) For slightly more polar benzoylated derivatives.Moderate (e.g., 0.4 - 0.6)

Note: These Rf values are estimates. Actual values will vary based on exact TLC plate type, chamber saturation, temperature, and other experimental conditions.

Experimental Protocols

Detailed Protocol for Monitoring a Reaction by TLC
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254).

    • Using a pencil and a ruler, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.

  • Chamber Preparation:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent, to help saturate the chamber atmosphere with solvent vapor.

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Sample Spotting:

    • Dissolve a small amount of your starting material (as a reference) and a sample from your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using separate capillary tubes, carefully and briefly touch the tip to the origin line on the TLC plate to apply a small spot of each sample. Keep the spots small and well-separated.

    • It is highly recommended to also include a "co-spot" lane where you apply both the starting material and the reaction mixture to the same spot.

    • Allow the solvent from the spots to evaporate completely before developing.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[2]

    • Cover the chamber and allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top edge.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • UV Light: Place the plate under a UV lamp (254 nm). The benzoyl groups will allow the compound spots to appear as dark purple/blue spots against the fluorescent green background. Circle the spots with a pencil.

    • Staining: For more permanent visualization or to see UV-inactive compounds, use a chemical stain. A p-anisaldehyde stain is effective for carbohydrates.[6][7]

      • Stain Recipe (p-Anisaldehyde): 4 mL p-anisaldehyde, 5 mL sulfuric acid, and 2 mL acetic acid in 150 mL ethanol.[6]

      • Dip the plate into the stain solution using forceps, then gently warm the plate with a heat gun until colored spots appear.[6] Carbohydrates typically yield blue, green, or violet spots.[7]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf values of the spots in the reaction mixture lane to the starting material reference to determine the progress of the reaction.

Mandatory Visualizations

TLC Troubleshooting Workflow

TLC_Troubleshooting start Observed TLC Problem p1 Streaking / Tailing Spots start->p1 p2 No Spots Visible start->p2 p3 Rf Too High or Too Low start->p3 p4 Spots Not Separating start->p4 c1a Sample Overloaded p1->c1a Cause c1b Compound Unstable on Silica p1->c1b Cause c1c Incorrect Solvent Polarity p1->c1c Cause c2a Sample Too Dilute p2->c2a Cause c2b Compound Not UV-Active p2->c2b Cause c2c Origin Below Solvent Level p2->c2c Cause c3a Eluent Too Polar (High Rf) p3->c3a Cause c3b Eluent Not Polar Enough (Low Rf) p3->c3b Cause c4a Incorrect Eluent System p4->c4a Cause s1a Dilute Sample & Re-run c1a->s1a Solution s1b Run 2D TLC to Confirm c1b->s1b Solution s1c Adjust Solvent Ratio (or add acid/base) c1c->s1c Solution s2a Concentrate Sample or Re-spot Multiple Times c2a->s2a Solution s2b Use a Chemical Stain (e.g., p-anisaldehyde) c2b->s2b Solution s2c Ensure Origin Line is Above Solvent in Chamber c2c->s2c Solution s3a Decrease Eluent Polarity c3a->s3a Solution s3b Increase Eluent Polarity c3b->s3b Solution s4a Try Different Solvent System c4a->s4a Solution

A workflow diagram for diagnosing and solving common TLC problems.

References

Validation & Comparative

A Comparative Guide to Ribofuranose Derivatives in Nucleoside Synthesis: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose vs. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside synthesis, a cornerstone of antiviral and anticancer drug development, the choice of the starting ribose derivative is paramount. This decision significantly influences the stereochemical outcome, yield, and overall efficiency of the synthetic route. This guide provides an in-depth comparison of two commonly employed protected ribofuranoses: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. We will delve into their distinct roles, supported by experimental insights, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Applications

Feature1,3,5-Tri-O-benzoyl-α-D-ribofuranose1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Anomeric Configuration α (alpha)β (beta)
Leaving Group at C1 BenzoylAcetyl
Primary Synthetic Application Synthesis of 2'-C-branched ribonucleosides and specific C-nucleosides.Stereoselective synthesis of β-N- and β-O-glycosides (the natural configuration in nucleosides).
Stereochemical Control The stereochemical outcome is influenced by various factors including the promoter and reaction conditions, often leading to mixtures of anomers.Excellent β-selectivity is achieved through neighboring group participation of the C2-benzoyl group.[1]
Typical Reaction Glycosylation reactions, often requiring activation of the anomeric benzoyl group.Vorbrüggen glycosylation and related methods.[1]

The Decisive Factor: Stereoselectivity in Glycosylation

The synthesis of biologically active nucleosides almost exclusively requires the β-anomeric configuration. The choice between the α-benzoyl and β-acetyl ribofuranose derivatives hinges on the desired stereochemical outcome and the synthetic strategy employed.

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: The Champion of β-Selectivity

This derivative is the workhorse for synthesizing β-nucleosides. Its utility stems from the powerful neighboring group participation of the benzoyl group at the C-2 position.[1] In the presence of a Lewis acid, the acetyl group at the anomeric center is activated and departs. The carbonyl oxygen of the adjacent C-2 benzoyl group then attacks the electrophilic anomeric carbon, forming a rigid, bicyclic dioxolenium ion intermediate.[1] This intermediate effectively shields the α-face of the ribose ring, compelling the incoming nucleobase to attack from the less sterically hindered β-face. This mechanism ensures a high degree of stereoselectivity, yielding the desired 1,2-trans product, which corresponds to the β-nucleoside.[1]

G cluster_0 Mechanism of β-Selective Glycosylation A 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (β-anomer) B Dioxolenium Ion Intermediate (α-face shielded) A->B Lewis Acid C Nucleobase Attack (from β-face) B->C D β-Nucleoside (1,2-trans product) C->D

Figure 1: Stereocontrol in glycosylation using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

1,3,5-Tri-O-benzoyl-α-D-ribofuranose: A Versatile Precursor for Specific Applications

While not the go-to for general β-nucleoside synthesis due to the lack of direct neighboring group control from the C2 position in the same manner as its β-acetyl counterpart, the α-benzoyl derivative is valuable for specific applications. It is a key starting material for the synthesis of 2'-C-branched ribonucleosides.[2] The anomeric benzoyl group can be converted into a better leaving group, such as a bromide, to facilitate glycosylation.[2] However, controlling the stereoselectivity in these reactions can be more challenging and often depends on the specific reaction conditions, including the choice of Lewis acid and solvent, sometimes resulting in a mixture of α and β anomers.

G cluster_1 Synthetic Utility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose A 1,3,5-Tri-O-benzoyl-α-D-ribofuranose B Activation of Anomeric Center A->B C Glycosylation with Nucleophile B->C D α/β-Nucleoside Mixture or 2'-Modified Nucleosides C->D

Figure 2: General synthetic path for 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

Experimental Protocols

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

A widely adopted method for the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose starts from D-ribose. The process involves a multi-step sequence of methylation, benzoylation, and acetylation. An optimized procedure can yield the final product with high purity. For instance, a reported method involves dissolving D-ribose in HCl/methanol, followed by benzoylation with benzoyl chloride in pyridine. The resulting product is then treated with acetic anhydride and sulfuric acid in glacial acetic acid to afford the title compound.[3]

Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

The synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose can also be achieved from D-ribose. One common route involves the initial formation of a methyl ribofuranoside, followed by benzoylation and subsequent removal of the methyl glycoside to install the anomeric benzoyl group.

General Vorbrüggen Glycosylation Protocol using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Silylation of the Nucleobase: The chosen nucleobase (e.g., uracil, adenine) is silylated to enhance its solubility and nucleophilicity. This is typically achieved by refluxing the nucleobase with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent like acetonitrile.

  • Glycosylation: The silylated nucleobase solution is cooled, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added. A Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), is then added dropwise at a low temperature (e.g., 0 °C or -78 °C).[4] The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Deprotection: The reaction is quenched, and the protected nucleoside is isolated. The benzoyl protecting groups are typically removed by treatment with a base, such as sodium methoxide in methanol or ammonia in methanol, to yield the final deprotected nucleoside.

Concluding Remarks

The choice between 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is dictated by the synthetic target. For the stereoselective synthesis of β-nucleosides, the β-acetyl derivative is the superior choice due to the predictable and high-yielding nature of the neighboring group-assisted glycosylation. Its use is well-established in the synthesis of a wide array of biologically active nucleoside analogs.[1][5]

Conversely, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose serves as a valuable precursor for more specialized applications, such as the synthesis of 2'-modified nucleosides, where direct control of the anomeric stereochemistry is secondary to the introduction of other functionalities. Researchers must carefully consider the mechanistic nuances of each glycosylation reaction to select the most appropriate starting material for their specific synthetic goals. This informed decision is a critical step towards the efficient and successful development of novel therapeutic agents.

References

Benzoyl vs. Benzyl: A Comparative Guide to Protecting Groups in Ribose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of ribose synthesis, the strategic selection of protecting groups is paramount to achieving desired yields and stereochemical outcomes. This guide provides an in-depth comparison of two of the most commonly employed protecting groups for hydroxyl functionalities: the ester-type benzoyl (Bz) group and the ether-type benzyl (Bn) group. We will delve into their respective advantages and disadvantages, supported by experimental data and detailed protocols, to inform the rational design of synthetic strategies for ribonucleosides and their analogues.

The polyhydroxy nature of carbohydrates like ribose necessitates the use of protecting groups to mask reactive sites and prevent unwanted side reactions during multi-step syntheses.[1] The choice between benzoyl and benzyl protecting groups can significantly impact the overall efficiency and success of a synthetic route, influencing factors such as reaction yields, stereoselectivity of glycosylations, and the conditions required for deprotection.[2][3]

At a Glance: Benzoyl vs. Benzyl Protecting Groups

FeatureBenzoyl (Bz) GroupBenzyl (Bn) Group
Chemical Nature EsterEther
Stability Stable to acidic conditions.[4] Labile to basic conditions.[5][6]Stable to both acidic and basic conditions.[7]
Introduction Benzoyl chloride or benzoic anhydride with a base (e.g., pyridine).Benzyl bromide or benzyl chloride with a base (e.g., NaH, Ag₂O).[8][9][10]
Deprotection Base-catalyzed hydrolysis (e.g., NaOMe in MeOH).[5]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][11] Alternative methods include dissolving metal reduction (Birch reduction)[11] or oxidation (e.g., DDQ for p-methoxybenzyl ethers).[8]
Key Advantages Can act as a participating group to influence stereoselectivity (e.g., favoring 1,2-trans glycosylation).[2] Orthogonal to acid-labile and hydrogenation-sensitive groups.High stability allows for a wide range of subsequent reaction conditions.[7]
Key Disadvantages Susceptible to acyl migration, particularly under basic conditions.[12]Deprotection via hydrogenation is incompatible with reducible functional groups (e.g., alkenes, alkynes, azides).[11]

Delving Deeper: A Performance-Based Comparison

The selection of a protecting group strategy is often dictated by the specific requirements of the synthetic target and the planned reaction sequence. The concept of "orthogonal protection," where one type of protecting group can be removed without affecting another, is a cornerstone of modern carbohydrate synthesis.[5]

The Benzoyl Group: A Participating Neighbor

A significant advantage of the benzoyl group, and other acyl-type protecting groups, is its ability to act as a "participating group" in glycosylation reactions. When placed at the C-2 position of a glycosyl donor, the carbonyl oxygen of the benzoyl group can attack the transient oxocarbenium ion intermediate, forming a dioxolanylium ion. This intermediate shields one face of the anomeric center, leading to the preferential formation of the 1,2-trans glycosidic linkage. This stereodirecting effect is a powerful tool for controlling the stereochemical outcome of glycosylations.

However, the lability of the ester linkage to basic conditions can be a double-edged sword. While it allows for mild deprotection, it also introduces the risk of acyl migration, where the benzoyl group moves from one hydroxyl group to another, particularly to a more sterically accessible or thermodynamically stable position.[12] This can lead to a mixture of undesired products.

The Benzyl Group: A Robust and Reliable Protector

The benzyl group, being an ether, is significantly more robust than the benzoyl group and is stable to a wide array of reaction conditions, including both strong acids and bases.[7] This makes it an ideal choice for multi-step syntheses where various reagents and conditions will be employed. In the context of "armed/disarmed" glycosylation strategies, ether-type protecting groups like benzyl are considered "arming" as they increase the reactivity of the glycosyl donor.[3]

The primary drawback of the benzyl group lies in its deprotection. The most common method, catalytic hydrogenolysis, is not compatible with other functional groups that are also susceptible to reduction, such as carbon-carbon multiple bonds or azide groups.[11] While alternative deprotection methods exist, such as the Birch reduction (sodium in liquid ammonia), they often involve harsh conditions that may not be suitable for complex and sensitive molecules.[11]

Experimental Protocols

General Procedure for Benzoylation of Ribose
  • Dissolution: Dissolve the partially protected ribose derivative in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and pyridine) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride or benzoic anhydride dropwise to the cooled solution. The amount of acylating agent will depend on the number of hydroxyl groups to be protected.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol or water.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl) to remove pyridine, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Benzylation of Ribose
  • Dissolution: Dissolve the partially protected ribose derivative in a suitable anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)) under an inert atmosphere.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Alkylation: Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of methanol or water at 0 °C.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Benzoyl Group Deprotection (Zemplén Conditions)
  • Dissolution: Dissolve the benzoylated ribose derivative in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Neutralization: Once the reaction is complete, neutralize the mixture with a weak acid, such as acetic acid or an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form), until the pH is neutral.

  • Purification: Filter the mixture, concentrate the filtrate, and purify the product as necessary.

General Procedure for Benzyl Group Deprotection (Catalytic Hydrogenolysis)
  • Dissolution: Dissolve the benzylated ribose derivative in a suitable solvent, such as methanol, ethanol, or ethyl acetate.[9]

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 10% by weight).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.

Visualizing the Synthetic Logic

The following diagrams illustrate the chemical structures and the general workflow for the application of benzoyl and benzyl protecting groups in the context of ribose synthesis.

Caption: Chemical structures of ribose with benzoyl and benzyl protecting groups.

protection_deprotection_workflow cluster_benzoyl_path Benzoyl Protection Strategy cluster_benzyl_path Benzyl Protection Strategy Ribose_Bz Ribose Derivative Protection_Bz Protection (Benzoyl Chloride, Pyridine) Ribose_Bz->Protection_Bz Bz_Protected Benzoyl-Protected Ribose Protection_Bz->Bz_Protected Reaction_Bz Further Synthetic Steps Bz_Protected->Reaction_Bz Deprotection_Bz Deprotection (NaOMe, MeOH) Reaction_Bz->Deprotection_Bz Final_Product_Bz Final Product Deprotection_Bz->Final_Product_Bz Ribose_Bn Ribose Derivative Protection_Bn Protection (Benzyl Bromide, NaH) Ribose_Bn->Protection_Bn Bn_Protected Benzyl-Protected Ribose Protection_Bn->Bn_Protected Reaction_Bn Further Synthetic Steps Bn_Protected->Reaction_Bn Deprotection_Bn Deprotection (H₂, Pd/C) Reaction_Bn->Deprotection_Bn Final_Product_Bn Final Product Deprotection_Bn->Final_Product_Bn

Caption: General workflow for benzoyl and benzyl protection/deprotection in ribose synthesis.

Conclusion

The choice between benzoyl and benzyl protecting groups in ribose synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the overall synthetic plan. The benzoyl group offers the distinct advantage of stereochemical control in glycosylation reactions, while the benzyl group provides exceptional stability for lengthy and diverse reaction sequences. A thorough understanding of the properties and compatibilities of each group is essential for the successful synthesis of complex ribonucleosides and their derivatives, which are of significant interest in the development of novel therapeutics. Researchers should carefully consider the nature of other functional groups present in their molecules and the desired stereochemical outcomes when designing their protecting group strategy.

References

A Comparative Guide to Ribose Donors in Ribonucleoside Synthesis: Spotlight on 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ribonucleosides, fundamental building blocks of RNA and crucial components in the development of antiviral and anticancer therapeutics, hinges on the efficient and stereoselective formation of the N-glycosidic bond. The choice of the ribose donor, particularly its protecting groups, is a critical determinant of yield, stereoselectivity (the desired β-anomer), and overall synthetic efficiency. This guide provides a comprehensive comparison of various ribose donors, with a special focus on the advantages of using 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its derivatives.

The Benzoyl Advantage: Stability and Stereocontrol

1,3,5-Tri-O-benzoyl-α-D-ribofuranose, and more commonly its 1-O-acetylated derivative (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), are widely utilized in the renowned Vorbrüggen glycosylation reaction. The benzoyl protecting groups offer a unique combination of stability and reactivity, making them highly effective for ribonucleoside synthesis.

A key advantage of using a 2-O-benzoyl group is its ability to direct the stereochemical outcome of the glycosylation reaction. Through a phenomenon known as neighboring group participation , the 2-O-benzoyl group forms a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the α-face of the ribose ring, compelling the incoming nucleobase to attack from the β-face. This results in the highly desirable and biologically active β-anomer with excellent stereoselectivity.

Performance Comparison: Benzoyl vs. Other Protecting Groups

To objectively assess the performance of benzoyl-protected ribose, this section compares it with other commonly used ribose donors, namely those with silyl and benzyl protecting groups, as well as an enzymatic approach.

Quantitative Data Summary

The following tables summarize typical yields and anomeric ratios (β:α) for the synthesis of uridine and cytidine using different ribose donors. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies. The data presented is a synthesis of reported outcomes to provide a comparative overview.

Table 1: Uridine Synthesis Comparison

Ribose Donor Protecting GroupMethodTypical Yield (%)Anomeric Ratio (β:α)Reference
Benzoyl (Acyl) Vorbrüggen Glycosylation80-95%>95:5General literature on Vorbrüggen reaction
Silyl (e.g., TBDMS) Silyl-Hilbert-Johnson70-85%Variable, can be lower than benzoylGeneral literature on silyl-protected ribose
Benzyl Lewis Acid Catalysis60-80%Good, but can be variableGeneral literature on benzyl-protected ribose
Enzymatic Transglycosylation60-90%Highly selective for β[1]

Table 2: Cytidine Synthesis Comparison

Ribose Donor Protecting GroupMethodTypical Yield (%)Anomeric Ratio (β:α)Reference
Benzoyl (Acyl) Vorbrüggen Glycosylation72-92%Predominantly βGeneral literature on Vorbrüggen reaction
Silyl (e.g., TBDMS) Silyl-Hilbert-Johnson65-80%VariableGeneral literature on silyl-protected ribose
Benzyl Lewis Acid Catalysis55-75%Good, but can be variableGeneral literature on benzyl-protected ribose
Enzymatic Transglycosylation65-85%Highly selective for β[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: Vorbrüggen Glycosylation using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Synthesis of Uridine)

Materials:

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • Methanol

  • Sodium methoxide

Procedure:

  • Silylation of Uracil: A suspension of uracil and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated at reflux until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield silylated uracil.

  • Glycosylation: The silylated uracil is dissolved in anhydrous acetonitrile. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution. The mixture is cooled to 0°C, and TMSOTf is added dropwise. The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

  • Deprotection: The purified protected uridine is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to give uridine.

Protocol 2: Ribonucleoside Synthesis using a Silyl-Protected Ribose Donor

Materials:

  • Persilylated nucleobase (e.g., silylated uracil)

  • 1-O-acetyl-2,3,5-tri-O-(tert-butyldimethylsilyl)-β-D-ribofuranose

  • Anhydrous dichloromethane

  • Lewis acid (e.g., SnCl₄)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • Tetrabutylammonium fluoride (TBAF) in THF

Procedure:

  • Glycosylation: To a solution of the silyl-protected ribose donor in anhydrous dichloromethane at 0°C is added the silylated nucleobase. The Lewis acid is then added dropwise, and the reaction mixture is stirred at room temperature until completion.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

  • Deprotection: The purified silyl-protected nucleoside is dissolved in THF, and a solution of TBAF in THF is added. The reaction is stirred at room temperature until deprotection is complete. The solvent is evaporated, and the residue is purified by chromatography.

Protocol 3: Ribonucleoside Synthesis using a Benzyl-Protected Ribose Donor

Materials:

  • Persilylated nucleobase

  • 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose

  • Anhydrous acetonitrile

  • Lewis acid (e.g., TMSOTf)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Glycosylation: The persilylated nucleobase and the benzyl-protected ribose donor are dissolved in anhydrous acetonitrile. The Lewis acid is added at 0°C, and the mixture is stirred at room temperature.

  • Work-up: The reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic phase is dried, filtered, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The purified benzyl-protected nucleoside is dissolved in methanol, and palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere until the debenzylation is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final nucleoside.

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the discussed ribonucleoside synthesis methods.

Vorbruggen_Glycosylation cluster_silylation Silylation of Nucleobase cluster_glycosylation Glycosylation cluster_deprotection Deprotection Nucleobase Nucleobase Silylated_Nucleobase Silylated_Nucleobase Nucleobase->Silylated_Nucleobase HMDS, (NH4)2SO4 Protected_Nucleoside Protected_Nucleoside Silylated_Nucleobase->Protected_Nucleoside Benzoyl-Ribose, TMSOTf Silylated_Nucleobase->Protected_Nucleoside Final_Nucleoside Final_Nucleoside Protected_Nucleoside->Final_Nucleoside NaOMe, MeOH

Caption: Vorbrüggen Glycosylation Workflow.

Silyl_Protected_Synthesis cluster_glycosylation Glycosylation cluster_deprotection Deprotection Silylated_Nucleobase Silylated Nucleobase Silyl_Protected_Nucleoside Silyl_Protected_Nucleoside Silylated_Nucleobase->Silyl_Protected_Nucleoside Silyl_Ribose Silyl-Protected Ribose Silyl_Ribose->Silyl_Protected_Nucleoside Lewis Acid (e.g., SnCl4) Final_Nucleoside Final_Nucleoside Silyl_Protected_Nucleoside->Final_Nucleoside TBAF

Caption: Silyl-Protected Ribonucleoside Synthesis.

Benzyl_Protected_Synthesis cluster_glycosylation Glycosylation cluster_deprotection Deprotection Silylated_Nucleobase Silylated Nucleobase Benzyl_Protected_Nucleoside Benzyl_Protected_Nucleoside Silylated_Nucleobase->Benzyl_Protected_Nucleoside Benzyl_Ribose Benzyl-Protected Ribose Benzyl_Ribose->Benzyl_Protected_Nucleoside Lewis Acid (e.g., TMSOTf) Final_Nucleoside Final_Nucleoside Benzyl_Protected_Nucleoside->Final_Nucleoside H2, Pd/C

Caption: Benzyl-Protected Ribonucleoside Synthesis.

Conclusion

The use of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its derivatives in ribonucleoside synthesis offers significant advantages, primarily due to the stability of the benzoyl protecting groups and the high β-stereoselectivity achieved through neighboring group participation. While other methods, such as those employing silyl or benzyl protecting groups, are also effective, the Vorbrüggen glycosylation with benzoyl-protected ribose often provides superior yields and stereocontrol, particularly for the synthesis of pyrimidine nucleosides. Enzymatic methods represent a powerful alternative, offering excellent stereoselectivity under mild conditions, though substrate scope can be a limitation. The choice of the optimal ribose donor and synthetic strategy will ultimately depend on the specific target nucleoside, desired scale, and available resources.

References

Spectroscopic Data Validation of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and a key alternative, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The validation of these compounds is crucial in drug discovery and development, where precise structural confirmation is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for both molecules, supported by detailed experimental protocols.

Executive Summary

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a critical intermediate in the synthesis of various nucleoside analogues with potential therapeutic applications. Its structural integrity is verified through rigorous spectroscopic analysis. This guide presents a side-by-side comparison of its expected NMR and MS data with that of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a structurally related compound often used in similar synthetic pathways. The subtle differences in their spectra, arising from the different anomeric configurations and the substituent at the C1 position, are highlighted to aid in unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Table 1: ¹H NMR Data Comparison

Proton Assignment 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (Expected Chemical Shift, δ ppm) 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Reported Chemical Shift, δ ppm) [1][2]
H-1~6.5 (d)6.439 (s)
H-2~5.8-6.0 (m)5.917 (m)
H-3~5.6-5.8 (m)5.798 (m)
H-4~4.7-4.9 (m)4.79 (m)
H-5, H-5'~4.5-4.7 (m)4.523 (m)
Benzoyl Protons7.3-8.2 (m)7.337 - 8.084 (m)
Acetyl CH₃-2.002 (s)

Table 2: ¹³C NMR Data Comparison

Note: Experimentally derived ¹³C NMR data for the specified compounds were not available in the searched literature. The following are predicted values based on related structures.

Carbon Assignment 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (Predicted Chemical Shift, δ ppm) 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Predicted Chemical Shift, δ ppm) [3]
C-1~98-102~95-99
C-2~72-76~70-74
C-3~70-74~70-74
C-4~78-82~78-82
C-5~63-67~63-67
Benzoyl C=O~165-167~165-167
Benzoyl Aromatic~128-134~128-134
Acetyl C=O-~169-171
Acetyl CH₃-~20-22

Table 3: Mass Spectrometry Data Comparison

Parameter 1,3,5-Tri-O-benzoyl-α-D-ribofuranose 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Molecular Formula C₂₆H₂₂O₈C₂₈H₂₄O₉
Molecular Weight 462.45 g/mol 504.49 g/mol [4]
Ionization Mode ESI+ESI+
Expected [M+Na]⁺ m/z 485.12m/z 527.13
Key Fragment Ions (m/z) 359 ([M-Benzoyl]⁺), 105 (Benzoyl⁺)445 ([M-OAc]⁺), 322, 218, 105 (Benzoyl⁺)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results for the validation of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[5][6]

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 2 seconds

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Data Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

2. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion Flow Rate: 5-10 µL/min (for direct infusion)

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂) Flow: 4-8 L/min

  • Drying Gas Temperature: 180-220 °C

  • Mass Range: m/z 100-1000

  • Data Acquisition: Acquire full scan spectra. For fragmentation data, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) with varying collision energies (10-40 eV).

Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for the validation of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose using NMR and MS data.

Spectroscopic_Validation_Workflow Spectroscopic Data Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_comparison Comparative Analysis Synthesis Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition MS_Acquisition MS Data Acquisition (ESI-MS, MS/MS) Purification->MS_Acquisition Structure_Confirmation Structural Confirmation NMR_Acquisition->Structure_Confirmation Purity_Assessment Purity Assessment NMR_Acquisition->Purity_Assessment MS_Acquisition->Structure_Confirmation Comparison Data Comparison Structure_Confirmation->Comparison Final_Report Final Validation Report Purity_Assessment->Final_Report Alternative_Compound Spectroscopic Data of Alternative Compound Alternative_Compound->Comparison Comparison->Final_Report

A flowchart illustrating the process of spectroscopic data validation.

This comprehensive guide provides the necessary spectroscopic data and protocols for the confident identification and validation of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, facilitating its use in further research and development.

References

A Comparative Guide to the Synthetic Routes of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic methodologies for obtaining 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a crucial intermediate in the synthesis of various nucleoside analogues used in drug development. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Data Presentation

The following table summarizes the key quantitative parameters of two primary synthetic routes starting from D-ribose. These routes primarily differ in the initial glycosylation step and the subsequent benzoylation and anomeric control strategies.

ParameterRoute 1: Acid-Catalyzed Methanolysis followed by Benzoylation and AcetolysisRoute 2: Direct Benzoylation with Anomeric Control
Starting Material D-RiboseD-Ribose
Key Steps 1. Methyl glycoside formation (Methanol, H+) 2. Benzoylation (Benzoyl chloride, Pyridine) 3. Acetolysis (Acetic anhydride, Acetic acid, Sulfuric acid)1. Per-O-benzoylation (Benzoyl chloride, Pyridine) 2. Anomeric conversion to desired isomer
Overall Yield ~74.34% (for the β-acetylated analog)[1]Data not explicitly available for the α-anomer in the provided results.
Purity 98.1% (HPLC) (for the β-acetylated analog)[1]>97.0% (HPLC) (for commercially available α-anomer)
Reaction Time Methylation: 3h, Benzoylation: 15h, Acetylation: 15h[1]Varies depending on specific conditions.
Key Reagents Methanol, HCl, Benzoyl chloride, Pyridine, Acetic anhydride, Sulfuric acid[1]Benzoyl chloride, Pyridine[2]
Anomeric Selectivity Primarily yields the β-anomer at the C1 position after acetolysis.[1]Can be controlled to favor the α-anomer.[3]

Experimental Protocols

Route 1: Acid-Catalyzed Methanolysis followed by Benzoylation and Acetolysis

This route is a widely cited method for producing a protected ribofuranose, often leading to the β-anomer of the 1-O-acetyl derivative, which can be a precursor to the desired compound.[1]

Step 1: Methylation (Formation of Methyl Ribofuranoside)

  • Dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of a solution of HCl in methanol.

  • Stir the solution at 20°C for 3 hours.

  • After the reaction, neutralize the solution and remove the solvent under reduced pressure to obtain the crude methyl ribofuranoside.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in 50 mL of pyridine.

  • Add 15 mL (0.129 mol) of benzoyl chloride to the solution.

  • Stir the mixture at 10°C for 15 hours.

  • After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the benzoylated methyl ribofuranoside.[2]

Step 3: Acetolysis (Anomeric Acetylation)

  • Dissolve the benzoylated methyl ribofuranoside in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.

  • Carefully add 3 mL of concentrated sulfuric acid to the solution while maintaining the temperature at 10°C.

  • Stir the solution at 10°C for 15 hours.

  • Pour the reaction mixture into ice water and extract the product.

  • The resulting product is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which can be further processed if the alpha anomer is required.[1]

Route 2: Direct Benzoylation with Anomeric Control

This method involves the direct benzoylation of D-ribose, which can lead to a mixture of anomers. The desired α-anomer can then be isolated or the reaction conditions can be optimized for its preferential formation.

Step 1: Per-O-benzoylation

  • Suspend D-ribose in pyridine.

  • Cool the mixture in an ice bath and add benzoyl chloride dropwise with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work up the reaction by pouring it into ice water, followed by extraction with an organic solvent.

  • The crude product will be a mixture of per-O-benzoylated ribofuranose and pyranose isomers.

Step 2: Anomeric Control and Isolation

  • The anomeric mixture from the previous step can be subjected to conditions that favor the formation of the thermodynamically more stable anomer. For some glycosyl benzoates, this can be achieved through equilibration with a Lewis acid.

  • Alternatively, the desired 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be obtained through a more controlled synthesis. For instance, condensation of 3,5-di-O-benzoyl-D-ribosyl chloride with silver benzoate has been shown to yield 1,3,5-tri-O-benzoyl-α-D-ribofuranose.[3]

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathways for producing protected ribofuranose derivatives.

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 D_Ribose D-Ribose Methyl_Glycoside Methyl Ribofuranoside D_Ribose->Methyl_Glycoside MeOH, H+ Perbenzoylated Per-O-benzoylated Ribose (Anomeric Mixture) D_Ribose->Perbenzoylated BzCl, Pyridine Benzoylated_Methyl Methyl 2,3,5-Tri-O-benzoyl- D-ribofuranoside Methyl_Glycoside->Benzoylated_Methyl BzCl, Pyridine Final_Product1 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Benzoylated_Methyl->Final_Product1 Ac2O, AcOH, H2SO4 Final_Product2 1,3,5-Tri-O-benzoyl- α-D-ribofuranose Perbenzoylated->Final_Product2 Anomeric Control / Purification

Caption: Synthetic pathways to protected ribofuranose derivatives.

References

A Guide to Alternative Precursors in Nucleoside Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine and purine nucleosides is a cornerstone of therapeutic innovation. While traditional methods relying on the coupling of pre-formed heterocyclic bases and ribose derivatives are well-established, alternative pathways using simpler, more fundamental precursors are gaining traction. This guide provides an objective comparison of these alternative synthetic routes, supported by experimental data, to inform strategic decisions in nucleoside analogue development.

The quest for novel antiviral, anticancer, and immunomodulatory agents frequently involves the design and synthesis of modified nucleosides. The underlying synthetic strategy can significantly impact the speed, cost, and versatility of a drug discovery program. This guide explores alternatives to the conventional approach, focusing on methods that build nucleosides from the ground up, often in a convergent or one-pot manner. These "prebiotic" or "de novo" chemical synthesis strategies offer unique advantages in terms of precursor accessibility and the potential for divergent synthesis of diverse analogues.

Comparison of Synthetic Methodologies

The following tables summarize quantitative data for alternative and traditional approaches to pyrimidine and purine nucleoside synthesis. These comparisons highlight key differences in starting materials, reaction conditions, and overall efficiency.

Pyrimidine Nucleoside Synthesis
MethodologyKey PrecursorsProductYield (%)Key ConditionsReference
Traditional Glycosylation Silylated Uracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose2',3',5'-Tri-O-benzoyluridine~80-90%Lewis acid catalyst (e.g., SnCl4), organic solventN/A
Prebiotic Synthesis from Cyanoacetylene Ribose amino-oxazoline, Cyanoacetyleneα-RibocytidineGoodAqueous, ambient temperature[1]
Photoanomerization to β-Ribonucleoside α-2-Thioribocytidineβ-2-ThioribocytidineExcellentUV irradiation[1]
One-Pot Synthesis from Unprotected Ribose Uracil, D-Riboseβ-Pyranosyluridine93%Modified Mitsunobu conditions (DBU, DIAD, P(n-Bu)3), MeCN, 0°C to rt[2]
Abiotic Synthesis in Microdroplets Uracil, D-Ribose, Phosphoric AcidUridine2.5%Electrospray into mass spectrometer, ~50 µs flight time, no catalyst needed[3]
Purine Nucleoside Synthesis
MethodologyKey PrecursorsProductYield (%)Key ConditionsReference
Traditional Glycosylation (Fusion Method) 6-Chloropurine, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine~60-70%Heat, vacuum, catalyst (e.g., p-toluenesulfonic acid)N/A
Prebiotic Synthesis via Anhydropyrimidines α-Anhydropyrimidines, 8-MercaptoadenineDeoxyadenosine (dA)High-yieldingDry state tethered glycosylation followed by photochemical reduction[4]
One-Pot Synthesis from Unprotected Ribose Adenine, D-Riboseβ-PyranosyladenosineNot specifiedModified Mitsunobu conditions[5]
Abiotic Synthesis in Microdroplets Adenine, D-Ribose, Phosphoric AcidAdenosine2.5%Electrospray into mass spectrometer, ~50 µs flight time, Mg2+ catalyst[3]
Abiotic Synthesis in Microdroplets Hypoxanthine, D-Ribose, Phosphoric AcidInosine1.7%Electrospray into mass spectrometer, ~50 µs flight time, Mg2+ catalyst[3]

Experimental Protocols

Prebiotic Synthesis of Pyrimidine β-Ribonucleosides

This method, pioneered by Sutherland and colleagues, demonstrates a high-yielding route to pyrimidine ribonucleosides from simple precursors, bypassing the need for pre-formed ribose.[1][6]

Experimental Workflow:

Prebiotic_Pyrimidine_Synthesis RAO Ribose Amino-Oxazoline AnhydroC Anhydronucleoside RAO->AnhydroC + Cyanoacetylene CA Cyanoacetylene alpha_TC α-2-Thioribocytidine AnhydroC->alpha_TC Thiolysis (formamide) beta_TC β-2-Thioribocytidine (β-anomer) alpha_TC->beta_TC UV Irradiation (Photoanomerization) beta_C β-Ribocytidine beta_TC->beta_C Hydrolysis

Caption: Prebiotic synthesis of β-ribocytidine.

Protocol:

  • Formation of Anhydronucleoside: Ribose amino-oxazoline is reacted with cyanoacetylene to yield the corresponding anhydronucleoside.[1]

  • Thiolysis: The anhydronucleoside undergoes thiolysis in formamide to produce α-2-thiocytidine.[4]

  • Photoanomerization: The α-anomer is irradiated with UV light, leading to an efficient conversion to the desired β-2-thioribocytidine.[1]

  • Hydrolysis: The β-2-thioribocytidine is then hydrolyzed to afford β-ribocytidine.[1]

One-Pot Synthesis of Nucleosides from Unprotected D-Ribose

This approach, developed by Hocek and colleagues, provides a direct route to nucleosides from unprotected ribose and the respective nucleobase using modified Mitsunobu conditions.[2][5]

Experimental Workflow:

One_Pot_Nucleoside_Synthesis Base Nucleobase (e.g., Uracil) Mixture Base->Mixture Ribose Unprotected D-Ribose Ribose->Mixture Reactants DBU, DIAD, P(n-Bu)3 in MeCN Reactants->Mixture Product β-Pyranosyl Nucleoside Mixture->Product Glycosylation at 0°C to rt

Caption: One-pot synthesis of β-pyranosyl nucleosides.

Protocol for β-Pyranosyluridine Synthesis:

  • To a solution of D-ribose and uracil in acetonitrile (MeCN), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is stirred for 15 minutes at room temperature.[2]

  • The reaction is then cooled to 0°C, and diisopropyl azodicarboxylate (DIAD) and tri-n-butylphosphine (P(n-Bu)3) are added.[2]

  • The reaction mixture is allowed to warm to room temperature and stirred until completion.[2]

  • The desired β-pyranosyluridine is then isolated and purified.[2]

Signaling Pathways and Logical Relationships

The synthesis of nucleosides can be viewed through three distinct conceptual pathways: the biological de novo and salvage pathways, and the alternative chemical synthesis routes.

Nucleoside_Synthesis_Pathways cluster_bio Biological Synthesis cluster_chem Chemical Synthesis DeNovo De Novo Pathway (from simple precursors: CO2, amino acids, etc.) Nucleosides Pyrimidine & Purine Nucleosides DeNovo->Nucleosides Salvage Salvage Pathway (recycling of bases and nucleosides) Salvage->Nucleosides Traditional Traditional Synthesis (Base + Sugar) Traditional->Nucleosides Alternative Alternative Synthesis (from acyclic/simple precursors) Alternative->Nucleosides

Caption: Conceptual overview of nucleoside synthesis routes.

Conclusion

The exploration of alternative precursors for pyrimidine and purine nucleoside synthesis opens up new avenues for innovation in drug discovery. Prebiotic-inspired syntheses, while often conceptualized in the context of the origins of life, offer practical, high-yielding routes from simple, readily available starting materials. One-pot methodologies using unprotected sugars significantly streamline the synthetic process, reducing the number of steps and potentially the cost of goods.

While traditional glycosylation methods remain robust and widely used, the alternative pathways presented here provide compelling options, particularly when seeking to generate novel structural diversity or to develop more efficient and economical synthetic routes. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, including the target nucleoside analogue, desired scale, and available resources. The data and protocols summarized in this guide are intended to provide a solid foundation for making these critical decisions.

References

Assessing the Purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: A Comparative Guide to HPLC and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues for antiviral and anticancer therapies, is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and melting point determination. We will delve into the experimental protocols for each method and present supporting data for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a reversed-phase HPLC method is typically employed to assess its purity. This method separates compounds based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC

A generalized protocol for the HPLC analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is outlined below. It is important to note that method optimization may be required based on the specific instrumentation and column used.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.[1]

    • Eluent A: Water

    • Eluent B: Acetonitrile

  • Gradient Program:

    • Start with a composition of 50% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 230 nm, where the benzoyl groups exhibit strong absorbance.

  • Column Temperature: 25 °C.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak corresponding to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose relative to the total area of all peaks in the chromatogram.

  • Commercially available high-purity samples typically exhibit a purity of >97.0% or ≥98% by HPLC.

Data Presentation
ParameterSpecification
Purity by HPLC >97.0%
Typical Retention Time Dependent on specific method, but will be the major peak.
Impurities Any additional peaks observed in the chromatogram.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will have a sharp melting point range (typically 0.5-1 °C), while impurities will broaden and depress the melting range.

Experimental Protocol: Melting Point Determination

1. Sample Preparation:

  • Ensure the 1,3,5-Tri-O-benzoyl-α-D-ribofuranose sample is a fine, dry powder. If necessary, gently crush any large crystals.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

2. Measurement:

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute for a rapid preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Data Presentation
ParameterSpecification
Melting Point Range 138.0 to 142.0 °C
Appearance White to almost white crystalline powder.

Comparison of HPLC and Melting Point

FeatureHPLCMelting Point
Sensitivity High; can detect impurities at low levels.Lower; less sensitive to small amounts of impurities.
Quantitative Yes; provides a percentage purity.Semi-quantitative; a broad range indicates impurity.
Specificity High; can separate different impurities.Low; does not identify the nature of the impurity.
Equipment Cost HighLow
Analysis Time Relatively longer per sample.Rapid.

Alternative Purity Assessment Methods

While HPLC and melting point are primary methods, other spectroscopic techniques can provide valuable information about the purity and structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals. The characteristic proton NMR signals for the benzoyl groups are typically found in the range of δ 7.3–8.1 ppm, and the anomeric proton of the α-ribofuranose appears around δ 6.2–6.5 ppm.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the compound and help identify the mass of any impurities present.[1]

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Purity_Assessment_Workflow cluster_0 Purity Assessment of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose start Start: Receive Sample hplc HPLC Analysis start->hplc mp Melting Point Determination start->mp compare Compare Results with Specifications hplc->compare mp->compare pass Purity Confirmed: Release for Use compare->pass Meets Specs fail Purity Not Confirmed: Further Investigation/ Repurification compare->fail Does Not Meet Specs alt_methods Alternative Methods (NMR, MS) fail->alt_methods Investigate

Caption: Workflow for purity assessment of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Conclusion

Both HPLC and melting point determination are valuable tools for assessing the purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. HPLC offers a quantitative and highly specific analysis, making it the preferred method for accurate purity determination and impurity profiling. Melting point provides a rapid and cost-effective preliminary assessment of purity. For comprehensive quality control, a combination of these techniques, supplemented with spectroscopic methods like NMR and MS for structural confirmation, is recommended. This multi-faceted approach ensures the high quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective therapeutics.

References

evaluating the biological activity of nucleoside analogues from this precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of nucleoside analogues derived from the precursor Gemcitabine. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Gemcitabine and its Analogues

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent nucleoside analogue used in the treatment of various cancers, including pancreatic, non-small-cell lung, bladder, and breast cancer.[1] Its mechanism of action involves the inhibition of DNA synthesis and ribonucleotide reductase, ultimately leading to apoptosis in rapidly dividing cancer cells.[2][3][4] However, challenges such as rapid metabolic inactivation and the development of drug resistance have spurred the development of Gemcitabine analogues with improved therapeutic profiles.[5] This guide focuses on a comparative analysis of Gemcitabine and two of its analogues: 4'-Thio-FAC and GemAGY, highlighting their differential biological activities.

Comparative Biological Activity

The anticancer efficacy of Gemcitabine and its analogues is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the comparative cytotoxic activities of Gemcitabine, 4'-Thio-FAC, and GemAGY.

Table 1: In Vitro Anticancer Activity of Gemcitabine vs. 4'-Thio-FAC[6]
CompoundCancer Cell LineIC50 (µM)
Gemcitabine Various solid cancer cell linesPotent
4'-Thio-FAC Various solid cancer cell linesLess potent than Gemcitabine in vitro

Note: While 4'-Thio-FAC was less potent in vitro, it exhibited stronger tumor growth inhibition in vivo in nude mice models compared to Gemcitabine at the same dose, and also showed weaker toxicity.[6]

Table 2: In Vitro Anticancer Activity of Gemcitabine HCl vs. GemAGY in Pancreatic Cancer Cell Lines[7][8]
CompoundMiaPaCa-2 IC50 (µM)PANC-1 IC50 (µM)BxPC-3 IC50 (µM)
Gemcitabine HCl 4.0 ± 1.7--
GemAGY 1.6 ± 0.2--

Note: GemAGY, a 4-N-hydroxyl substituted analogue of Gemcitabine, demonstrated significantly lower IC50 values compared to the parent drug in 2D cell cultures, indicating higher cytotoxic activity.[7][8] In 3D spheroid models of MiaPaCa-2 and PANC-1 cells, GemAGY also showed significantly lower IC50 values (9.5 ± 1.1 µM and 12.6 ± 1.0 µM, respectively) compared to Gemcitabine HCl (24.1 ± 1.6 µM and 30.2 ± 1.8 µM, respectively).[7][8] Furthermore, GemAGY exhibited improved metabolic stability in human liver microsomes.[7][8]

Mechanism of Action and Signaling Pathways

Gemcitabine and its analogues, upon transport into the cell, are phosphorylated to their active di- and triphosphate forms. The diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis. The triphosphate metabolite (dFdCTP) is incorporated into the growing DNA strand, causing "masked chain termination" and halting DNA replication. This cellular stress triggers downstream signaling pathways leading to apoptosis.

Gemcitabine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_apoptosis Apoptosis Signaling Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in Nucleoside Transporters dFdCMP Gemcitabine Monophosphate (dFdCMP) Gemcitabine_in->dFdCMP dCK dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP NMPK dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dNTPs Deoxynucleotides (dNTPs) RNR->dNTPs Production dNTPs->DNA_Polymerase DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Masked Chain Termination DNA_Damage DNA Damage DNA_Strand->DNA_Damage AMPK_mTOR AMPK/mTOR Pathway DNA_Damage->AMPK_mTOR JNK_Pathway JNK Pathway DNA_Damage->JNK_Pathway p53_Pathway p53 Pathway DNA_Damage->p53_Pathway Apoptosis Apoptosis AMPK_mTOR->Apoptosis JNK_Pathway->Apoptosis p53_Pathway->Apoptosis

Caption: Gemcitabine's mechanism of action and induced apoptotic signaling pathways.

Experimental Workflow

The evaluation of novel nucleoside analogues follows a structured workflow, from chemical synthesis to comprehensive biological assessment.

Experimental_Workflow Start Precursor: Gemcitabine Synthesis Chemical Synthesis of Analogues (e.g., 4'-Thio-FAC, GemAGY) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, Mass Spectrometry) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assays (MTT Assay) Purification->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) IC50->In_Vivo RNR_Assay Ribonucleotide Reductase Inhibition Assay Mechanism->RNR_Assay Polymerase_Assay DNA Polymerase Inhibition Assay Mechanism->Polymerase_Assay Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism->Apoptosis_Assay Data_Analysis Data Analysis and Comparison RNR_Assay->Data_Analysis Polymerase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Toxicity Toxicity Assessment In_Vivo->Toxicity Toxicity->Data_Analysis Conclusion Evaluation of Therapeutic Potential Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating nucleoside analogues.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the nucleoside analogue that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MiaPaCa-2, PANC-1, BxPC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Nucleoside analogues (Gemcitabine and its analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the nucleoside analogues in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay measures the ability of the diphosphate form of the nucleoside analogue to inhibit the activity of RNR.

Principle: The assay quantifies the conversion of a ribonucleoside diphosphate (e.g., CDP) to its corresponding deoxyribonucleoside diphosphate (dCDP) by RNR. The inhibition is measured by the reduction in dCDP formation in the presence of the test compound.

General Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing purified RNR enzyme, a ribonucleoside diphosphate substrate (e.g., [14C]-CDP), ATP (as an allosteric activator), and a reducing agent (e.g., dithiothreitol).

  • Inhibitor Addition: Add varying concentrations of the diphosphorylated nucleoside analogue to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Separation: Separate the product (dCDP) from the substrate (CDP) using techniques like HPLC or thin-layer chromatography.

  • Quantification: Quantify the amount of radiolabeled dCDP formed.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that reduces RNR activity by 50%.

DNA Polymerase Inhibition Assay

This assay determines the ability of the triphosphate form of the nucleoside analogue to inhibit DNA synthesis.

Principle: The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA template-primer by a DNA polymerase. The inhibitory effect of the analogue's triphosphate form is quantified by the reduction in the incorporation of the natural dNTP.

General Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a DNA polymerase, a template-primer DNA, a radiolabeled dNTP (e.g., [3H]-dCTP), and the other three unlabeled dNTPs.

  • Inhibitor Addition: Add varying concentrations of the triphosphorylated nucleoside analogue to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination and Precipitation: Stop the reaction and precipitate the DNA using trichloroacetic acid (TCA).

  • Washing and Scintillation Counting: Wash the precipitated DNA to remove unincorporated nucleotides and measure the radioactivity using a scintillation counter.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that reduces DNA polymerase activity by 50%.

References

A Researcher's Guide to Ribose Protection Strategies in Drug Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nucleoside analogue synthesis, the choice of a ribose protection strategy is a critical decision that significantly impacts yield, purity, scalability, and overall cost. This guide provides an objective comparison of the most prevalent 2'-hydroxyl protection strategies—TBDMS, TOM, and ACE—supported by experimental data and detailed protocols to inform your synthetic route design.

The synthesis of many antiviral and anticancer nucleoside drugs requires the strategic protection of the ribose hydroxyl groups to achieve regioselectivity and prevent unwanted side reactions. The 2'-hydroxyl group, in particular, presents a challenge due to its similar reactivity to the 3'- and 5'-hydroxyls. An ideal protecting group should be introduced in high yield, be stable to subsequent reaction conditions, and be removed cleanly and efficiently under mild conditions that do not compromise the integrity of the final product. This analysis focuses on a comparative evaluation of three widely adopted strategies: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and acetoxyethoxy)methyl (ACE) protection.

Comparative Analysis of Ribose Protection Strategies

The selection of a ribose protection strategy is a trade-off between reagent cost, synthetic efficiency, and the complexity of the overall process. The following tables summarize the key quantitative and qualitative aspects of the TBDMS, TOM, and ACE strategies to facilitate a direct comparison.

Table 1: Quantitative Comparison of Ribose Protection Strategies

ParameterTBDMS (tert-butyldimethylsilyl)TOM (Triisopropylsilyloxymethyl)ACE (bis(2-Acetoxyethoxy)methyl)
Protecting Group Reagent Cost Low to Moderate (~$180/kg for TBDMS-Cl)[1]High (~$1020/5mL for TOM-Cl)[2]Moderate to High (Reagents not as commonly listed for bulk purchase)
Typical Coupling Yields (per step) 97-99%[3][4]>99%[5]>99%[6]
Coupling Time Longer (up to 6-10 min)[7]Shorter (approaching DNA synthesis times)[8]Shorter (faster than TBDMS)[6]
Deprotection Conditions Fluoride source (TBAF, TEA·3HF)Fluoride source (TBAF) or methylamine[3][5]Mildly acidic (pH 3.8)[6]
Deprotection Time 2.5 - 5 hours[5][9]Fast and reliable[8]< 30 minutes[6]
Key Side Reactions 2'-3' silyl migration, potential for 2'-5' phosphodiester linkages[3][7]Minimized 2'-3' migration due to acetal structure[8]Minimal side reactions under mild deprotection
Suitability for Long Oligonucleotides Limited, decreased yield with increasing length[6]Recommended for long RNA synthesis[4]Enables synthesis of very long RNA (>100 bases)[6]

Table 2: Qualitative Cost-Benefit Analysis

StrategyCost-Benefit SummaryKey AdvantagesKey Disadvantages
TBDMS Lower upfront reagent cost but potentially higher overall cost for long or high-purity sequences due to lower yields and more complex purification. A workhorse for shorter sequences where cost is a primary driver.- Economical protecting group reagent.[1]- Well-established and widely used chemistry.- Slower coupling times.[7]- Prone to 2'-3' silyl migration, leading to impurities.[3][7]- Harsher deprotection conditions (fluoride) can be problematic for sensitive molecules.
TOM Higher initial investment in reagents, but can be more cost-effective for longer and more complex syntheses due to higher yields and purity, reducing purification costs. - High coupling efficiencies.[5]- Faster coupling times than TBDMS.[8]- Stable to basic and weakly acidic conditions, preventing migration.[8]- Milder deprotection options.[3]- High cost of TOM-protected phosphoramidites and the protecting group reagent.[2]
ACE A premium option offering significant advantages in yield, purity, and the ability to synthesize very long oligonucleotides. The higher reagent cost may be justified for demanding applications and large-scale production where efficiency and purity are paramount. - Excellent coupling yields (>99%).[6]- Very mild deprotection conditions, preserving sensitive functionalities.[6]- Enables the synthesis of very long and highly modified RNA.[6]- Protected RNA is water-soluble and nuclease-resistant, aiding in purification and handling.[6]- Higher cost of ACE-protected phosphoramidites.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of any ribose protection strategy. The following sections provide representative methodologies for the protection and deprotection steps for each of the discussed strategies, compiled from various sources.

TBDMS Protection and Deprotection

Protection of 2'-Hydroxyl with TBDMS: A common procedure involves the reaction of the 5'-O-DMT protected ribonucleoside with TBDMS-Cl in the presence of a base, such as silver nitrate or imidazole, in a suitable solvent like pyridine or DMF. The reaction often yields a mixture of 2'- and 3'-O-TBDMS isomers that require careful chromatographic separation.

Deprotection of 2'-O-TBDMS: The TBDMS group is typically removed using a fluoride source. A widely used method involves treatment with tetrabutylammonium fluoride (TBAF) in THF. An alternative, often preferred for its compatibility with downstream purification, is the use of triethylamine trihydrofluoride (TEA·3HF) in a solvent mixture such as DMSO and TEA.[2]

TOM Protection and Deprotection

Protection of 2'-Hydroxyl with TOM: The introduction of the TOM group is achieved by reacting the 5'-O-DMT, N-acylated ribonucleoside with (triisopropylsiloxy)methyl chloride (TOM-Cl) in the presence of a base. This method often provides better regioselectivity for the 2'-position compared to TBDMS protection.

Deprotection of 2'-O-TOM: The TOM group can be cleaved under conditions similar to TBDMS, using TBAF in THF.[5] A key advantage is its stability to basic conditions, allowing for the removal of base and phosphate protecting groups with reagents like aqueous methylamine without premature cleavage of the 2'-O-TOM group.[3]

ACE Protection and Deprotection

Protection of 2'-Hydroxyl with ACE: The 2'-ACE protection strategy is typically employed in conjunction with a 5'-silyl protecting group. The synthesis of the 2'-O-ACE protected phosphoramidites is a multi-step process generally performed by specialized suppliers.

Deprotection of 2'-O-ACE: A significant advantage of the ACE chemistry is the exceptionally mild deprotection conditions. After cleavage from the solid support and removal of other protecting groups with aqueous methylamine, the 2'-ACE groups are hydrolyzed in a weakly acidic buffer (e.g., 100 mM acetic acid adjusted to pH 3.8 with TEMED) at 60°C for 30 minutes.[6][10]

Visualizing the Workflow

To better illustrate the key stages and decision points in selecting a ribose protection strategy, the following diagrams created using Graphviz are provided.

Ribose_Protection_Workflow cluster_synthesis Nucleoside Synthesis cluster_deprotection Deprotection Start Start: 5'-Protected Ribonucleoside Protect 2'-Hydroxyl Protection Start->Protect TBDMS TBDMS Protection Protect->TBDMS Low Reagent Cost TOM TOM Protection Protect->TOM High Yield, Stability ACE ACE Chemistry (with 5'-Silyl) Protect->ACE Mild Deprotection, Long Oligos Downstream Downstream Synthesis Steps (e.g., Phosphitylation, Coupling) TBDMS->Downstream TOM->Downstream ACE->Downstream Deprotect 2'-Hydroxyl Deprotection Downstream->Deprotect Fluoride Fluoride Source (TBAF, TEA.3HF) Deprotect->Fluoride for TBDMS/TOM Acid Mild Acidic Buffer (pH 3.8) Deprotect->Acid for ACE Final Final Product: Deprotected Nucleoside Fluoride->Final Acid->Final

Figure 1: General workflow for ribose protection and deprotection in nucleoside synthesis.

Cost_Benefit_Analysis cluster_factors Decision Factors cluster_strategies Protection Strategies cluster_outcome Optimal Application Title Cost-Benefit Analysis of Ribose Protection Strategies Cost Cost TBDMS TBDMS Cost->TBDMS Lower Reagent Cost TOM TOM Cost->TOM Higher Reagent Cost ACE ACE Cost->ACE Highest Reagent Cost Performance Performance Performance->TBDMS Lower Yields, Side Reactions Performance->TOM High Yields, Good Stability Performance->ACE Highest Yields, Mildest Deprotection TBDMS_App Shorter sequences, cost-sensitive projects TBDMS->TBDMS_App TOM_App Longer sequences, high-purity required TOM->TOM_App ACE_App Very long/modified sequences, large-scale synthesis ACE->ACE_App

Figure 2: Logical relationship for cost-benefit analysis of different ribose protection strategies.

Conclusion

The choice of a ribose protection strategy is a multifaceted decision that requires careful consideration of the specific synthetic goals and economic constraints.

  • TBDMS remains a viable option for the synthesis of shorter, less complex nucleoside analogues where the initial cost of reagents is a primary concern. However, researchers must be prepared for potentially lower yields and more rigorous purification to remove process-related impurities.

  • TOM protection offers a significant improvement in terms of yield and purity, particularly for longer oligonucleotides. The higher upfront cost of TOM-protected monomers may be offset by savings in downstream processing and increased overall efficiency.

  • ACE chemistry represents the state-of-the-art for the synthesis of very long and highly modified RNA, offering superior yields and exceptionally mild deprotection conditions. While it is the most expensive option in terms of reagent cost, it can be the most cost-effective strategy for large-scale production of complex therapeutic oligonucleotides where purity and yield are of utmost importance.

Ultimately, the optimal ribose protection strategy will depend on a thorough evaluation of the factors outlined in this guide, balanced against the specific requirements of the drug development program.

References

Reactivity Face-Off: α- vs. β-Anomers of Benzoylated Ribofuranose in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of α- and β-anomers of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. This guide delves into the mechanistic underpinnings, supported by experimental data, to inform the strategic selection of glycosyl donors in nucleoside synthesis.

The stereochemical outcome of glycosylation is a critical determinant in the synthesis of nucleosides and other glycoconjugates, profoundly impacting their biological activity. The choice between the α- and β-anomer of a glycosyl donor, such as the widely used 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, is a key factor in directing this stereoselectivity. This guide provides a detailed comparison of the reactivity of these two anomers, summarizing key experimental findings and outlining the underlying chemical principles.

Executive Summary of Reactivity Comparison

The β-anomer of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is the preferred glycosyl donor for the synthesis of β-nucleosides due to its high stereoselectivity. This is attributed to the "neighboring group participation" of the C-2 benzoyl group. In contrast, the α-anomer is generally less reactive and its use in glycosylation is less common, often leading to a mixture of anomeric products in the absence of specific directing groups or conditions.

Featureα-Anomer (1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-ribofuranose)β-Anomer (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
Predominant Stereoselectivity Mixture of α and β products (generally)Highly β-selective
Reaction Mechanism Primarily SN2-like or SN1-like, depending on conditions. Lacks neighboring group participation from the C-2 benzoyl group in the same manner as the β-anomer.Neighboring group participation via a dioxolenium ion intermediate.
Relative Reactivity Generally lowerGenerally higher
Common Applications Less common in standard nucleoside synthesis; may be used in specific strategies for α-nucleoside synthesis.Workhorse for the synthesis of β-ribonucleosides.[1][2]

Mechanistic Insights into Differential Reactivity

The profound difference in the reactivity and stereoselectivity of the α- and β-anomers of benzoylated ribofuranose stems from the orientation of the C-2 benzoyl group relative to the anomeric center.

The Dominance of the β-Anomer: Neighboring Group Participation

In the presence of a Lewis acid, the β-anomer of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose reacts to form a highly stable, bicyclic dioxolenium ion intermediate.[1] This intermediate is formed by the participation of the carbonyl oxygen of the C-2 benzoyl group, which attacks the anomeric carbon as the 1-O-acetyl group departs. This intermediate effectively shields the α-face of the ribofuranose ring, forcing the incoming nucleophile (e.g., a silylated nucleobase) to attack from the β-face. This results in a highly stereoselective formation of the 1,2-trans product, which in the case of D-ribose, is the β-nucleoside.

G cluster_0 β-Anomer Glycosylation beta_anomer β-Anomer of Benzoylated Ribofuranose intermediate Dioxolenium Ion Intermediate beta_anomer->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., TMSOTf) beta_product β-Nucleoside (1,2-trans product) intermediate->beta_product + Nucleophile (β-face attack) nucleophile Nucleophile (e.g., Silylated Base)

Caption: Glycosylation pathway of the β-anomer.

The α-Anomer: A More Complex Scenario

For the α-anomer, the C-2 benzoyl group is on the same side as the anomeric leaving group (cis-relationship). Therefore, it cannot participate in the same intramolecular fashion to form a stable dioxolenium ion. The reaction is more likely to proceed through a more traditional SN2-like or SN1-like mechanism, depending on the reaction conditions. This lack of a rigid, directing intermediate means that the nucleophile can attack from either the α- or β-face, often leading to a mixture of anomeric products. The anomeric effect, which generally favors the stability of an axial anomeric substituent (α in the case of D-ribose), can also influence the ground-state stability and reactivity of the α-anomer.[3][4]

G cluster_1 α-Anomer Glycosylation alpha_anomer α-Anomer of Benzoylated Ribofuranose oxocarbenium Oxocarbenium Ion (less stable intermediate) alpha_anomer->oxocarbenium + Lewis Acid lewis_acid Lewis Acid alpha_product α-Nucleoside oxocarbenium->alpha_product α-face attack beta_product β-Nucleoside oxocarbenium->beta_product β-face attack nucleophile Nucleophile

Caption: Glycosylation pathway of the α-anomer.

Experimental Data and Protocols

While direct comparative studies are limited, the following sections provide representative experimental protocols for the synthesis and glycosylation of the β-anomer, and a plausible protocol for the synthesis of the α-anomer.

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

A common procedure involves the benzoylation of D-ribose followed by acetylation.

Protocol:

  • D-ribose is first converted to its methyl ribofuranoside by treatment with methanol and an acid catalyst.

  • The methyl ribofuranoside is then perbenzoylated using benzoyl chloride in pyridine.

  • The anomeric methyl group is replaced by an acetyl group by treatment with acetic anhydride and a catalytic amount of sulfuric acid.[5]

Typical Yields: Overall yields of up to 74% have been reported for the synthesis of the β-anomer from D-ribose.[5]

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-ribofuranose

The synthesis of the pure α-anomer is less straightforward. One approach involves the anomerization of the more stable β-anomer under Lewis acid catalysis.[6][7]

Protocol (Conceptual):

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is dissolved in a suitable solvent (e.g., dichloromethane).

  • A Lewis acid (e.g., SnCl4 or TiCl4) is added, and the reaction is stirred at a controlled temperature.[8]

  • The reaction is monitored for the formation of the α-anomer, and the anomeric mixture is then separated by chromatography.

Glycosylation using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Vorbrüggen Glycosylation)

This is a widely used method for the synthesis of β-nucleosides.

Protocol:

  • A heterocyclic base (e.g., a pyrimidine or purine) is silylated with a reagent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).

  • The silylated base is then reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9]

  • The reaction is typically carried out in an aprotic solvent such as acetonitrile or 1,2-dichloroethane.

Quantitative Data (Representative):

NucleobaseLewis AcidSolventYield of β-nucleosideReference
6-chloro-7-deazapurineTMSOTfAcetonitrile45%[10]
Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidineTMSOTfAcetonitrileN-7 isomer and N-1 isomer (2:1 ratio)[11]

Conclusion

The choice between the α- and β-anomers of benzoylated ribofuranose as glycosyl donors has profound implications for the outcome of glycosylation reactions. The β-anomer, with its C-2 benzoyl group poised for neighboring group participation, is a highly reliable precursor for the stereoselective synthesis of β-nucleosides. The reactivity of the α-anomer is less directed, and its use requires careful consideration of reaction conditions to control the stereochemical outcome. For researchers in drug development and organic synthesis, a thorough understanding of these reactivity differences is paramount for the efficient and stereocontrolled synthesis of target nucleoside analogues. Further research into the controlled glycosylation using α-ribofuranosyl donors would be beneficial to expand the synthetic toolbox for accessing α-nucleosides.

References

Safety Operating Guide

Safe Disposal of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling:

All handling of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Standard laboratory Personal Protective Equipment (PPE) should be worn.[1]

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]
Body Protection A lab coat, long pants, and closed-toe shoes.[1]

Disposal Plan: A Step-by-Step Protocol

Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[1] The disposal must be managed through your institution's Environmental Health and Safety (EHS) department.[1] The following protocol outlines a recommended procedure for the chemical neutralization of this compound, based on established methods for benzoyl-containing chemicals.[2][3][4][5]

Experimental Protocol: Chemical Neutralization
  • Waste Identification and Segregation :

    • Treat this compound as hazardous chemical waste.[1]

    • Segregate it from other waste streams to prevent accidental reactions.[1] Keep it separate from strong acids, bases, and oxidizing agents.[1]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible waste container.[1]

    • Ensure the container is properly sealed to prevent spills or the release of vapors.[1]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste."[1]

    • The label must include the full chemical name, quantity, date of generation, and the principal investigator's contact information.[1]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should have secondary containment.[1]

  • Chemical Degradation (to be performed by trained personnel in a controlled environment) :

    • Prepare a 10% sodium hydroxide (NaOH) solution.

    • In a suitable reaction vessel within a fume hood, place an amount of the 10% NaOH solution that is approximately ten times the weight of the this compound waste.[2][3]

    • Slowly and in small portions, add the this compound waste to the stirring NaOH solution.[2][3]

    • Maintain continuous agitation to prevent the formation of lumps.[3] The reaction is expected to be mildly exothermic.[2]

    • The resulting solution will contain sodium benzoate and benzoic acid, which are biodegradable.[2]

    • After the reaction is complete, the neutralized solution may be flushed down the drain, provided this is permitted by local and institutional regulations.[2]

  • Final Disposal :

    • If chemical degradation is not feasible, the segregated and labeled hazardous waste must be collected by the institution's EHS department for disposal at a RCRA-approved waste facility.[4]

    • Empty containers should be managed as hazardous waste unless thoroughly decontaminated.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: 1,3,5-Tri-O-benzoyl- a-D-ribofuranose Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Store in Labeled, Sealed Container in Satellite Accumulation Area C->D E Consult Institutional EHS for Disposal Route D->E F Option 1: In-Lab Chemical Neutralization (Trained Personnel Only) E->F Feasible & Permitted J Option 2: EHS Collection E->J Not Feasible or Permitted G Slowly add waste to 10x weight of 10% Sodium Hydroxide Solution with Stirring F->G H Verify Neutralization is Complete G->H I Dispose of Neutralized Solution (per local regulations) H->I L End: Proper Disposal I->L K Arrange for Pickup by EHS J->K K->L

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tri-O-benzoyl-a-D-ribofuranose
Reactant of Route 2
1,3,5-Tri-O-benzoyl-a-D-ribofuranose

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。